molecular formula C6H12O3 B1200971 Methyl 3-hydroxypentanoate CAS No. 56009-31-5

Methyl 3-hydroxypentanoate

Cat. No.: B1200971
CAS No.: 56009-31-5
M. Wt: 132.16 g/mol
InChI Key: XHFXKKFVUDJSPJ-UHFFFAOYSA-N
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Description

Methyl 3-hydroxypentanoate, also known as this compound, is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxypentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-3-5(7)4-6(8)9-2/h5,7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFXKKFVUDJSPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337118
Record name Methyl 3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56009-31-5
Record name Methyl 3-hydroxypentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Methyl 3-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 3-hydroxypentanoate, a valuable chiral building block in the development of pharmaceuticals and other biologically active compounds.[1][2][3] We delve into both biocatalytic and chemocatalytic synthetic strategies, with a focus on asymmetric methods to obtain enantiomerically pure products. This document outlines detailed experimental protocols, characterization workflows, and data interpretation, offering field-proven insights for researchers, chemists, and drug development professionals.

Strategic Importance of Chiral β-Hydroxy Esters

This compound belongs to the class of β-hydroxy esters, which are highly versatile intermediates in organic synthesis.[4] The presence of two functional groups—a hydroxyl and an ester—in a specific stereochemical arrangement allows for a wide range of subsequent chemical modifications. The enantiomers of this compound, (+)-methyl (S)-3-hydroxypentanoate and (-)-methyl (R)-3-hydroxypentanoate, serve as crucial starting materials for the construction of complex stereocenters in molecules such as antibiotics, cholesterol-lowering statins, and other natural products.[2][4] Gaining mastery over the synthesis and analytical verification of these chiral synthons is therefore a fundamental requirement for modern asymmetric synthesis.

Synthetic Pathways: From Prochiral Ketone to Chiral Alcohol

The most direct and common route to this compound is through the reduction of its corresponding prochiral β-keto ester, methyl 3-oxopentanoate.[5][6] While simple reduction with agents like sodium borohydride yields a racemic mixture, the primary focus for pharmaceutical applications is on asymmetric synthesis to produce a single enantiomer.

G cluster_main General Synthetic Workflow start Methyl 3-Oxopentanoate (Prochiral β-Keto Ester) product_S (S)-Methyl 3-hydroxypentanoate start->product_S Asymmetric Reduction (e.g., S. cerevisiae, (S,S)-Catalyst) product_R (R)-Methyl 3-hydroxypentanoate start->product_R Asymmetric Reduction (e.g., Engineered Yeast, (R,R)-Catalyst)

Caption: Overview of asymmetric routes to enantiopure this compound.

Biocatalytic Asymmetric Reduction: A Sustainable Approach

The use of whole-cell biocatalysts, particularly baker's yeast (Saccharomyces cerevisiae), represents a cost-effective, environmentally benign, and operationally simple method for the enantioselective reduction of β-keto esters.[7][8][9] Baker's yeast contains a multitude of oxidoreductase enzymes, which exhibit varying substrate specificities and stereoselectivities.[7][10] While wild-type yeast often favors the production of one enantiomer, the stereochemical outcome can be fine-tuned by altering reaction conditions or by using genetically engineered yeast strains where specific reductases are either overexpressed or deleted to enhance selectivity for the desired (R) or (S) product.[10][11]

This protocol is a representative procedure for the laboratory-scale synthesis of optically active this compound.

Materials:

  • Sucrose (common table sugar)

  • Active dry baker's yeast (Saccharomyces cerevisiae)

  • Tap water

  • Methyl 3-oxopentanoate

  • Ethyl acetate

  • Celite® (diatomaceous earth)

  • Anhydrous magnesium sulfate

  • Basic laboratory glassware, magnetic stirrer, and separatory funnel.

Procedure:

  • Yeast Activation: In a 1 L Erlenmeyer flask, dissolve 50 g of sucrose in 250 mL of warm tap water (approx. 35-40°C). Add 20 g of active dry baker's yeast, swirl gently, and allow the culture to ferment for 30-45 minutes at room temperature until vigorous CO₂ evolution is observed.

  • Substrate Addition: To the actively fermenting yeast culture, add 2.0 g of methyl 3-oxopentanoate. For substrates with poor water solubility, pre-adsorption onto a carrier like Celite can improve dispersion and yields.[7]

  • Reduction Reaction: Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape while preventing contamination. Stir the mixture at room temperature for 48-72 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Extraction: After the reaction period, add 50 g of Celite® to the mixture and stir for 15 minutes to create a filterable slurry. Filter the entire mixture through a Büchner funnel. Wash the yeast/Celite cake thoroughly with 3 x 50 mL of ethyl acetate.

  • Isolation: Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with an additional 2 x 50 mL of ethyl acetate. Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Chemocatalytic Asymmetric Hydrogenation

For applications demanding the highest levels of enantiopurity and substrate scope, transition metal-catalyzed asymmetric hydrogenation or transfer hydrogenation is the method of choice.[12] Catalytic systems, such as those pioneered by Noyori utilizing Ruthenium complexes with chiral diamine ligands (e.g., Ts-DPEN), are exceptionally effective for the reduction of β-keto esters.[13] These reactions typically employ a hydrogen source like high-pressure H₂ gas or, more conveniently, formic acid or isopropanol in a process known as asymmetric transfer hydrogenation (ATH).[12][13] The choice of the ligand's chirality ((R,R) or (S,S)) directly dictates whether the (R)- or (S)-alcohol is produced, offering precise stereochemical control.

Comprehensive Characterization Workflow

Rigorous characterization is essential to confirm the chemical identity, purity, and enantiomeric excess of the synthesized this compound. A multi-technique approach is required for a self-validating analysis.

G cluster_char Analytical Characterization Workflow crude Purified Product nmr NMR Spectroscopy (¹H, ¹³C) crude->nmr ms Mass Spectrometry (GC-MS) crude->ms chiral_gc Chiral GC / HPLC crude->chiral_gc identity Structural Confirmation nmr->identity ms->identity purity Purity Assessment ms->purity chiral_gc->purity ee Enantiomeric Excess (ee) chiral_gc->ee

Caption: A logical workflow for the complete characterization of the final product.

Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation.

¹H NMR Data (Predicted, CDCl₃)
Chemical Shift (δ, ppm)
~3.71
~4.15
~2.45
~1.50
~0.95
Variable (broad)
(Note: Chemical shifts are estimates based on analogous structures like methyl 3-hydroxybutyrate and spectral prediction tools.[14])

¹³C NMR spectroscopy provides complementary information, confirming the carbon skeleton. Expected signals include the carbonyl carbon (~172 ppm), the hydroxyl-bearing methine carbon (~67 ppm), the ester methoxy carbon (~51 ppm), and the remaining aliphatic carbons.[15]

Mass Spectrometry (MS): Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), this technique confirms the molecular weight and provides structural information through fragmentation patterns.

Key GC-MS Fragmentation Data [16]
m/z (Mass-to-charge ratio)
132
103
87
71
59
Purity and Enantiomeric Excess (ee) Determination

While NMR and MS confirm the structure, chromatography is required to assess purity and, crucially, enantiomeric composition.

Chiral Chromatography: This is the definitive method for determining the enantiomeric excess (ee) of the product.[17]

  • Chiral Gas Chromatography (GC): Utilizes a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative.[18][19] The two enantiomers interact differently with the CSP, resulting in different retention times and allowing for their separation and quantification.

  • Chiral High-Performance Liquid Chromatography (HPLC): Employs a column packed with a CSP, such as polysaccharide-based phases (e.g., Chiralpak®).[20][21] This technique is also highly effective for separating the enantiomers and is often used for both analytical and preparative-scale separations.

The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (E1 and E2) in the chromatogram: ee (%) = |(Area E1 - Area E2) / (Area E1 + Area E2)| x 100

Conclusion and Field-Proven Insights

The synthesis of enantiomerically pure this compound is a well-established yet critical process for the advancement of pharmaceutical and fine chemical research. For rapid, sustainable, and scalable synthesis, biocatalytic reduction with Saccharomyces cerevisiae offers a robust and economical solution. When the highest degree of stereochemical control and versatility is required, chemocatalytic asymmetric hydrogenation provides unparalleled precision.

A rigorous, multi-faceted analytical approach is non-negotiable for validation. A combination of NMR and MS for structural confirmation, coupled with chiral GC or HPLC for the definitive determination of enantiomeric purity, constitutes a self-validating workflow that ensures the quality and reliability of this key chiral intermediate for its downstream applications.

References

  • Organic Syntheses Procedure. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) -. Available from: [Link]

  • Kamila Stokowa-Sołtys, et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC - NIH. Available from: [Link]

  • ResearchGate. (n.d.). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl (3R)-2-methyl-3-hydroxypentanoate. Available from: [Link]

  • RSC Publishing. (2023). Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH. Available from: [Link]

  • Journal of the American Chemical Society. (2004). Highly Stereoselective Reagents for β-Keto Ester Reductions by Genetic Engineering of Baker's Yeast. Available from: [Link]

  • ResearchGate. (n.d.). The enantioselective β-keto ester reductions by Saccharomyces cerevisiae. Available from: [Link]

  • ACS Publications. (2018). Enantioselective Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry. Available from: [Link]

  • PubMed. (1998). Baker's Yeast-Mediated Reductions of alpha-Keto Esters and an alpha-Keto-beta-Lactam. Two Routes to the Paclitaxel Side Chain. Available from: [Link]

  • NIH - PubChem. (n.d.). Methyl 3-hydroxy-2-methylpentanoate. Available from: [Link]

  • NIH - PubChem. (n.d.). This compound. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Available from: [Link]

  • ACS Publications. (1998). Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry. Available from: [Link]

  • PubMed. (2004). Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast. Available from: [Link]

  • NIST WebBook. (n.d.). Pentanoic acid, 3-hydroxy-, methyl ester. Available from: [Link]

  • NIH - PubChem. (n.d.). methyl (3R)-5-hydroxy-3-methylpentanoate. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3-oxopentanoate. Available from: [Link]

  • Wikipedia. (n.d.). Enantioselective ketone reduction. Available from: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0033774). Available from: [Link]

  • Wikipedia. (n.d.). Chiral analysis. Available from: [Link]

  • PubMed. (2003). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Available from: [Link]

  • ChemSynthesis. (n.d.). methyl 5-hydroxypentanoate. Available from: [Link]

  • ResearchGate. (2010). Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction. Available from: [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • MySkinRecipes. (n.d.). (-)-METHYL (R)-3-HYDROXYPENTANOATE. Available from: [Link]

  • FooDB. (2010). Showing Compound Methyl pentanoate (FDB003229). Available from: [Link]

  • Patsnap. (n.d.). Method for preparing methyl 5-hydroxypentanoate.
  • Cenmed. (n.d.). METHYL 3-OXOPENTANOATE FOR SYNTHESIS. Available from: [Link]

  • NIH - PubChem. (n.d.). Methyl 2-methyl-3-oxopentanoate. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Methyl 3-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for methyl 3-hydroxypentanoate, a valuable chiral building block in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and quality control. Herein, we delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into the experimental methodologies and the interpretation of the resulting spectra.

Introduction

This compound (C₆H₁₂O₃, Molar Mass: 132.16 g/mol ) is a β-hydroxy ester of significant interest in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[1][2] Its structure, featuring a hydroxyl group and a methyl ester, presents a unique spectroscopic fingerprint that can be deciphered using a combination of analytical techniques. Accurate interpretation of its NMR, IR, and MS data is paramount for confirming its identity, purity, and for understanding its chemical behavior.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following atom numbering scheme will be used for this compound:

G cluster_labels C1 C1 O1 O(1) C1->O1 O3 O(3) C1->O3 =O(3) C2 C2 C2->C1 C3 C3 C3->C2 O2 O(2) C3->O2 C4 C4 C4->C3 C5 C5 C5->C4 C6 C6 O1->C6

Caption: Atom numbering for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Utilize a standard single-pulse experiment on a 400 MHz or higher field spectrometer. A relaxation delay of 1-5 seconds between pulses is recommended for accurate integration.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain a spectrum with single lines for each unique carbon atom. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H5 (CH₃)~0.9Triplet~7.5
H4 (CH₂)~1.5Quintet~7.5
H2 (CH₂)~2.4Doublet~6.5
OHVariable (broad)Singlet-
H6 (OCH₃)~3.7Singlet-
H3 (CH)~4.1Multiplet-

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used.

Interpretation of the ¹H NMR Spectrum:

  • The triplet at ~0.9 ppm corresponds to the methyl protons (H5) of the ethyl group, which are coupled to the adjacent methylene protons (H4).

  • The quintet at ~1.5 ppm is assigned to the methylene protons (H4) of the ethyl group, coupled to both the methyl (H5) and methine (H3) protons.

  • The doublet at ~2.4 ppm arises from the methylene protons (H2) adjacent to the carbonyl group, which are coupled to the methine proton (H3).

  • The singlet at ~3.7 ppm is characteristic of the methyl ester protons (H6).

  • The multiplet at ~4.1 ppm corresponds to the methine proton (H3) at the stereocenter, which is coupled to the adjacent methylene protons (H2 and H4).

  • The hydroxyl proton (OH) signal is typically a broad singlet and its chemical shift is highly dependent on concentration and temperature.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will display six distinct signals, one for each carbon atom.

Carbon Assignment Expected Chemical Shift (ppm)
C5~10
C4~30
C2~42
C6~52
C3~68
C1~173

Note: These are approximate chemical shifts and can be influenced by the solvent and experimental conditions.

Interpretation of the ¹³C NMR Spectrum:

  • The upfield signals at ~10 ppm and ~30 ppm are assigned to the ethyl group carbons, C5 and C4, respectively.

  • The signal at ~42 ppm corresponds to the methylene carbon (C2) alpha to the carbonyl group.

  • The peak at ~52 ppm is characteristic of the methyl ester carbon (C6).

  • The signal at ~68 ppm is attributed to the carbon bearing the hydroxyl group (C3).

  • The downfield signal at ~173 ppm is indicative of the carbonyl carbon (C1) of the ester.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers.

Experimental Protocol: IR

For a liquid sample like this compound, the following protocol is common:

  • Sample Preparation (Neat Liquid Film): A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • FTIR Analysis: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the spectrum is acquired, typically in the range of 4000 to 400 cm⁻¹.

IR Spectral Data

The IR spectrum of this compound will exhibit characteristic absorption bands for its hydroxyl and ester functional groups.

Wavenumber (cm⁻¹) Functional Group Vibration
~3400 (broad)O-HStretching
~2960C-H (sp³)Stretching
~1735C=O (ester)Stretching
~1170C-O (ester)Stretching

Interpretation of the IR Spectrum:

  • A broad absorption band around 3400 cm⁻¹ is a clear indication of the O-H stretching vibration of the hydroxyl group. The broadening is due to hydrogen bonding.

  • The sharp peaks in the 2960 cm⁻¹ region are due to the C-H stretching vibrations of the alkyl groups.

  • A strong, sharp absorption band at approximately 1735 cm⁻¹ is characteristic of the C=O stretching vibration of the ester carbonyl group.

  • The C-O stretching vibration of the ester group typically appears as a strong band in the 1200-1100 cm⁻¹ region .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS

Electron Ionization (EI) is a common technique for the mass analysis of small organic molecules.

  • Sample Introduction: The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

MS Spectral Data

The mass spectrum of this compound will show a molecular ion peak and several characteristic fragment ions. The NIST WebBook provides a mass spectrum for this compound.[3]

Key Fragment Ions:

  • m/z = 132: Molecular ion [M]⁺.

  • m/z = 103: Loss of an ethyl group (•CH₂CH₃).

  • m/z = 87: McLafferty rearrangement, loss of propene (CH₃CH=CH₂).

  • m/z = 73: Cleavage alpha to the hydroxyl group.

  • m/z = 59: Fragment corresponding to the methoxycarbonyl group [COOCH₃]⁺.

Interpretation of the Mass Spectrum:

The fragmentation pattern is consistent with the structure of this compound. The presence of the molecular ion at m/z 132 confirms the molecular weight. The fragment at m/z 103 is a result of the loss of the ethyl group. The prominent peak at m/z 87 is characteristic of a McLafferty rearrangement, a common fragmentation pathway for esters.

G cluster_workflow Mass Spectrometry Fragmentation Workflow M This compound (m/z = 132) F1 Loss of •CH₂CH₃ (m/z = 103) M->F1 - C₂H₅ F2 McLafferty Rearrangement (m/z = 87) M->F2 - C₃H₆ F3 Alpha Cleavage (m/z = 73) M->F3 - C₃H₇O

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when considered together, allows for the confident confirmation of the molecule's structure and purity. This guide serves as a practical reference for scientists and researchers working with this important chemical intermediate.

References

  • PubChem. Methyl 3-hydroxy-2-methylpentanoate. National Center for Biotechnology Information. [Link]

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0300395). Natural Products Magnetic Resonance Database. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0196542). Natural Products Magnetic Resonance Database. [Link]

  • SpectraBase. Methyl 3-hydroxy-3-methylpentanoate. Wiley-VCH GmbH. [Link]

  • Stenutz, R. methyl (3S)-3-hydroxypentanoate. Stenutz. [Link]

  • ResearchGate. Figure S6. 13 C-NMR spectrum of methyl... [Link]

  • The Good Scents Company. This compound. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0033774). [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 600 MHz, H2O, predicted) (NP0223385). Natural Products Magnetic Resonance Database. [Link]

  • Perflavory. This compound. [Link]

  • NIST. Pentanoic acid, 3-hydroxy-, methyl ester. National Institute of Standards and Technology. [Link]

  • NIST. 3-Pentanol, 3-methyl-. National Institute of Standards and Technology. [Link]

Sources

The Occurrence and Biosynthesis of Methyl 3-Hydroxypentanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Methyl 3-hydroxypentanoate is a chiral molecule of interest in synthetic chemistry and drug development. While its direct natural occurrence as a free methyl ester is limited, its backbone, 3-hydroxypentanoate (3HP), is a common monomer in polyhydroxyalkanoates (PHAs), which are biodegradable polyesters synthesized by a wide range of bacteria. This guide provides an in-depth exploration of the natural sources of 3-hydroxypentanoate, the detailed biosynthetic pathways leading to its formation, and the experimental methodologies used to study and quantify this compound. A key focus is placed on the well-characterized bacterial PHA synthesis pathway, which represents the primary biological route to the 3-hydroxypentanoate moiety.

Introduction to this compound

This compound (C₆H₁₂O₃) is the methyl ester of 3-hydroxypentanoic acid. It possesses a chiral center at the C3 position, making it a valuable building block in the asymmetric synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of both a hydroxyl and a carboxyl group provides versatile handles for chemical modification. While the synthetic chemistry of this molecule is well-explored, its natural occurrence and biosynthesis are primarily linked to the microbial production of polyhydroxyalkanoates (PHAs).

Natural Occurrence

The natural occurrence of the 3-hydroxypentanoate (3HP) moiety is almost exclusively in the form of a polymer, specifically as a monomer unit in polyhydroxyalkanoates (PHAs). PHAs are carbon and energy storage polymers accumulated by numerous bacteria under nutrient-limiting conditions[1]. The copolymer poly(3-hydroxybutyrate-co-3-hydroxyvalerate) [P(3HB-co-3HV)] is a well-known example where 3-hydroxyvalerate (the five-carbon monomer) is incorporated alongside the more common four-carbon 3-hydroxybutyrate.

The free form of This compound is less common. Its presence has been reported in Carica papaya (papaya)[2]. However, it is not widely documented in other plants or microorganisms as a free ester. This suggests that its occurrence as a free methyl ester may be species-specific or potentially an artifact of extraction methodologies where methanol is used, leading to transesterification of a naturally occurring 3-hydroxypentanoate-containing compound.

Compound Form Organism/Source Context Citation
This compound Carica papayaReported as a volatile compound.[2]
3-Hydroxypentanoate (monomer) Various Bacteria (e.g., Cupriavidus necator)A monomer unit within the biopolymer Poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV).[1]

Biosynthesis of 3-Hydroxypentanoate

The biosynthesis of 3-hydroxypentanoate is best understood in the context of bacterial PHA production. There is no widely characterized specific pathway for the synthesis of free this compound. The core of the biosynthetic process is the creation of (R)-3-hydroxyvaleryl-CoA, the activated precursor for polymerization.

The primary pathway involves three key enzymes, typically encoded by the phaA, phaB, and phaC genes[3].

  • Condensation (β-Ketothiolase - PhaA): The pathway begins with the condensation of two key precursor molecules: acetyl-CoA and propionyl-CoA. Propionyl-CoA can be generated from the catabolism of odd-chain fatty acids or certain amino acids like threonine, methionine, and valine[4][5]. The enzyme β-ketothiolase (PhaA) catalyzes the Claisen condensation of these two molecules to form 3-ketovaleryl-CoA.

  • Reduction (Acetoacetyl-CoA Reductase - PhaB): The ketone group of 3-ketovaleryl-CoA is then reduced to a hydroxyl group by the NADPH-dependent enzyme, acetoacetyl-CoA reductase (PhaB). This reaction is stereospecific, producing the (R)-enantiomer, (R)-3-hydroxyvaleryl-CoA[6].

  • Polymerization (PHA Synthase - PhaC): In PHA-accumulating bacteria, the (R)-3-hydroxyvaleryl-CoA monomer is then polymerized by PHA synthase (PhaC) into the growing PHA chain[1]. The release of free 3-hydroxypentanoic acid or its methyl ester is not a direct step in this primary pathway. Free monomers are typically generated by the action of PHA depolymerases (PhaZ) when the cell utilizes its stored PHA[6].

Biosynthesis cluster_precursors Precursors cluster_pathway Core Biosynthetic Pathway Acetyl-CoA Acetyl-CoA 3-Ketovaleryl-CoA 3-Ketovaleryl-CoA Acetyl-CoA->3-Ketovaleryl-CoA  PhaA (β-Ketothiolase) Propionyl-CoA Propionyl-CoA Propionyl-CoA->3-Ketovaleryl-CoA R-3-Hydroxyvaleryl-CoA R-3-Hydroxyvaleryl-CoA 3-Ketovaleryl-CoA->R-3-Hydroxyvaleryl-CoA  PhaB (Acetoacetyl-CoA Reductase)  NADPH -> NADP+ Poly(3HB-co-3HV) Poly(3HB-co-3HV) R-3-Hydroxyvaleryl-CoA->Poly(3HB-co-3HV)  PhaC (PHA Synthase) caption Biosynthesis of 3-Hydroxypentanoate Monomer

Caption: Core pathway for (R)-3-hydroxyvaleryl-CoA synthesis.

The Question of Methyl Esterification

The final step, the methylation of 3-hydroxypentanoic acid to form this compound, is not a well-defined step in microbial metabolism. While enzymatic esterification of various acids, including hydroxy acids, can be catalyzed by lipases and esterases, a specific methyltransferase for 3-hydroxypentanoate has not been characterized[7][8].

It is plausible that in organisms where the methyl ester is found, a non-specific esterase or lipase could catalyze this reaction. Alternatively, the observed methyl ester could be a result of non-enzymatic reactions within the cell or during sample preparation. For researchers, it is crucial to recognize that the common laboratory method for creating this molecule for analytical purposes—acid-catalyzed methanolysis—is a chemical derivatization, not a reflection of a known biosynthetic pathway[9].

Experimental Methodologies

Studying the biosynthesis and occurrence of this compound requires robust analytical and experimental techniques.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique to trace the metabolic origins of 3-hydroxypentanoate[10][11]. By providing isotopically labeled precursors (e.g., ¹³C-labeled propionate or valine) to a bacterial culture, researchers can track the incorporation of the label into the final product.

Protocol: Tracing Precursors with ¹³C-Propionate

  • Culture Preparation: Grow a PHA-producing bacterial strain (e.g., Cupriavidus necator) in a defined minimal medium under conditions that promote PHA accumulation (e.g., nitrogen limitation).

  • Precursor Addition: Introduce a known concentration of a ¹³C-labeled precursor, such as [1-¹³C]propionate, to the culture medium. An unlabeled control culture should be run in parallel.

  • Incubation: Allow the cultures to grow for a defined period to ensure incorporation of the labeled precursor.

  • Harvesting and Extraction: Harvest the bacterial cells by centrifugation. Lyophilize the cell pellet to determine dry weight.

  • Methanolysis: Subject the dried biomass to acid-catalyzed methanolysis. This involves heating the cells in a mixture of methanol and sulfuric acid (e.g., 15% v/v) in chloroform[12]. This process simultaneously extracts the PHA, depolymerizes it, and converts the resulting hydroxy acid monomers into their methyl esters for GC-MS analysis.

  • GC-MS Analysis: Analyze the resulting methyl ester mixture by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Interpretation: Compare the mass spectra of the this compound from the labeled and unlabeled cultures. An increase in the molecular ion mass (M+1, M+2, etc.) corresponding to the number of incorporated ¹³C atoms will confirm that propionate is a direct precursor.

IsotopeLabeling cluster_workflow Isotopic Labeling Workflow Culture Bacterial Culture (+ ¹³C-Precursor) Incubation Incubation & Growth Culture->Incubation Harvest Cell Harvesting Incubation->Harvest Methanolysis Methanolysis (Depolymerization & Derivatization) Harvest->Methanolysis GCMS GC-MS Analysis Methanolysis->GCMS Analysis Mass Spectra Comparison (Labeled vs. Unlabeled) GCMS->Analysis caption Workflow for Isotopic Labeling Studies

Caption: Isotopic labeling experimental workflow.

Analytical Protocol for Quantification

GC-MS is the standard method for the identification and quantification of PHA monomers[9][13].

Protocol: GC-MS Quantification of 3-Hydroxypentanoate

  • Sample Preparation:

    • Accurately weigh 10-20 mg of lyophilized bacterial biomass into a screw-capped glass tube.

    • Add 2 mL of chloroform and 2 mL of a methanolysis solution (e.g., 15% H₂SO₄ in methanol) containing a known concentration of an internal standard (e.g., methyl benzoate)[13].

    • Seal the tube tightly and heat at 100°C for 140 minutes to perform simultaneous extraction and derivatization[12].

  • Phase Separation:

    • Cool the sample to room temperature.

    • Add 1 mL of deionized water and vortex vigorously for 1 minute to induce phase separation.

    • Centrifuge briefly to clarify the layers.

  • Injection:

    • Carefully transfer a portion of the lower chloroform phase, which contains the methyl esters, to a GC vial.

  • GC-MS Conditions:

    • GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is typically used[14].

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C for 2 minutes, ramp at 10°C/min to 150°C, then ramp at 20°C/min to 250°C and hold for 5 minutes[14].

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 45-400.

  • Quantification:

    • Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.

    • Quantify the amount by relating the peak area of the analyte to the peak area of the internal standard, using a previously generated calibration curve.

Conclusion and Future Directions

The natural occurrence of this compound is predominantly as a monomeric unit within bacterial polyhydroxyalkanoates. Its biosynthesis is therefore intrinsically linked to the well-characterized PHA synthesis pathway, which utilizes acetyl-CoA and propionyl-CoA as primary precursors. The enzymatic basis for the final methylation step to produce the free ester remains an open area for research and may not represent a widespread biological process.

For researchers in drug development and synthetic chemistry, understanding this biosynthetic origin is crucial. It highlights that microbial fermentation is a viable route for producing the enantiomerically pure (R)-3-hydroxypentanoate backbone. Future research could focus on identifying novel esterases or methyltransferases capable of converting the free acid or its CoA-ester to the methyl ester, potentially enabling a fully biological production route for this valuable chiral synthon.

References

  • Polyhydroxyalkanoate Production Enzymes: a Survey and Biological Perspective. (2016). Journal of Bacteriology. [Link]

  • Advancements in genetic engineering for enhanced Polyhydroxyalkanoates (PHA) production: a comprehensive review of metabolic pathway manipulation and gene deletion strategies. (2023). Critical Reviews in Biotechnology. [Link]

  • Natural Polyhydroxyalkanoates—An Overview of Bacterial Production Methods. (2022). Polymers. [Link]

  • Polyhydroxyalkanoates. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Enzymes involved in PHA biosynthesis pathways. (n.d.). ResearchGate. [Link]

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  • Enhanced Gas Chromatography-Mass Spectrometry Method for Bacterial Polyhydroxyalkanoates (PHAs) Analysis. (2013). DR-NTU. [Link]

  • Enzymatic esterification of dihydroxystearic acid. (2000). Journal of the American Oil Chemists' Society. [Link]

  • Fast procedure for the analysis of poly(hydroxyalkanoates) in bacterial cells by off-line pyrolysis/gas-chromatography with flame ionization detector. (2014). Journal of Chromatography A. [Link]

  • Propionyl-CoA. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Production of 3-Hydroxypropionic Acid via the Propionyl-CoA Pathway Using Recombinant Escherichia coli Strains. (2016). PLoS One. [Link]

  • Gas chromatography-mass spectrometry-based monomer composition analysis of medium-chain-length polyhydroxyalkanoates biosynthesized by Pseudomonas spp. (2012). Journal of Bioscience and Bioengineering. [Link]

  • Fast procedure for the analysis of poly(hydroxyalkanoates) in bacterial cells by off-line pyrolysis/gas-chromatography with flame ionization detector. (2014). Journal of Chromatography A. [Link]

  • Inter-relations between 3-hydroxypropionate and propionate metabolism in rat liver: relevance to disorders of propionyl-CoA metabolism. (2016). American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • 3-Hydroxypropionate (3HP) biosynthesis pathway from glucose through... (n.d.). ResearchGate. [Link]

  • Recent highlights in biosynthesis research using stable isotopes. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Methyl 3-hydroxy-2-methylpentanoate. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]

  • Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. (2022). International Journal of Molecular Sciences. [Link]

  • Isotopic labeling. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Production of 3-Hydroxypropanoic Acid From Glycerol by Metabolically Engineered Bacteria. (2019). Frontiers in Bioengineering and Biotechnology. [Link]

  • methyl 2-hydroxy-3-methyl pentanoate, 41654-19-7. (n.d.). The Good Scents Company. Retrieved January 16, 2026, from [Link]

  • An isotopic labeling approach linking natural products with biosynthetic gene clusters. (2022). Nature Chemical Biology. [Link]

  • Characterization of polyhydroxyalkanoate production capacity, composition and weight synthesized by Burkholderia cepacia JC-1 from various carbon sources. (2017). AMB Express. [Link]

  • An Isotopic Labeling Approach Linking Natural Products with Biosynthetic Gene Clusters. (2022). Nature Chemical Biology. [Link]

  • Three pathways for 3-hydroxypropionate production. (n.d.). ResearchGate. [Link]

  • Production of 3-Hydroxypropionic Acid from Renewable Substrates by Metabolically Engineered Microorganisms: A Review. (2022). Fermentation. [Link]

  • Sugar Esters of Fatty Acids: Chemo-Enzymatic Synthesis and Biological Activity. (2023). International Journal of Molecular Sciences. [Link]

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A Technical Guide to the Stereoisomers of Methyl 3-hydroxypentanoate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Stereoisomerism represents a cornerstone of modern drug discovery and development, where the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological and toxicological profile. This guide provides an in-depth technical examination of the stereoisomers of methyl 3-hydroxypentanoate, a key chiral building block. We will first analyze the enantiomeric relationship derived from its single chiral center. To provide a comprehensive understanding of all stereoisomeric forms, we will then expand the discussion to methyl 3-hydroxy-2-methylpentanoate, a structural analog with two stereocenters, which allows for a full exploration of both enantiomers and diastereomers. This whitepaper details the critical analytical methodologies for their separation and characterization, including step-by-step protocols for High-Performance Liquid Chromatography (HPLC) and insights into Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices is emphasized, providing researchers and drug development professionals with a practical framework for stereochemical analysis.

The Critical Role of Stereochemistry in Pharmaceutical Sciences

In pharmaceutical development, the spatial orientation of a molecule is not a trivial detail; it is often the primary determinant of its biological function.[1][2] Enantiomers, which are non-superimposable mirror images of each other, can exhibit profoundly different effects in a biological system. One enantiomer may be a potent therapeutic agent, while its counterpart could be inactive or, in some well-documented cases, responsible for severe adverse effects.[2] For instance, (S)-(+)-naproxen is a widely used anti-inflammatory drug, whereas its (R)-(–)-enantiomer is a liver toxin with no therapeutic benefit.[2]

This stereochemical dependence arises from the chiral nature of biological targets like enzymes and receptors. Consequently, the ability to separate, quantify, and control the stereochemistry of drug candidates is a regulatory and scientific necessity.[3] β-hydroxy esters, such as this compound, are valuable chiral building blocks in the synthesis of complex, biologically active molecules, making a thorough understanding of their stereoisomers essential.[4]

Stereochemical Analysis of this compound

Molecular Structure and Chirality

This compound (C₆H₁₂O₃) is a β-hydroxy ester with a straightforward structure.[5] Crucially, it possesses a single stereocenter at the third carbon (C3), the carbon atom bearing the hydroxyl (-OH) group. This carbon is bonded to four distinct substituents: a hydrogen atom (-H), a hydroxyl group (-OH), an ethyl group (-CH₂CH₃), and a methyl propanoate group (-CH₂COOCH₃).

The Enantiomers of this compound

Due to the presence of one chiral center, this compound exists as a pair of enantiomers. These are designated using the Cahn-Ingold-Prelog (R/S) nomenclature:

  • (-)-Methyl (R)-3-hydroxypentanoate

  • (+)-Methyl (S)-3-hydroxypentanoate [4]

These molecules are mirror images of each other and are not superimposable. In the absence of a chiral environment, they share identical physical properties, such as boiling point, density, and solubility. Their only distinguishing physical characteristic is their interaction with plane-polarized light; they rotate it in equal but opposite directions.[6]

Physicochemical Properties

The properties for the individual enantiomers are largely identical, with optical rotation being the key differentiator.

PropertyValue for (R)-enantiomerReference
Molecular Formula C₆H₁₂O₃[7][8]
Molecular Weight 132.16 g/mol [8]
Boiling Point 68-70 °C at 5 mmHg[7][8]
Density 1.029 g/mL at 20 °C[7][8]
Optical Rotation [α]20/D -37±3° (c=1% in chloroform)[9]

Illustrating Diastereomerism: The Case of Methyl 3-hydroxy-2-methylpentanoate

To fully address the topic of diastereomers, we must examine a molecule with more than one stereocenter. A close analog, methyl 3-hydroxy-2-methylpentanoate (C₇H₁₄O₃), serves as an excellent model.

Structure and Stereocenters

The addition of a methyl group at the second carbon (C2) introduces a second chiral center. The two stereocenters are:

  • C2: Bonded to -H, -CH₃, -COOCH₃, and the -CH(OH)CH₂CH₃ group.

  • C3: Bonded to -H, -OH, -CH₂CH₃, and the -CH(CH₃)COOCH₃ group.

With two stereocenters (n=2), there are 2ⁿ = 4 possible stereoisomers.[10]

The Four Stereoisomers and Their Relationships

The four stereoisomers can be classified into two pairs of enantiomers. The relationship between any two stereoisomers that are not mirror images of each other is diastereomeric. Diastereomers have different physical and chemical properties.[11]

The four stereoisomers are:

  • (2R, 3R)-methyl 3-hydroxy-2-methylpentanoate

  • (2S, 3S)-methyl 3-hydroxy-2-methylpentanoate

  • (2R, 3S)-methyl 3-hydroxy-2-methylpentanoate

  • (2S, 3R)-methyl 3-hydroxy-2-methylpentanoate

  • Enantiomeric Pairs:

    • (2R, 3R) and (2S, 3S) are enantiomers.

    • (2R, 3S) and (2S, 3R) are enantiomers.

  • Diastereomeric Pairs:

    • (2R, 3R) is a diastereomer of (2R, 3S) and (2S, 3R).

    • (2S, 3S) is a diastereomer of (2R, 3S) and (2S, 3R).

These relationships are visualized below.

G cluster_0 Enantiomeric Pair 1 (anti/threo) cluster_1 Enantiomeric Pair 2 (syn/erythro) A (2R, 3R) B (2S, 3S) A->B Enantiomers C (2R, 3S) A->C Diastereomers D (2S, 3R) A->D B->C B->D Diastereomers C->D Enantiomers

Caption: Relationships between the four stereoisomers of Methyl 3-hydroxy-2-methylpentanoate.

Analytical Methodologies for Stereoisomer Separation & Characterization

The separation and analysis of stereoisomers is a critical task in pharmaceutical quality control and research.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the predominant technique for separating enantiomers.[1][12] The method relies on a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.[6]

Causality of Method Design: The selection of the CSP and mobile phase is the most critical decision. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of compounds, including hydroxy esters, due to their ability to form transient diastereomeric complexes with the analytes through hydrogen bonding, dipole-dipole, and steric interactions.[1][12] The mobile phase, typically a mixture of a nonpolar solvent (like hexane) and a polar alcohol (like isopropanol or ethanol), is optimized to achieve the best balance of retention and resolution.[13]

Detailed Protocol: Chiral HPLC Separation of this compound Enantiomers

  • 1.0 Objective: To separate the (R)- and (S)-enantiomers of this compound.

  • 2.0 Instrumentation & Materials:

    • HPLC system with UV detector or Mass Spectrometer (MS).

    • Chiral Stationary Phase: A polysaccharide-based column, such as a Daicel CHIRALPAK® or Phenomenex Lux® series column (e.g., Lux i-Cellulose-5, 250 x 4.6 mm, 5 µm).[1]

    • Mobile Phase Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).

    • Sample: A racemic mixture of this compound (1 mg/mL in mobile phase).

  • 3.0 Chromatographic Conditions:

    • Mobile Phase: 95:5 (v/v) n-Hexane : Isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 210 nm (due to the lack of a strong chromophore).[1]

    • Injection Volume: 10 µL.

  • 4.0 Procedure:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Prepare the sample by dissolving the racemic standard in the initial mobile phase composition. Filter through a 0.22 µm syringe filter.

    • Inject the sample onto the column.

    • Record the chromatogram for a sufficient time to allow both enantiomers to elute.

  • 5.0 Optimization Rationale:

    • If resolution is poor, decrease the percentage of the polar modifier (IPA). This increases retention and interaction with the CSP, often improving separation.

    • If run time is too long, cautiously increase the percentage of IPA to decrease retention times.

    • For diastereomers like the methyl 3-hydroxy-2-methylpentanoate isomers, separation can often be achieved on a standard achiral column (e.g., C18) because diastereomers have different physical properties.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used to distinguish stereoisomers.

  • Distinguishing Diastereomers: Diastereomers are chemically distinct and will exhibit different chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.[14] For example, the proton at C3 in the syn isomer of methyl 3-hydroxy-2-methylpentanoate will be in a different electronic environment than the same proton in the anti isomer, resulting in separate signals.[15]

  • Resolving Enantiomers: Enantiomers are indistinguishable in a standard (achiral) NMR solvent because they have identical magnetic properties. To differentiate them, a chiral derivatizing agent (CDA), such as Mosher's acid, is used to react with the hydroxyl group of the enantiomers.[11] This reaction creates a mixture of diastereomers, which can then be distinguished and quantified by NMR.[14]

G cluster_input Input cluster_separation Separation cluster_output Characterization Input Mixture of Stereoisomers (e.g., (R/S)-Methyl 3-hydroxypentanoate) HPLC Chiral HPLC Separation Input->HPLC Fraction1 Fraction 1 (e.g., (R)-enantiomer) HPLC->Fraction1 Fraction2 Fraction 2 (e.g., (S)-enantiomer) HPLC->Fraction2 NMR NMR Analysis (with Chiral Derivatizing Agent) Fraction1->NMR Polarimetry Polarimetry Fraction1->Polarimetry Fraction2->NMR Fraction2->Polarimetry

Caption: General workflow for the separation and characterization of stereoisomers.

Stereoselective Synthesis Strategies

For drug development, obtaining a single, desired stereoisomer is paramount. This is achieved through stereoselective synthesis rather than resolving a racemic mixture. Key strategies include:

  • Asymmetric Catalysis: Using a chiral catalyst to convert an achiral starting material into a predominantly single enantiomer product. For example, the asymmetric hydrogenation of methyl 3-oxopentanoate using a chiral rhodium catalyst can yield enantioenriched this compound.[15]

  • Enzymatic Resolution: Employing enzymes that selectively react with one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high purity.[3]

  • Chiral Pool Synthesis: Starting with a naturally occurring, enantiomerically pure compound (like an amino acid or sugar) and using it as a building block to synthesize the target molecule.

Conclusion

The stereochemical composition of a molecule is a critical quality attribute in the pharmaceutical industry. This compound, with its single stereocenter, provides a clear model for understanding enantiomers. By examining its analog, methyl 3-hydroxy-2-methylpentanoate, the more complex relationships of diastereomers become evident. Mastery of analytical techniques, particularly chiral HPLC for separation and NMR spectroscopy for structural verification, is essential for any scientist in the field. The protocols and principles outlined in this guide serve as a foundational reference for the robust analysis and control of stereoisomers, ensuring the development of safe and effective medicines.

References

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  • Organic Syntheses. (r)-3-hydroxy-4-methylpentanoic acid. [Link]

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  • Royal Society of Chemistry. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]

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(R)-Methyl 3-hydroxypentanoate: A Comprehensive Technical Guide for Drug Discovery and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Chiral Building Blocks

In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. (R)-Methyl 3-hydroxypentanoate, a key chiral building block, has emerged as a valuable synthon for the construction of complex molecular architectures, particularly in the synthesis of blockbuster drugs such as statins.[1] This in-depth technical guide provides a comprehensive overview of (R)-Methyl 3-hydroxypentanoate, encompassing its chemical identity, state-of-the-art synthetic methodologies, robust analytical characterization, and its pivotal role in pharmaceutical research.

Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and formulation.

CAS Number and Synonyms

The Chemical Abstracts Service (CAS) has assigned the number 60793-22-8 to the (R)-enantiomer of Methyl 3-hydroxypentanoate. For clarity and comprehensive literature searching, it is essential to be aware of its various synonyms:

  • (-)-Methyl (R)-3-hydroxyvalerate

  • (-)-Methyl (R)-3-hydroxypentanoate

  • Pentanoic acid, 3-hydroxy-, methyl ester, (3R)-

  • Methyl (3R)-3-hydroxypentanoate

Physicochemical Data

The key physicochemical properties of (R)-Methyl 3-hydroxypentanoate are summarized in the table below. This data is crucial for reaction design, purification, and formulation development.

PropertyValueSource
Molecular Formula C₆H₁₂O₃[2]
Molecular Weight 132.16 g/mol [2]
Appearance Colorless liquidVendor Data
Boiling Point 68-70 °C at 5 mmHgVendor Data
Density 1.029 g/mL at 20 °CVendor Data
Refractive Index n20/D 1.426-1.428Vendor Data
InChI Key XHFXKKFVUDJSPJ-RXMQYKEDSA-N[2]
SMILES CCCC(=O)OC[2]

Enantioselective Synthesis: Mastering Stereocontrol

The synthesis of enantiomerically pure (R)-Methyl 3-hydroxypentanoate is paramount to its utility. Several strategies have been developed to achieve high enantioselectivity, with asymmetric hydrogenation being one of the most powerful and widely adopted methods.

Noyori Asymmetric Hydrogenation of Methyl 3-oxopentanoate

The Noyori asymmetric hydrogenation, a Nobel Prize-winning methodology, offers a highly efficient and elegant route to chiral alcohols from their corresponding ketones.[3] In the context of (R)-Methyl 3-hydroxypentanoate synthesis, this involves the enantioselective reduction of the prochiral β-keto ester, methyl 3-oxopentanoate.

The core principle of this reaction lies in the use of a chiral ruthenium catalyst, typically complexed with a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand. The axial chirality of the BINAP ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the ketone, thus yielding the desired (R)-enantiomer with high enantiomeric excess (ee).[4][5]

Diagram: Noyori Asymmetric Hydrogenation Workflow

Noyori_Hydrogenation Workflow for Noyori Asymmetric Hydrogenation cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Purification Ru_precatalyst [RuCl₂(arene)]₂ Active_catalyst Active (R)-BINAP-Ru Catalyst Ru_precatalyst->Active_catalyst Activation BINAP_ligand (R)-BINAP BINAP_ligand->Active_catalyst Product (R)-Methyl 3-hydroxypentanoate Active_catalyst->Product Substrate Methyl 3-oxopentanoate Substrate->Product Enantioselective Reduction Hydrogen H₂ (gas) Hydrogen->Product Crude_product Crude Product Mixture Product->Crude_product Purification Chromatography/Distillation Crude_product->Purification Final_product Pure (R)-Methyl 3-hydroxypentanoate Purification->Final_product

Caption: A schematic representation of the key stages in the Noyori asymmetric hydrogenation for the synthesis of (R)-Methyl 3-hydroxypentanoate.

Experimental Protocol: A Representative Procedure

The following protocol is a representative example of a Noyori asymmetric hydrogenation for the preparation of (R)-Methyl 3-hydroxypentanoate. Researchers should optimize conditions based on their specific equipment and desired scale.

Materials:

  • Methyl 3-oxopentanoate

  • [RuCl₂((R)-BINAP)] (catalyst)

  • Methanol (degassed)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Autoclave or high-pressure hydrogenation reactor

  • Standard laboratory glassware

Procedure:

  • Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been thoroughly purged with an inert gas.

  • Charging the Reactor: Under an inert atmosphere, charge the reactor with methyl 3-oxopentanoate and degassed methanol. The substrate-to-solvent ratio should be carefully determined based on solubility and reaction kinetics.

  • Catalyst Addition: Add the [RuCl₂((R)-BINAP)] catalyst to the reactor. The catalyst loading is typically low, in the range of 0.01 to 1 mol%.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas to remove any residual inert gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 atm) and begin stirring. The reaction is typically run at a controlled temperature (e.g., 25-50 °C).

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots (after safely depressurizing and purging the reactor) and analyzing them by GC or TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas. The reaction mixture is then concentrated under reduced pressure to remove the methanol.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure (R)-Methyl 3-hydroxypentanoate.[6]

Analytical Characterization: Ensuring Purity and Identity

Rigorous analytical characterization is non-negotiable in the pharmaceutical industry. The following techniques are essential for confirming the identity, purity, and enantiomeric excess of (R)-Methyl 3-hydroxypentanoate.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides information about the number and connectivity of hydrogen atoms in the molecule. The expected signals for (R)-Methyl 3-hydroxypentanoate would include a triplet for the methyl group of the ethyl chain, a quartet for the adjacent methylene group, a multiplet for the methine proton attached to the hydroxyl group, a doublet of doublets for the methylene group adjacent to the ester, and a singlet for the methyl ester group. The integration of these signals should correspond to the number of protons in each environment.[7]

    • ¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum of (R)-Methyl 3-hydroxypentanoate is expected to show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts of these signals are indicative of their electronic environment (e.g., carbonyl carbon, carbon bearing the hydroxyl group, etc.).[2]

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for determining the molecular weight and fragmentation pattern of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (132.16 g/mol ). Characteristic fragment ions will also be observed, which can be used to confirm the structure.[2]

Chiral Chromatography: Quantifying Enantiomeric Purity

Determining the enantiomeric excess (ee) is crucial for a chiral compound intended for pharmaceutical use. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.

Diagram: Chiral HPLC Analysis Workflow

Chiral_HPLC Workflow for Chiral HPLC Analysis Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_System HPLC System Sample_Prep->HPLC_System Injection Chiral_Column Chiral Stationary Phase (e.g., Polysaccharide-based) HPLC_System->Chiral_Column Elution Detection Detector (UV/Vis) Chiral_Column->Detection Separation Data_Analysis Data Analysis (Peak Integration, ee Calculation) Detection->Data_Analysis Report Certificate of Analysis Data_Analysis->Report

Caption: A simplified workflow for the determination of enantiomeric excess of (R)-Methyl 3-hydroxypentanoate using chiral HPLC.

Experimental Protocol: Chiral HPLC Method

The following is a general protocol for the chiral HPLC analysis of (R)-Methyl 3-hydroxypentanoate. The specific column and mobile phase composition may require optimization.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase (CSP), such as a Daicel CHIRALPAK® or Lux® Cellulose/Amylose-based column.[8]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical starting point is a 90:10 (v/v) mixture of n-hexane and isopropanol.[9][10]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has some absorbance (e.g., 210-220 nm).

  • Sample Preparation: The sample is dissolved in the mobile phase at a suitable concentration.

Procedure:

  • System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Injection: Inject a known volume of the sample solution.

  • Data Acquisition: Record the chromatogram. The two enantiomers should be resolved into two separate peaks.

  • Enantiomeric Excess (ee) Calculation: The ee is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100 where Area_R is the peak area of the (R)-enantiomer and Area_S is the peak area of the (S)-enantiomer.

Applications in Drug Development: The Statin Connection

(R)-Methyl 3-hydroxypentanoate is a crucial chiral precursor in the synthesis of the side chains of several statin drugs.[1] Statins are a class of lipid-lowering medications that inhibit the enzyme HMG-CoA reductase, which plays a central role in the production of cholesterol in the body.[11][12] The stereochemistry of the dihydroxy acid side chain of statins is critical for their biological activity, and (R)-Methyl 3-hydroxypentanoate provides a reliable and efficient starting point for constructing this chiral moiety.[13] Its use significantly shortens synthetic routes and ensures the final active pharmaceutical ingredient (API) is enantiomerically pure, thereby maximizing therapeutic benefit and minimizing potential side effects associated with the undesired enantiomer.

Conclusion

(R)-Methyl 3-hydroxypentanoate stands as a testament to the power of asymmetric synthesis in modern pharmaceutical development. Its well-defined chemical identity, coupled with robust and scalable enantioselective synthetic routes like the Noyori asymmetric hydrogenation, makes it an indispensable tool for medicinal chemists. The rigorous analytical methods available for its characterization ensure the highest standards of quality and purity. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like (R)-Methyl 3-hydroxypentanoate will only increase, solidifying its role as a cornerstone in the synthesis of life-saving medicines.

References

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

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  • NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]

  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link]

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  • Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Retrieved from [Link]

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An In-Depth Technical Guide to (S)-Methyl 3-hydroxypentanoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chiral molecule (S)-Methyl 3-hydroxypentanoate. We will delve into its fundamental chemical identifiers, physicochemical properties, stereoselective synthesis, and critical applications, providing field-proven insights and actionable protocols.

Section 1: Chemical Identity and Nomenclature

(S)-Methyl 3-hydroxypentanoate is a valuable chiral building block in organic synthesis. Its stereospecific nature makes it a crucial intermediate in the creation of complex, biologically active molecules. The precise identification of this compound is paramount for regulatory compliance, experimental reproducibility, and sourcing.

The definitive Chemical Abstracts Service (CAS) number for the (S)-enantiomer is 42558-50-9 .[1][2][3] It is essential to distinguish this from the CAS number of its (R)-enantiomer, 60793-22-8, and the racemic mixture.[4]

A variety of synonyms are used in literature and commercial listings, which can be a source of confusion. Understanding these alternatives is key to conducting thorough literature searches and procuring the correct material.

IdentifierValueSource
CAS Number 42558-50-9[2][3]
IUPAC Name Methyl (3S)-3-hydroxypentanoatePubChem
Synonyms (+)-Methyl (S)-3-hydroxypentanoate, (S)-(+)-Methyl 3-hydroxypentanoate, Methyl (S)-3-hydroxyvalerate, (S)-3-Hydroxypentanoic acid methyl ester[2]
Molecular Formula C₆H₁₂O₃[2]
Molecular Weight 132.16 g/mol [2][3]
InChI Key XHFXKKFVUDJSPJ-YFKPBYRVSA-N
Canonical SMILES CCO

Section 2: Physicochemical and Spectroscopic Properties

The functional utility of (S)-Methyl 3-hydroxypentanoate in a laboratory or process setting is dictated by its physical and chemical properties. These values are critical for reaction setup, purification, and analytical characterization.

PropertyValueConditionsSource
Appearance Colorless liquidAmbient
Density 1.029 g/mL20 °C[2][5]
Refractive Index (n²⁰/D) 1.42720 °C[2][5]
Specific Rotation (α) +37°c=1% in Chloroform[2][5]
Boiling Point 68-70 °C5 mmHg[4][6]
Flash Point 76 °CClosed cup[2][4]
Solubility Soluble in organic solvents (ethanol, acetone), sparingly soluble in water.

Expert Insight: The positive specific rotation ([α]) is a key indicator of the enantiomeric purity of the (S)-isomer.[1] When synthesizing or purchasing this material, verifying the optical rotation is a critical quality control step to ensure the desired stereochemistry for subsequent reactions.

Section 3: Stereoselective Synthesis

The synthesis of enantiomerically pure β-hydroxy esters like (S)-Methyl 3-hydroxypentanoate is a cornerstone of modern asymmetric synthesis. A common and reliable method is the asymmetric hydrogenation of the corresponding β-keto ester, methyl 3-oxopentanoate, using a chiral catalyst. The use of a Ruthenium-BINAP catalyst system is a well-established, Nobel Prize-winning technology that provides high enantioselectivity.

Workflow for Asymmetric Hydrogenation

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation & Reaction Setup cluster_reaction Hydrogenation Reaction cluster_workup Workup & Purification Start Methyl 3-oxopentanoate + Methanol (Solvent) Autoclave High-Pressure Autoclave Start->Autoclave Catalyst [RuCl((S)-BINAP)(p-cymene)]Cl Catalyst->Autoclave Pressurize Pressurize with H₂ (e.g., 50-100 atm) Autoclave->Pressurize Heat Heat to Reaction Temp (e.g., 50-80 °C) Pressurize->Heat Stir Stir for 12-24h Heat->Stir Depressurize Cool & Depressurize Stir->Depressurize Filter Filter Catalyst Depressurize->Filter Concentrate Concentrate in vacuo Filter->Concentrate Purify Silica Gel Chromatography (e.g., Hexane/EtOAc) Concentrate->Purify Product (S)-Methyl 3-hydroxypentanoate Purify->Product

Caption: Asymmetric hydrogenation workflow for (S)-Methyl 3-hydroxypentanoate.

Detailed Experimental Protocol

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and safety assessments.

  • Inert Atmosphere Setup: Charge a high-pressure autoclave reactor with Methyl 3-oxopentanoate (1.0 eq) and a degassed solvent such as methanol. Ensure the system is under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Introduction: Add the chiral ruthenium catalyst, such as [RuCl((S)-BINAP)(p-cymene)]Cl (e.g., 0.01-0.1 mol%), to the reactor under a positive flow of inert gas.

  • Reaction Execution: Seal the autoclave. Purge the system multiple times with high-purity hydrogen gas. Pressurize the reactor to the target pressure (e.g., 50-100 atm) and heat to the desired temperature (e.g., 50 °C). Maintain vigorous stirring for 12-24 hours, monitoring the reaction by TLC or GC.

  • Workup: Cool the reactor to room temperature and carefully vent the hydrogen pressure. Filter the reaction mixture through a pad of celite or silica gel to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

  • Characterization: Confirm the product's identity and enantiomeric excess (e.e.) via NMR spectroscopy, chiral HPLC, and polarimetry.

Trustworthiness through Self-Validation: The success of this protocol is validated by the analytical results. An e.e. of >98% is typically achievable. The specific rotation should be measured and compared to the literature value (+37° for c=1 in Chloroform) to confirm the stereochemical outcome.[2][5]

Section 4: Applications in Research and Drug Development

(S)-Methyl 3-hydroxypentanoate is not merely a chemical curiosity; it is a high-value intermediate in the synthesis of complex molecules with significant biological activity.

  • Chiral Building Block: Its primary application is as a chiral synthon. The defined stereocenter at C3 allows for the construction of specific diastereomers in multi-step syntheses. This is critical in drug development, where often only one enantiomer of a drug is active and the other may be inactive or even harmful.

  • Pharmaceutical Intermediates: It serves as a starting material for various pharmaceutical agents. For instance, β-hydroxy esters are precursors to β-lactam antibiotics and other complex natural products.[7]

  • Flavor and Fragrance: The compound and its derivatives are also used in the flavor and fragrance industry to impart specific scents and tastes.[1]

Section 5: Safety and Handling

As with any laboratory chemical, proper handling of (S)-Methyl 3-hydroxypentanoate is essential. While a comprehensive safety data sheet (SDS) should always be consulted, general safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Based on data for similar compounds, it may cause skin and eye irritation.[9]

References

  • ChemWhat. METHYL (S)-3-HYDROXYPENTANOATE CAS#: 42558-50-9. Available from: [Link]

  • PubChem, National Institutes of Health. Methyl 3-hydroxypentanoate. Available from: [Link]

  • Organic Syntheses. (r)-3-hydroxy-4-methylpentanoic acid. Available from: [Link]

  • Organic Syntheses. Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Available from: [Link]

  • PubChem, National Institutes of Health. 3-Hydroxypentanoic acid. Available from: [Link]

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A Technical Guide to the Thermodynamic Properties of Methyl 3-hydroxypentanoate: Bridging Data Gaps with Experimental and Computational Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-hydroxypentanoate (C₆H₁₂O₃) is a chiral ester of significant interest in organic synthesis, particularly as a building block for complex molecules in the pharmaceutical and fine chemical industries. A comprehensive understanding of its thermodynamic properties is crucial for process optimization, safety assessment, and predicting its behavior in various chemical environments. This in-depth technical guide addresses the current landscape of thermodynamic data for this compound. Recognizing the scarcity of direct experimental values, this document provides a robust framework for researchers, scientists, and drug development professionals to determine and predict these critical parameters. We delve into the causality behind established experimental techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Bomb Calorimetry, offering detailed, self-validating protocols. Furthermore, we explore the power of computational chemistry, specifically Density Functional Theory (DFT), as a predictive tool. By synthesizing these methodologies, this guide empowers researchers to confidently characterize this compound and its analogs, facilitating its effective application in drug discovery and development.

Introduction: The Significance of Thermodynamic Properties in a Pharmaceutical Context

The journey of a drug candidate from discovery to market is paved with critical data points, among which thermodynamic properties are fundamental. For a molecule like this compound, which serves as a versatile chiral precursor, its thermal behavior dictates everything from reaction conditions and purification strategies to the stability and solubility of the final active pharmaceutical ingredient (API).[1]

Key thermodynamic parameters such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), heat capacity (Cp), and phase transition data (melting and boiling points) govern the energy landscape of chemical processes. In drug development, these properties are not merely academic; they have profound practical implications:

  • Process Safety and Scalability: Understanding the heat evolved or absorbed during a reaction (enthalpy of reaction) is paramount for preventing thermal runaways in large-scale synthesis.

  • Purification and Formulation: Boiling point and enthalpy of vaporization are critical for designing efficient distillation and purification protocols. Melting point and enthalpy of fusion influence crystallization processes and the ultimate physical form of a drug, which in turn affects its bioavailability.[2]

  • Solubility and Bioavailability: The thermodynamic interplay between a solute (like a drug) and a solvent dictates its solubility, a key factor in drug delivery and efficacy.[3] The methyl ester group, in particular, is often used as a pro-drug strategy to enhance lipophilicity and improve cell membrane penetration.[4]

  • Stability and Shelf-life: Thermogravimetric analysis can reveal the decomposition temperature, providing insights into the thermal stability of the molecule and informing storage conditions.

This guide will provide the necessary theoretical grounding and practical methodologies to empower researchers to obtain these vital thermodynamic properties for this compound.

Current State of Knowledge: Computed and Analog Data

Direct experimental thermodynamic data for this compound is not extensively reported in the literature. However, we can establish a foundational understanding through computed values for the molecule and by examining data from close structural analogs.

Physicochemical Properties of this compound

Basic physicochemical properties are available from chemical databases, providing a starting point for our analysis.

PropertyValueSource
Molecular Formula C₆H₁₂O₃PubChem[5]
Molecular Weight 132.16 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
Boiling Point 68-70 °C at 5 mmHgChemicalBook[6]
Density 1.029 g/mL at 20 °CChemicalBook[6]
Predicted Thermodynamic Properties of an Analog: Methyl 3-hydroxy-3-methylpentanoate

To illustrate the types of data we seek, we can look at the predicted properties for a closely related analog, methyl 3-hydroxy-3-methylpentanoate, calculated using the Joback group contribution method.[7][8] It is crucial to recognize that these are estimations for a different molecule and should be used as a preliminary reference, not as a substitute for experimental data for this compound.

PropertyPredicted ValueUnitSource
Standard Gibbs Free Energy of Formation (ΔfG°) -359.84kJ/molCheméo[8]
Enthalpy of Formation (Ideal Gas, ΔfH°gas) -593.59kJ/molCheméo[8]
Enthalpy of Fusion (ΔfusH°) 13.35kJ/molCheméo[8]
Enthalpy of Vaporization (ΔvapH°) 55.72kJ/molCheméo[8]
Normal Boiling Point (Tboil) 524.80KCheméo[8]
Normal Melting Point (Tfus) 304.05KCheméo[8]

These predicted values highlight the key parameters of interest. The following sections will detail the methodologies to experimentally determine or more accurately compute these for our target molecule.

Experimental Determination of Thermodynamic Properties

Experimental characterization remains the gold standard for obtaining reliable thermodynamic data. The following protocols are designed to be self-validating and provide a clear rationale for each step.

Thermal Stability and Decomposition: Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[9] It is used to determine the thermal stability and decomposition profile of a substance.

Protocol for TGA of this compound:

  • Instrument Calibration: Calibrate the TGA instrument's temperature and mass balance using certified reference materials.

  • Sample Preparation: Place 5-10 mg of high-purity this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. An inert atmosphere is crucial to study the inherent thermal decomposition without oxidation.

    • Temperature Program: Equilibrate the sample at 30 °C for 5 minutes. Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. The heating rate represents a balance between resolution and experimental time.

  • Data Analysis: The resulting TGA curve plots mass percentage versus temperature. The onset temperature of decomposition is determined from the initial significant mass loss, providing a quantitative measure of thermal stability.[10]

Causality and Insights: A sharp, single-step mass loss suggests a clean decomposition pathway. A multi-step loss indicates the presence of intermediates or different decomposition mechanisms. Comparing results in nitrogen versus air can elucidate the role of oxidation in the degradation process.

Diagram: TGA Experimental Workflow

TGA_Workflow cluster_prep Preparation cluster_run TGA Run cluster_analysis Analysis Calibrate Instrument Calibration Sample Weigh 5-10 mg Sample Calibrate->Sample Equilibrate Equilibrate at 30°C Sample->Equilibrate Ramp Ramp to 600°C (10°C/min) Equilibrate->Ramp Plot Plot Mass % vs. Temp Ramp->Plot Decomposition Determine Onset Decomposition Temp Plot->Decomposition DSC_Workflow cluster_prep Preparation cluster_run DSC Run (Melting) cluster_analysis Analysis Calibrate Instrument Calibration Sample Seal 2-5 mg Sample Calibrate->Sample Cool Cool to -50°C Sample->Cool Heat Heat at 10°C/min Cool->Heat Peak Identify Endothermic Peak Heat->Peak Data Calculate Tfus & ΔfusH° Peak->Data

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Enthalpy of Formation: Bomb Calorimetry

Principle: Bomb calorimetry is a constant-volume technique used to determine the heat of combustion of a substance. [11]The experimentally determined enthalpy of combustion (ΔcH°) can then be used with Hess's Law and known standard enthalpies of formation for the combustion products (CO₂ and H₂O) to calculate the standard enthalpy of formation (ΔfH°) of the substance. [12] Protocol for Bomb Calorimetry of this compound:

  • Calorimeter Calibration: Determine the heat capacity (Ccal) of the calorimeter by combusting a certified standard of known enthalpy of combustion, typically benzoic acid. This step is crucial as it accounts for the heat absorbed by all components of the calorimeter.

  • Sample Preparation:

    • Accurately weigh approximately 1 g of this compound into a sample crucible.

    • Attach a fuse wire of known length and mass to the electrodes, ensuring it is in contact with the sample.

  • Combustion:

    • Seal the bomb and pressurize it with excess pure oxygen (approx. 25-30 atm) to ensure complete combustion. [13] * Submerge the sealed bomb in a known mass of water in the calorimeter jacket.

    • Allow the system to reach thermal equilibrium and record the initial temperature (Ti).

    • Ignite the sample via an electrical current through the fuse wire.

  • Data Acquisition: Record the temperature of the water jacket at regular intervals until a maximum temperature (Tf) is reached and the system begins to cool.

  • Calculations:

    • Calculate the total heat released (q_total) using the formula: q_total = C_cal * ΔT, where ΔT = Tf - Ti.

    • Correct for the heat released by the combustion of the fuse wire.

    • Calculate the internal energy of combustion (ΔcU°) per mole of the sample.

    • Convert ΔcU° to the enthalpy of combustion (ΔcH°) using the relation ΔcH° = ΔcU° + Δn_gas * R * T, where Δn_gas is the change in moles of gas in the balanced combustion equation.

    • Use Hess's Law to calculate the standard enthalpy of formation (ΔfH°).

Causality and Insights: Pressurizing with excess oxygen is a critical step to drive the reaction to completion, preventing the formation of incomplete combustion products like carbon monoxide. Calibrating with a standard like benzoic acid provides a self-validating system, ensuring the accuracy of the measured heat capacity of the instrument.

Computational Prediction of Thermodynamic Properties

When experimental data is unavailable or difficult to obtain, computational chemistry offers a powerful alternative for predicting thermodynamic properties. Density Functional Theory (DFT) is a widely used quantum mechanical method that can provide accurate results for organic molecules. [14] Principle: DFT calculations solve the electronic structure of a molecule to determine its energy and vibrational frequencies. These outputs can then be used in statistical mechanics formulas to calculate thermodynamic properties like enthalpy, entropy, and heat capacity. [15] Generalized Workflow for DFT Calculations:

  • Structure Optimization: The 3D structure of this compound is first optimized to find its lowest energy conformation. A common functional and basis set for this purpose is B3LYP/6-31G(d,p).

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. This step is crucial for two reasons:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides the vibrational frequencies needed for calculating thermodynamic properties.

  • Thermochemical Analysis: The output of the frequency calculation is used to compute the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy. These values allow for the calculation of:

    • Standard enthalpy of formation (ΔfH°) (via atomization or isodesmic reactions).

    • Standard molar entropy (S°).

    • Heat capacity at constant pressure (Cp).

Causality and Insights: The choice of the functional and basis set is a critical decision that balances computational cost and accuracy. B3LYP is a hybrid functional that often provides a good compromise. The inclusion of polarization and diffuse functions in the basis set is important for accurately describing molecules with heteroatoms and lone pairs, like the oxygen atoms in this compound. [16]

Diagram: DFT Computational Workflow

DFT_Workflow cluster_setup Setup cluster_calc Calculation cluster_analysis Analysis Build Build Molecule Method Select Functional/Basis Set (e.g., B3LYP/6-31G(d,p)) Build->Method Optimize Geometry Optimization Method->Optimize Frequency Frequency Calculation Optimize->Frequency Verify Verify Minimum Energy (No Imaginary Frequencies) Frequency->Verify Extract Extract Thermochemical Data (ΔfH°, S°, Cp) Verify->Extract

Caption: Workflow for DFT-based thermodynamic property prediction.

Conclusion and Future Directions

While a complete experimental dataset for the thermodynamic properties of this compound is yet to be established, this guide provides the essential framework for its comprehensive characterization. By employing the detailed experimental protocols for TGA, DSC, and bomb calorimetry, researchers can generate high-fidelity data crucial for process development and safety. In parallel, computational methods like DFT offer a robust and accessible means to predict these properties, guiding experimental efforts and providing deep molecular insights.

For professionals in drug development, the strategic application of these methodologies is paramount. The "magic methyl" effect, where the addition of a methyl group can significantly alter a drug's properties, underscores the importance of precise thermodynamic characterization. [17]Understanding the stability, solubility, and energy of formation of key intermediates like this compound allows for more rational drug design and efficient lead optimization. [18]The continued synergy between advanced experimental techniques and increasingly accurate computational models will undoubtedly accelerate the journey of novel therapeutics from the laboratory to the clinic.

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An In-depth Technical Guide to the Biological Activity of Methyl 3-Hydroxypentanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the diverse biological activities exhibited by methyl 3-hydroxypentanoate and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge, experimental methodologies, and future perspectives in the field. We will explore the antimicrobial, herbicidal, and pharmaceutical potential of these fascinating compounds, grounded in scientific literature and practical insights.

Introduction: The Chemical Landscape of 3-Hydroxyalkanoates

This compound and its related derivatives belong to the class of β-hydroxy fatty acid esters. These chiral molecules are naturally occurring, often as monomeric units of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms as carbon and energy storage materials.[1][2] The inherent chirality and functional groups of these compounds make them attractive building blocks for the synthesis of a wide array of biologically active molecules.[3] Their structure, characterized by a hydroxyl group at the β-position relative to the carbonyl group, is pivotal to their biological functions.

The parent compound, this compound, is a simple ester that has been identified in natural sources such as Carica papaya.[4] However, it is the derivatization of this core structure—through alteration of the alkyl chain length, introduction of unsaturation, or modification of the ester and hydroxyl groups—that unlocks a broad spectrum of biological activities. These derivatives are being investigated for their potential applications in medicine, agriculture, and biotechnology.[1][3]

Antimicrobial Activities: A Promising Frontier

A significant body of research has focused on the antimicrobial properties of 3-hydroxy fatty acids and their derivatives. These compounds have demonstrated efficacy against a range of pathogenic bacteria and fungi, positioning them as potential alternatives to conventional antibiotics and fungicides.

Antifungal Properties

Several studies have highlighted the potent antifungal activity of 3-hydroxy fatty acids. For instance, racemic mixtures of saturated 3-hydroxy fatty acids have shown inhibitory effects against various molds and yeasts, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 100 μg/ml.[5][6] Research on Lactobacillus plantarum has led to the identification of several antifungal 3-hydroxy fatty acids, including 3-(R)-hydroxydecanoic acid, 3-hydroxy-5-cis-dodecenoic acid, 3-(R)-hydroxydodecanoic acid, and 3-(R)-hydroxytetradecanoic acid.[5][7]

The proposed mechanism of antifungal action involves the partitioning of these molecules into the lipid bilayers of fungal membranes, leading to increased membrane permeability.[5] This disruption of the cell membrane results in the leakage of intracellular components and ultimately, cell death.[5] Interestingly, the antifungal efficacy of these compounds appears to be linked to the sterol content of the fungal membrane, with fungi having lower ergosterol content being more susceptible.[7][8]

Table 1: Antifungal Activity of 3-Hydroxy Fatty Acids

CompoundTarget Organism(s)MIC Range (µg/mL)Reference
Racemic 3-hydroxy fatty acidsMolds and Yeasts10 - 100[5][6]
3-(R)-hydroxydecanoic acidMolds and YeastsNot specified[5]
3-hydroxy-5-cis-dodecenoic acidMolds and YeastsNot specified[5]
3-(R)-hydroxydodecanoic acidMolds and YeastsNot specified[5]
3-(R)-hydroxytetradecanoic acidMolds and YeastsNot specified[5]
Antibacterial Activity

The antibacterial potential of 3-hydroxyalkanoate derivatives is also an active area of investigation. While the parent compounds may exhibit modest activity, their derivatives, particularly those incorporated into larger molecular scaffolds, have shown promise. For example, derivatives of 3-hydroxybutyrate can be transformed into β-lactones and other hydroxycarboxylic acids, which can serve as building blocks for antibiotics like carbapenems and macrolides.[3] Furthermore, some methylcyclopentanone derivatives, which share structural similarities, have demonstrated antibacterial potential against Bacillus subtilis and E. coli.[9]

A key area of interest is the ability of certain derivatives to inhibit quorum sensing (QS), a cell-to-cell communication mechanism that bacteria use to coordinate virulence and biofilm formation.[10][11] By disrupting QS, these compounds can attenuate bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development.[11][12] N-acylhomoserine lactone analogs with longer acyl side chains have been shown to inhibit exoprotease production in Aeromonas hydrophila, a process regulated by QS.[13]

Pharmaceutical Applications: Beyond Antimicrobials

The biological activities of this compound derivatives extend beyond their antimicrobial effects, with promising applications in various areas of human health.

Neuroprotective Effects and Alzheimer's Disease

Derivatives of 3-hydroxybutyrate, a related compound, have shown potential as therapeutic agents for Alzheimer's disease.[3] Specifically, 3-hydroxybutyrate methyl ester (HBME) is being investigated for its ability to protect against mitochondrial damage, a key pathological feature of the disease.[3] Furthermore, D-β-hydroxybutyrate has been shown to prevent neuronal death induced by glucose deprivation.[3] These findings suggest that 3-hydroxyalkanoate derivatives could play a role in mitigating the neurodegenerative processes associated with Alzheimer's and other neurological disorders.

Drug Delivery Systems

The biocompatibility and biodegradability of polyhydroxyalkanoates (PHAs) make them excellent candidates for drug delivery systems.[1][2][3][14] Microspheres and implantable rods made from PHB and its copolymers have been used for the controlled release of antibiotics.[3][14] Medium-chain-length PHAs (mcl-PHAs), which have lower crystallinity and melting points, are particularly suited for transdermal drug delivery.[3][14] The degradation products of PHAs, which include 3-hydroxyalkanoic acids, are generally non-toxic and can even nourish surrounding tissues.[1]

Anti-inflammatory Properties

Recent studies have begun to explore the anti-inflammatory potential of related compounds. For instance, methyl derivatives of flavanone have been shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.[15] While direct evidence for the anti-inflammatory activity of this compound derivatives is still emerging, this represents a promising avenue for future research.

Agricultural Applications: Crop Protection

In addition to their pharmaceutical potential, certain derivatives have shown promise in agriculture as herbicidal and antifungal agents.

Herbicidal Activity

Synergistic herbicidal compositions have been developed that combine N-phosphonomethylglycine (glyphosate) with aryloxyphenoxy pentanoic acid esters, including derivatives of 3-hydroxypentanoic acid.[16] For example, a composition containing the sulfonium salt of glyphosate and 2-[4-(5-trifluoromethyl-2-pyridyloxy)-phenoxy]-3-hydroxy-pentanoic acid, methyl ester has demonstrated synergistic effects in controlling undesirable vegetation.[16]

Antifungal Agents for Crop Protection

Hydroxy unsaturated fatty acids (HUFAs) are being investigated as novel alternatives to synthetic fungicides for protecting crops from pathogenic fungi.[17] Studies have shown that the antifungal activity of these compounds is dependent on the specific fungus and the host plant.[17] For instance, coriolic acid has been shown to reduce disease severity caused by Pyrenophora spp. on wheat.[17] However, high concentrations of some HUFAs can be phytotoxic to certain plants.[17]

Synthesis and Experimental Protocols

The synthesis of specific this compound derivatives is crucial for exploring their biological activities. Various synthetic routes have been developed to obtain these compounds with high purity and stereoselectivity.

Synthesis of Methyl (3R)-2-methyl-3-hydroxypentanoate

A common method for the synthesis of methyl (3R)-2-methyl-3-hydroxypentanoate involves the reflux of methyl (3R)-2-methyl-3-dodecanoyloxypentanoate with methanol and concentrated sulfuric acid.[18]

Protocol:

  • A mixture of 3.5 g of methyl (3R)-2-methyl-3-dodecanoyloxypentanoate, 12 ml of methanol, and 0.5 ml of concentrated sulfuric acid is refluxed for 8 hours.

  • After cooling, 20 ml of water is added to the mixture.

  • The product is extracted with ether.

  • The ether phase is dried over anhydrous sodium sulfate.

  • The ether is distilled off, and the residue is distilled to yield methyl (3R)-2-methyl-3-hydroxypentanoate.[18]

Synthesis of Methyl dl-anti-3-hydroxy-2-methylpentanoate

This synthesis involves a multi-step process starting from methyl acrylate and propionaldehyde.[19]

Protocol:

  • Step A: Catalyst Preparation: A biphosphinorhodium catalyst is prepared.

  • Step B: Synthesis of Methyl 3-hydroxy-2-methylenepentanoate: Methyl acrylate, propionaldehyde, and 1,4-diazabicyclo[2.2.2]octane are stirred at ambient temperature for 7 days. The product is then worked up using dichloromethane and hydrochloric acid.[19]

  • Step C: Hydrogenation: The freshly distilled methyl 3-hydroxy-2-methylenepentanoate is added to the biphosphinorhodium catalyst in methanol. The mixture is then subjected to hydrogenation.[19]

  • Purification: The solvent is removed, and the residue is dissolved in diethyl ether and petroleum ether. The solution is filtered through silica to remove the catalyst, and the final product is obtained after solvent removal and distillation.[19]

Future Directions and Conclusion

The study of this compound derivatives is a rapidly evolving field with significant potential across various scientific disciplines. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of these derivatives to optimize their biological activity and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their antimicrobial, pharmaceutical, and agricultural effects.

  • In Vivo Efficacy and Safety: Translating the promising in vitro results into in vivo models to assess their therapeutic and practical potential, as well as their safety profiles.

  • Development of Novel Derivatives: Designing and synthesizing new derivatives with enhanced potency and desirable physicochemical properties.

Visualization

Biological_Activities cluster_Antimicrobial Antimicrobial Activities cluster_Pharmaceutical Pharmaceutical Applications cluster_Agricultural Agricultural Applications This compound Derivatives This compound Derivatives Antifungal Antifungal This compound Derivatives->Antifungal Antibacterial Antibacterial This compound Derivatives->Antibacterial Neuroprotective Neuroprotective This compound Derivatives->Neuroprotective Drug Delivery Drug Delivery This compound Derivatives->Drug Delivery Anti-inflammatory Anti-inflammatory This compound Derivatives->Anti-inflammatory Herbicidal Herbicidal This compound Derivatives->Herbicidal Crop Protection (Antifungal) Crop Protection (Antifungal) This compound Derivatives->Crop Protection (Antifungal) Quorum Sensing Inhibition Quorum Sensing Inhibition Antibacterial->Quorum Sensing Inhibition

Caption: Overview of the diverse biological activities of this compound derivatives.

Antifungal_Mechanism 3-Hydroxy Fatty Acid Derivative 3-Hydroxy Fatty Acid Derivative Fungal Cell Membrane (Lipid Bilayer) Fungal Cell Membrane (Lipid Bilayer) 3-Hydroxy Fatty Acid Derivative->Fungal Cell Membrane (Lipid Bilayer) Partitions into Increased Membrane Permeability Increased Membrane Permeability Fungal Cell Membrane (Lipid Bilayer)->Increased Membrane Permeability Leakage of Intracellular Components Leakage of Intracellular Components Increased Membrane Permeability->Leakage of Intracellular Components Fungal Cell Death Fungal Cell Death Leakage of Intracellular Components->Fungal Cell Death

Caption: Proposed mechanism of antifungal action for 3-hydroxy fatty acid derivatives.

References

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Methodological & Application

The Versatility of Methyl 3-Hydroxypentanoate: A Chiral Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Chiral β-Hydroxy Esters

In the field of organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds, the precise control of stereochemistry is paramount. Chiral building blocks, or "chirons," serve as invaluable starting materials for the enantioselective synthesis of complex target molecules. Among these, small, functionalized molecules from the "chiral pool" offer a cost-effective and efficient strategy to introduce desired stereocenters. Methyl 3-hydroxypentanoate, a β-hydroxy ester, has emerged as a versatile and powerful chiral building block, providing a synthetically flexible scaffold for the construction of intricate molecular architectures.[1] Its two functional groups—a hydroxyl and a methyl ester—allow for a wide range of chemical transformations, making it a valuable precursor in the synthesis of natural products and medicinal agents.

This comprehensive guide provides an in-depth exploration of this compound as a chiral building block. We will delve into its stereoselective synthesis and showcase its practical application with a detailed protocol for the synthesis of a key fragment of the potent immunosuppressant, (-)-pironetin.

Part 1: Enantioselective Synthesis of this compound

The utility of this compound as a chiral building block is contingent on the availability of enantiomerically pure forms. Several methods have been developed for its asymmetric synthesis, with enzymatic resolutions and asymmetric hydrogenations being among the most efficient.

One well-established method involves the kinetic resolution of a racemic precursor using an optically active hydrogenation catalyst. This approach allows for the preparation of both enantiomers of a related compound, methyl 3-hydroxy-2-methylpentanoate, in high enantiomeric excess.[2]

Protocol 1: Asymmetric Hydrogenation for the Synthesis of (2R,3R)-(-)-Methyl 3-Hydroxy-2-methylpentanoate[2]

This protocol details the kinetic resolution of racemic methyl 3-hydroxy-2-methylenepentanoate to yield the (2R,3R)-enantiomer with high optical purity.

Reaction Scheme:

Protocol_1 racemic Racemic Methyl 3-hydroxy-2-methylenepentanoate catalyst (R,R)-DIPAMP-Rh+ product (2R,3R)-(-)-Methyl 3-hydroxy-2-methylpentanoate racemic->product unreacted (S)-(-)-Methyl 3-hydroxy-2-methylenepentanoate racemic->unreacted Unreacted catalyst->product Hydrogenation h2 H₂ methanol Methanol, 0 °C

Figure 1: Asymmetric hydrogenation for kinetic resolution.

Materials and Reagents:

ReagentCAS NumberMolecular FormulaSupplier
Methyl 3-hydroxy-2-methylenepentanoate60665-94-3C₇H₁₂O₃Various
(R,R)-1,2-Bis(o-anisylphenylphosphino)ethanerhodium triflate [(R,R)-DIPAMP-Rh⁺]71534-92-6C₄₉H₄₄F₃O₃P₂RhSStrem Chemicals
Methanol (anhydrous)67-56-1CH₄OSigma-Aldrich
Hydrogen gas (high purity)1333-74-0H₂Airgas

Experimental Procedure:

  • To a solution of (R,R)-1,2-bis(o-anisylphenylphosphino)ethanerhodium triflate (0.1 g) in methanol (distilled from Mg(OMe)₂) at 0 °C is added 5.0 g of methyl 3-hydroxy-2-methylenepentanoate.

  • The reaction vessel is purged with hydrogen gas and the reaction is allowed to proceed under a hydrogen atmosphere for approximately 6 hours, or until about 65% of the starting material has been consumed (monitored by gas chromatography).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by preparative gas-liquid chromatography (GLC) on an OV-225 column at 150 °C.

  • This procedure yields 2.0 g of (2R,3R)-(-)-methyl 3-hydroxy-2-methylpentanoate with an optical purity of 57 ± 2% and 0.8 g of recovered (S)-(-)-methyl 3-hydroxy-2-methylenepentanoate with an optical purity of ≥97%.[2]

Causality Behind Experimental Choices:

  • Catalyst: The use of the chiral rhodium catalyst, (R,R)-DIPAMP-Rh⁺, is crucial for the enantioselective hydrogenation. The chiral phosphine ligands create a chiral environment around the rhodium center, leading to a diastereomeric transition state and preferential hydrogenation of one enantiomer of the racemic starting material.

  • Temperature: The reaction is conducted at 0 °C to enhance the enantioselectivity of the hydrogenation. Lower temperatures generally lead to a greater difference in the activation energies for the hydrogenation of the two enantiomers, resulting in a higher kinetic resolution.

  • Partial Conversion: The reaction is stopped at ~65% conversion to achieve a high enantiomeric excess for the unreacted starting material. In a kinetic resolution, the enantiomeric excess of the slower-reacting enantiomer increases as the reaction progresses.

Part 2: Application in the Total Synthesis of (-)-Pironetin

(-)-Pironetin is a natural product that exhibits a range of biological activities, including plant growth regulation, immunosuppression, and antitumor effects.[1][3] Its complex stereochemical architecture makes it a challenging target for total synthesis, and several elegant approaches have been reported. Many of these syntheses rely on the use of chiral building blocks to establish the numerous stereocenters.

A derivative of this compound can serve as a key precursor for the C1-C9 fragment of (-)-pironetin. The synthesis of this fragment often involves stereoselective aldol reactions to construct the carbon skeleton with the correct stereochemistry.

Retrosynthetic Analysis of the C1-C9 Fragment of (-)-Pironetin

The C1-C9 fragment of (-)-pironetin can be disconnected to reveal a key aldol reaction between a chiral ketone derived from a protected this compound and a suitable aldehyde.

Retrosynthesis Pironetin_C1_C9 Pironetin C1-C9 Fragment Aldol_Adduct Aldol Adduct Pironetin_C1_C9->Aldol_Adduct Lactonization Chiral_Ketone Chiral Ketone (from (R)-Methyl 3-hydroxypentanoate) Aldol_Adduct->Chiral_Ketone Aldol Reaction Aldehyde Aldehyde

Figure 2: Retrosynthetic approach to the C1-C9 fragment.

Protocol 2: Synthesis of a Key Aldol Adduct for the C1-C9 Fragment of (-)-Pironetin

This protocol describes a highly diastereoselective Evans-Tishchenko reduction followed by an aldol reaction to construct a key intermediate for the synthesis of the C1-C9 fragment of (-)-pironetin. This showcases the transformation of a simple chiral building block into a more complex, stereochemically rich structure.

Reaction Scheme:

Protocol_2 start Protected (R)-Methyl 3-hydroxypentanoate derivative reduction 1. DIBAL-H 2. SmI₂ (cat.), Aldehyde start->reduction aldol_reactant Chiral Ketone reduction->aldol_reactant aldol_reaction TiCl₄, (-)-Sparteine Aldehyde aldol_reactant->aldol_reaction product Aldol Adduct (C1-C9 precursor) aldol_reaction->product

Sources

Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of Methyl 3-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enantiomers of chiral molecules often exhibit distinct pharmacological and toxicological profiles, making their separation and quantification a critical step in drug development and chemical synthesis.[1][2][3] This application note presents a detailed, robust High-Performance Liquid Chromatography (HPLC) method for the effective separation of the (R)- and (S)-enantiomers of methyl 3-hydroxypentanoate, a valuable chiral building block. The method employs a polysaccharide-based chiral stationary phase (CSP), renowned for its broad applicability and high enantioselectivity.[4][5] This guide provides a comprehensive protocol, from column selection and mobile phase optimization to data analysis, designed to be a self-validating system for researchers in pharmaceutical and chemical analysis.

Introduction and Scientific Background

This compound is a chiral β-hydroxy ester. Its enantiomers, (R)-methyl 3-hydroxypentanoate and (S)-methyl 3-hydroxypentanoate, are key intermediates in the asymmetric synthesis of various biologically active compounds. The distinct three-dimensional arrangement of atoms around the chiral center (C3) means that each enantiomer can interact differently with other chiral molecules, such as biological receptors or enzymes.[3] Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) often mandate the characterization and control of individual enantiomers in drug substances.[1][3]

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for analytical and preparative enantioseparation due to its efficiency and versatility.[2] Polysaccharide-based CSPs, in particular, have demonstrated exceptional success in resolving a wide array of racemic compounds.[4][5]

Principle of Chiral Recognition on Polysaccharide CSPs

The separation mechanism on polysaccharide-based CSPs relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector.[1] The chiral selector, typically a cellulose or amylose derivative coated or immobilized on a silica support, possesses a defined helical structure.[6] This structure creates chiral grooves and cavities where enantiomers can interact.

Chiral recognition is achieved through a combination of intermolecular forces, including:

  • Hydrogen Bonding: The hydroxyl (-OH) and ester carbonyl (C=O) groups of this compound can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to electrostatic interactions.

  • Steric Interactions (Inclusion): One enantiomer will fit more favorably into the chiral cavity of the CSP than the other, leading to a difference in interaction energy.[5][6]

This difference in interaction strength results in different retention times on the column, allowing for their separation.[1]

G Figure 1: Principle of Chiral Recognition cluster_0 HPLC Column cluster_1 Mobile Phase CSP {Chiral Stationary Phase (CSP)|Polysaccharide Derivative|Helical Grooves} Interaction Transient Diastereomeric Complex Formation CSP->Interaction Provides Chiral Environment Enantiomers <(R)- and (S)-Enantiomers in Solution> Enantiomers->Interaction Enters Column Separation Differential Retention Enantiomer 1 (Stronger Interaction) - Longer Retention Time Enantiomer 2 (Weaker Interaction) - Shorter Retention Time Interaction->Separation Differential Stability Detector Detection (e.g., UV) Separation->Detector Elution

Caption: Chiral separation mechanism on a polysaccharide CSP.

Recommended HPLC Method and Protocol

Based on the chemical structure of this compound (a small, polar ester with a hydroxyl group), a normal-phase HPLC method is highly recommended. Normal-phase chromatography typically provides superior selectivity for such compounds on polysaccharide CSPs.[7]

Materials and Reagents
Material/ReagentGradeRecommended Supplier
Racemic this compound≥98%Sigma-Aldrich, etc.
(R)-Methyl 3-hydroxypentanoate≥98%Sigma-Aldrich, etc.[8]
(S)-Methyl 3-hydroxypentanoate≥98%Available from various chemical suppliers
n-HexaneHPLC GradeFisher Scientific, VWR, etc.
2-Propanol (IPA)HPLC GradeFisher Scientific, VWR, etc.
Trifluoroacetic Acid (TFA)HPLC GradeSigma-Aldrich, etc.
Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended ConditionRationale / Justification
Column Daicel CHIRALCEL® OD-H (250 x 4.6 mm, 5 µm) This cellulose tris(3,5-dimethylphenylcarbamate) coated CSP is a widely successful, robust phase for a broad range of chiral compounds, including those with hydroxyl and carbonyl groups.[9][10][11][12]
Mobile Phase n-Hexane / 2-Propanol (IPA) with 0.1% TFA Normal phase is preferred for selectivity. IPA acts as the polar modifier to control retention. TFA is a common acidic additive used to improve peak shape for acidic or protic analytes by suppressing unwanted silanol interactions.[13]
Initial Composition 95 : 5 (v/v) n-Hexane : IPA + 0.1% TFA A good starting point for screening. The ratio can be adjusted (e.g., to 90:10 or 98:2) to optimize the balance between resolution and analysis time.[4]
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID analytical column, providing good efficiency without excessive backpressure.[13][14]
Column Temperature 25 °C (Ambient) Temperature can affect selectivity; maintaining a consistent temperature is crucial for reproducibility.[4]
Detection UV at 210 nm This compound lacks a strong chromophore, so detection at a low UV wavelength is necessary to capture the ester carbonyl absorbance.
Injection Volume 10 µL Standard volume for analytical HPLC.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and good peak shape.
Step-by-Step Experimental Protocol

G Figure 2: Experimental Workflow A 1. Mobile Phase Preparation C 3. HPLC System Equilibration A->C B 2. Sample Preparation D 4. System Suitability Test (SST) B->D C->D Equilibrated System E 5. Sample Injection & Data Acquisition D->E SST Passed F 6. Data Analysis E->F

Caption: A streamlined workflow for the chiral HPLC analysis.

1. Mobile Phase Preparation:

  • For 1 L of mobile phase (95:5 v/v): Carefully measure 950 mL of n-Hexane and 50 mL of 2-Propanol.

  • Add 1.0 mL of TFA to the mixture.

  • Mix thoroughly and degas for 15-20 minutes using sonication or vacuum filtration to prevent bubble formation in the pump.

2. Standard and Sample Preparation:

  • Racemic Standard (1 mg/mL): Accurately weigh 10 mg of racemic this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. This is used for method development and to determine retention times and resolution.

  • Individual Enantiomer Standards (0.1 mg/mL): Prepare separate solutions of the (R)- and (S)-enantiomers to confirm the elution order.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a final concentration of approximately 0.5-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection to remove particulates.[12]

3. HPLC System Equilibration:

  • Install the CHIRALCEL® OD-H column.[12]

  • Purge the pump with the prepared mobile phase.

  • Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is observed at the detector.[13]

4. Data Acquisition:

  • Inject 10 µL of the racemic standard solution.

  • Run the analysis for a sufficient duration to allow both enantiomer peaks to elute completely.

  • Subsequently, inject the individual (R)- and (S)- standards to confirm peak identity.

  • Inject the prepared samples for analysis.

Data Analysis and Interpretation

A successful separation will yield two distinct, well-resolved peaks in the chromatogram for the racemic standard.

ParameterFormulaDescription
Retention Time (t_R) -The time taken for each enantiomer to elute from the column.
Selectivity (α) α = k₂ / k₁The ratio of the retention factors of the two enantiomers. A value > 1 indicates separation.
Resolution (R_s) R_s = 2(t_R2 - t_R1) / (w₁ + w₂)Measures the degree of separation between the two peaks. R_s ≥ 1.5 indicates baseline resolution.
Enantiomeric Excess (% ee) % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100Quantifies the purity of a chiral sample. Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.[15][16][17]

Method Optimization and Troubleshooting

  • Poor Resolution (R_s < 1.5):

    • Decrease IPA percentage: Reducing the polar modifier content (e.g., from 5% to 3%) will increase retention times and often improve selectivity and resolution.[4]

    • Lower the flow rate: Decreasing the flow rate (e.g., to 0.8 mL/min) can enhance column efficiency.

  • Long Analysis Time:

    • Increase IPA percentage: Increasing the polar modifier (e.g., from 5% to 8%) will decrease retention times. This must be balanced against potential loss of resolution.

  • Peak Tailing:

    • Ensure the use of an acidic modifier like TFA, especially if tailing is observed.

    • Check for system contamination or column degradation.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the chiral separation of this compound enantiomers. The use of a CHIRALCEL® OD-H column with a normal-phase mobile system offers a robust and reliable method for achieving baseline resolution. By following the outlined steps for method setup, execution, and data analysis, researchers and drug development professionals can confidently implement this technique for quality control, reaction monitoring, and enantiomeric purity determination.

References

  • Phenomenex. Lux Chiral HPLC Columns for Chiral Separation.
  • Phenomenex. Lux Cellulose-4 Chiral LC Columns.
  • Chromatography Today. Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • Phenomenex. APPLICATIONS.
  • Rosu, F., et al. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
  • Phenomenex. Lux™.
  • HPLC-MART. Lux Cellulose-1 - Phenomenex - Chiral.
  • LCGC International. Playing with Selectivity for Optimal Chiral Separation.
  • RSC Publishing. Chiral Stationary Phases for Liquid Chromatography: Recent Developments.
  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases.
  • Chiral Technologies Europe. CHIRALCEL OD-H/OJ-H Manual.
  • RSC Publishing. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers.
  • Nazareth, C., & Pereira, S. A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Semantic Scholar. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase.
  • Daicel Corporation. INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS.
  • National Institutes of Health. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
  • ACS Publications. Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. The Journal of Organic Chemistry.
  • Phenomenex. Chiral HPLC Separations.
  • BenchChem. Application Note: Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC.
  • BenchChem. Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC.
  • Taylor & Francis. Chiral Drug Separation.
  • National Institutes of Health. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • UVISON.com. Daicel Coated CHIRALCEL OD, OD-H Columns.
  • Organic Syntheses. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±).
  • Velocity Scientific Solutions. Daicel Chiral HPLC Catalogue.
  • Daicel Chiral Technologies. CHIRALCEL® OD-H 4.6x250 mm | Coated Polysaccharide phase.
  • PubMed. Development and Validation of an HPLC-based Screening Method to Acquire Polyhydroxyalkanoate Synthase Mutants With Altered Substrate Specificity.
  • Sigma-Aldrich. (-)-Methyl (R)-3-hydroxyvalerate.
  • ResearchGate. Development and validation of an HPLC-based screening method to acquire polyhydroxyalkanoate synthase mutants with altered substrate specificity.
  • BenchChem. Enantioselective HPLC Method for the Separation of 3-methyl-2-phenylbutanamide Enantiomers.
  • ResearchGate. Typical HPLC chromatograms illustrating the separation of the enantiomers of OME (A) and IMP-B (B) in absence and in presence of DEA in methanol. Column.
  • MDPI. Green HPLC Enantioseparation of Chemopreventive Chiral Isothiocyanates Homologs on an Immobilized Chiral Stationary Phase Based on Amylose tris-[(S)-α-Methylbenzylcarbamate].

Sources

Application Note: Enhanced GC-MS Analysis of Methyl 3-hydroxypentanoate Through Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-hydroxypentanoate is a chiral hydroxy ester of significant interest in various fields, including the synthesis of biodegradable polymers and as a building block for pharmaceuticals. Accurate and sensitive quantification of this analyte by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by its inherent chemical properties. The presence of a polar hydroxyl group leads to poor chromatographic performance, characterized by peak tailing and potential thermal degradation in the hot injector port.[1][2] Derivatization, the chemical modification of an analyte to enhance its analytical properties, is a crucial strategy to overcome these challenges.[1] This application note provides a detailed guide to the derivatization of this compound, focusing on silylation and acylation techniques to improve its volatility, thermal stability, and chromatographic behavior for robust GC-MS analysis.[2][3][4]

The Rationale for Derivatization

Direct GC-MS analysis of polar, functionalized molecules like this compound is often problematic. The hydroxyl group can engage in hydrogen bonding with active sites on the GC column, leading to broad, tailing peaks and reduced resolution.[5][6] Furthermore, thermal instability can cause on-column degradation, resulting in inaccurate quantification and the appearance of artifact peaks. Derivatization mitigates these issues by masking the polar hydroxyl group with a less polar, more volatile, and more thermally stable chemical moiety.[1][3][5] This process not only improves peak shape and sensitivity but can also generate characteristic mass spectra that aid in compound identification and structural elucidation.[3][7]

Recommended Derivatization Protocols

Two primary derivatization strategies are presented here: silylation and acylation. The choice of method depends on the specific analytical requirements, such as desired sensitivity and the potential for interference from sample matrix components.

Protocol 1: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

Silylation is a widely used derivatization technique that replaces active hydrogens in hydroxyl groups with a trimethylsilyl (TMS) group.[5] BSTFA is a powerful silylating agent that produces volatile and thermally stable TMS ethers.[4][8] The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the reagent, particularly for hindered hydroxyl groups.[4][8]

Reaction Scheme:

Silylation cluster_reactants Reactants cluster_products Products Analyte This compound Derivative Methyl 3-(trimethylsilyloxy)pentanoate Analyte->Derivative Reaction (70°C, 40 min) Reagent BSTFA (+1% TMCS) Reagent->Derivative Byproduct N-trimethylsilyl-trifluoroacetamide + Trifluoroacetamide Reagent->Byproduct

Caption: Silylation of this compound with BSTFA.

Materials:

  • This compound standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or acetonitrile

  • Heating block or oven

  • GC vials with inserts

Step-by-Step Protocol:

  • Sample Preparation: Evaporate the sample containing this compound to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of water, as moisture can deactivate the silylating reagent.

  • Reagent Addition: To the dried residue, add 100 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine.[4] Pyridine acts as a solvent and an acid scavenger.

  • Reaction: Tightly cap the vial and heat at 70°C for 40 minutes in a heating block or oven.[4]

  • Cooling and Analysis: Allow the vial to cool to room temperature. The derivatized sample can be directly injected into the GC-MS system. If necessary, the sample can be diluted with a suitable solvent like hexane prior to analysis.[4]

Protocol 2: Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation involves the conversion of the hydroxyl group into an ester.[1] Fluorinated acylating agents like TFAA are highly reactive and produce stable, volatile derivatives.[3][9] The resulting trifluoroacetyl ester is highly electronegative, which can significantly enhance sensitivity when using an electron capture detector (ECD), though it is also perfectly suitable for standard mass spectrometry.[1][9]

Reaction Scheme:

Acylation cluster_reactants Reactants cluster_products Products Analyte This compound Derivative Methyl 3-(trifluoroacetoxy)pentanoate Analyte->Derivative Reaction (70°C, 30 min) Reagent TFAA Reagent->Derivative Byproduct Trifluoroacetic Acid Reagent->Byproduct Solvent Ethyl Acetate Solvent->Derivative

Caption: Acylation of this compound with TFAA.

Materials:

  • This compound standard or sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl acetate (anhydrous)

  • Heating block or water bath

  • GC vials with inserts

Step-by-Step Protocol:

  • Sample Preparation: Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried extract, add 50 µL of ethyl acetate and 50 µL of TFAA.[3]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[3]

  • Cooling and Analysis: After cooling to room temperature, the sample is ready for direct GC-MS analysis. The acid byproduct formed should ideally be removed, for instance by a gentle stream of nitrogen, before injection to prevent column damage.[1]

Comparative Data and Expected Outcomes

The choice of derivatization reagent will impact the chromatographic and mass spectrometric results. The following table summarizes the expected improvements and characteristics of each derivative.

ParameterDirect Injection (Predicted)TMS Derivative (BSTFA)TFAA Derivative
Volatility LowHigh[6]High[3]
Thermal Stability PoorImproved[4]Improved[3]
Peak Shape TailingSymmetricalSymmetrical[3]
Retention Time Variable, potentially longDecreasedSlightly increased vs. TMS
Mass Shift (Δm/z) N/A+72 (Si(CH₃)₃ - H)+96 (CF₃CO - H)
Key MS Fragments m/z 103, 43[10]Characteristic fragments from TMS group (e.g., m/z 73) and moleculeFragments indicating loss of CF₃CO group
Sensitivity LowGoodExcellent, especially with ECD[1]

Workflow Overview

The overall analytical process, from sample preparation to data analysis, is depicted in the following workflow diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample containing This compound Dry Evaporation to Dryness Sample->Dry Add_Reagent Add Derivatization Reagent (e.g., BSTFA or TFAA) Dry->Add_Reagent Incubate Incubate at Elevated Temperature Add_Reagent->Incubate Inject Inject into GC-MS Incubate->Inject Analyze Data Acquisition and Analysis Inject->Analyze

Sources

Application Notes & Protocols: Methyl 3-Hydroxypentanoate as a Versatile Chiral Precursor in Flavor and Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Hydroxy Esters in Aroma Chemistry

Methyl 3-hydroxypentanoate, a chiral β-hydroxy ester, represents a valuable and versatile starting material for the stereoselective synthesis of a variety of high-impact flavor and fragrance compounds. Its inherent chirality and functionality make it an ideal precursor for the construction of complex molecules, particularly lactones, which are responsible for the creamy, fruity, and sweet notes in many natural and formulated aromas. This application note provides a comprehensive guide for researchers and scientists on the strategic use of this compound in the synthesis of key flavor compounds, with a particular focus on the diastereoselective synthesis of whiskey lactone. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the critical parameters that govern the success of these synthetic transformations.

The core of the synthetic strategy presented herein revolves around the highly diastereoselective alkylation of the dianion of this compound, a powerful method for carbon-carbon bond formation that sets the stage for the subsequent construction of the target lactone framework. This approach, often referred to as the Fráter-Seebach alkylation, allows for precise control over the stereochemistry of the final product, a critical factor in determining its olfactory properties.[1]

Strategic Overview: From β-Hydroxy Ester to Whiskey Lactone

The synthesis of whiskey lactone (3-methyl-4-octanolide) from this compound can be conceptually divided into three key stages:

  • Diastereoselective Alkylation: Formation of the dianion of this compound followed by stereoselective alkylation to introduce the butyl side chain.

  • Ester Hydrolysis: Saponification of the resulting substituted β-hydroxy ester to the corresponding carboxylic acid.

  • Lactonization: Acid-catalyzed intramolecular cyclization of the hydroxy acid to yield the target γ-lactone (whiskey lactone).

This synthetic pathway offers a convergent and stereocontrolled route to this important flavor compound.

Synthesis_Pathway MHP This compound Dianion Dianion Intermediate MHP->Dianion 1. LDA, THF, -78 °C AlkylatedEster Methyl 3-hydroxy-2-butyloctanoate Dianion->AlkylatedEster 2. Butyl Iodide HydroxyAcid 3-Hydroxy-2-butyloctanoic Acid AlkylatedEster->HydroxyAcid 3. NaOH, H2O/MeOH WhiskeyLactone Whiskey Lactone HydroxyAcid->WhiskeyLactone 4. H+ (e.g., PTSA), Toluene, Heat

Caption: Synthetic workflow from this compound to Whiskey Lactone.

Part 1: Diastereoselective Alkylation via the Fráter-Seebach Reaction

The Fráter-Seebach alkylation provides a powerful tool for the diastereoselective α-alkylation of β-hydroxy esters.[1][2] The reaction proceeds through the formation of a dianion by treating the β-hydroxy ester with two equivalents of a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA). The first equivalent deprotonates the hydroxyl group, while the second generates the enolate. This lithium alkoxide-enolate intermediate forms a rigid chelated structure that directs the incoming electrophile to the opposite face, resulting in high diastereoselectivity.[1][2]

Protocol 1: Diastereoselective Alkylation of this compound

Materials:

  • This compound

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Butyl iodide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve diisopropylamine (2.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Dianion Formation: To the freshly prepared LDA solution, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the dianion.

  • Alkylation: Add butyl iodide (1.5 equivalents) to the dianion solution at -78 °C. The reaction is typically slow at this temperature. The mixture should be allowed to warm slowly to room temperature overnight with continuous stirring.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure. The crude product, methyl 3-hydroxy-2-butyloctanoate, can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Parameter Value/Condition Causality and Insights
Base Lithium Diisopropylamide (LDA)A strong, non-nucleophilic base is crucial to deprotonate both the alcohol and the α-carbon without competing nucleophilic attack on the ester.
Stoichiometry of Base > 2 equivalentsEnsures complete formation of the dianion, which is essential for high diastereoselectivity.
Solvent Anhydrous Tetrahydrofuran (THF)A polar aprotic solvent that is compatible with the strong base and helps to stabilize the lithium chelate intermediate. Must be rigorously dried.
Temperature -78 °C for dianion formation and initial alkylationLow temperature is critical to maintain the stability of the LDA and the dianion, preventing side reactions and promoting kinetic control for high stereoselectivity.
Electrophile Butyl iodideA reactive alkylating agent. Other alkyl halides can be used to synthesize different lactone analogues.

Part 2: Saponification and Lactonization

Following the successful alkylation, the next steps involve converting the β-hydroxy ester into the corresponding γ-lactone. This is a two-step process involving hydrolysis of the ester to the carboxylic acid, followed by an acid-catalyzed intramolecular cyclization.

Protocol 2: Hydrolysis of Methyl 3-hydroxy-2-butyloctanoate

Materials:

  • Methyl 3-hydroxy-2-butyloctanoate (from Protocol 1)

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Hydrochloric acid (HCl), 1 M

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Saponification: Dissolve the purified methyl 3-hydroxy-2-butyloctanoate in a mixture of methanol and water (e.g., 3:1 v/v). Add a solution of sodium hydroxide (2.0 equivalents) in water. Stir the mixture at room temperature or gently heat to 40-50 °C to expedite the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Acidification and Extraction: Once the starting material is consumed, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Acidify the aqueous residue to pH 2-3 with 1 M HCl. Extract the resulting hydroxy acid with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate the solvent to yield the crude 3-hydroxy-2-butyloctanoic acid. This product is often used in the next step without further purification.

Protocol 3: Acid-Catalyzed Lactonization to Whiskey Lactone

Materials:

  • 3-Hydroxy-2-butyloctanoic acid (from Protocol 2)

  • p-Toluenesulfonic acid (PTSA) or other acid catalyst

  • Toluene

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve the crude 3-hydroxy-2-butyloctanoic acid in toluene. Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 equivalents).

  • Lactonization: Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the lactone product. Continue refluxing until no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. Separate the organic layer and wash with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude whiskey lactone can be purified by vacuum distillation or column chromatography on silica gel to yield the final product as a mixture of cis and trans diastereomers. The ratio of these isomers can be influenced by the stereochemistry established during the alkylation step and the conditions of lactonization.

Parameter Value/Condition Causality and Insights
Hydrolysis Conditions Basic (NaOH)Saponification is a robust and high-yielding method for ester hydrolysis.[3]
Lactonization Catalyst p-Toluenesulfonic acid (PTSA)A strong acid catalyst is required to protonate the carboxylic acid and facilitate intramolecular nucleophilic attack by the hydroxyl group.
Reaction Conditions Reflux in toluene with a Dean-Stark trapThe removal of water is crucial to drive the reversible lactonization reaction to completion.

Visualization of the Key Chelation Intermediate

The high diastereoselectivity of the Fráter-Seebach alkylation is attributed to the formation of a rigid six-membered ring chelate between the lithium cation and the two oxygen atoms of the dianion. This chelate effectively blocks one face of the enolate, directing the approach of the electrophile.

Chelation_Intermediate cluster_chelate Chelated Dianion Intermediate Li+ Li+ O1 O- Li+->O1 O2 O- Li+->O2 C1 C O1->C1 C2 C C1->C2 R1 Et C1->R1 C3 C C2->C3 H H C2->H C3->O2 R2 MeO C3->R2 Electrophile R-X (e.g., Bu-I) Electrophile->C2 Attacks from less hindered face

Caption: Chelation model for diastereoselective alkylation.

Conclusion and Future Perspectives

This application note has detailed a robust and stereocontrolled synthetic route for the production of whiskey lactone and related flavor compounds starting from the readily available chiral precursor, this compound. The cornerstone of this strategy is the highly diastereoselective Fráter-Seebach alkylation, which allows for the precise installation of the required alkyl side chains. The subsequent hydrolysis and lactonization steps are reliable transformations that complete the synthesis.

The principles and protocols outlined here can be adapted for the synthesis of a wide array of other valuable lactones by varying the alkylating agent used in the initial step. This flexibility opens up avenues for the creation of novel flavor and fragrance molecules with unique sensory profiles. Further research into enantioselective versions of these reactions, potentially through the use of chiral ligands or catalysts, could provide access to specific enantiomers of these important aroma compounds, further refining their olfactory characteristics.

References

  • Fráter, G., Müller, U., & Günther, W. (1984). The stereoselective α-alkylation of chiral β-hydroxy esters and some applications thereof. Tetrahedron, 40(8), 1269-1277.
  • Seebach, D., & Wasmuth, D. (1980). Herstellung von erythro-2-Hydroxybernsteinsäure-Derivaten aus Äpfelsäureester. Helvetica Chimica Acta, 63(1), 197-200.
  • Mundy, B. P., Ellerd, M. G., & Favaloro Jr, F. G. (2005). Name reactions and reagents in organic synthesis. John Wiley & Sons.
  • Hernik, D., Gatti, F. G., Brenna, E., Szczepańska, A., Olejniczak, A., & Boratyński, F. (2023). Stereoselective synthesis of whisky lactone isomers catalyzed by bacteria in the genus Rhodococcus. Frontiers in Microbiology, 14, 1117835. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic chemistry. Oxford university press.
  • Organic Syntheses Procedure, Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) -. [Link]

  • Wikipedia. Fráter–Seebach alkylation. [Link]

  • The Chemical Reaction Database. Named reactions: Frater - Seebach alkylation. [Link]

Sources

Application Notes and Protocols for the Biocatalytic Production of Enantiomerically Pure Methyl 3-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Advantage of Biocatalysis for Chiral Hydroxy Esters

Enantiomerically pure β-hydroxy esters are crucial chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Methyl 3-hydroxypentanoate, in its (R)- or (S)- form, serves as a versatile intermediate for introducing specific stereocenters in complex molecules. Traditional chemical synthesis of these compounds often requires stoichiometric amounts of expensive and hazardous reagents, and may suffer from low enantioselectivity. Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, offers a green and highly efficient alternative.[1] Carbonyl reductases and alcohol dehydrogenases (ADHs), in particular, are renowned for their ability to reduce prochiral ketones to chiral alcohols with exceptional stereoselectivity under mild, aqueous conditions.[2]

This guide provides a comprehensive overview and detailed protocols for the biocatalytic production of enantiomerically pure this compound from its corresponding keto ester, methyl 3-oxopentanoate. We will explore the use of whole-cell biocatalysis, which elegantly addresses the challenge of cofactor regeneration, and provide a robust analytical method for the determination of enantiomeric purity using chiral gas chromatography.

Principle of the Biotransformation

The core of this process is the asymmetric reduction of the ketone functionality in methyl 3-oxopentanoate. This reaction is catalyzed by oxidoreductase enzymes, which require a hydride donor in the form of a nicotinamide cofactor, either NADH or NADPH. To make the process economically viable, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated back to its reduced form. Whole-cell biocatalysis, using microorganisms such as Candida parapsilosis or recombinant E. coli, is a highly effective strategy as the cell's own metabolic machinery can regenerate the cofactor, often by using a simple and inexpensive co-substrate like glucose.[3][4][5]

dot

Biocatalytic_Reduction cluster_reaction Biocatalytic Reduction cluster_cofactor Cofactor Regeneration MOP Methyl 3-oxopentanoate (Substrate) MHP Enantiopure This compound (Product) MOP->MHP Carbonyl Reductase / ADH (Whole Cells) NADPH NADPH (Reduced Cofactor) NADP NADP⁺ (Oxidized Cofactor) NADPH->MOP H⁻ donor NADPH->NADP Glucose Dehydrogenase (in cell) Glucose Glucose (Co-substrate) NADP->Glucose Regeneration Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Caption: Biocatalytic reduction of methyl 3-oxopentanoate coupled with cofactor regeneration.

Materials and Reagents

Enzymatic Synthesis
ReagentSupplierGradeNotes
Methyl 3-oxopentanoateVarious≥98%Starting substrate. Can be synthesized if not commercially available.[6][7]
Candida parapsilosis ATCC 7330ATCC-Source of (S)-specific carbonyl reductase.[2][8]
Recombinant E. coli expressing Lactobacillus kefir ADH--For production of (R)-alcohols. Can be constructed based on literature.[9][10]
D-GlucoseSigma-Aldrich≥99.5%Co-substrate for cofactor regeneration.
Yeast ExtractBD Biosciences-Component of growth medium.
PeptoneBD Biosciences-Component of growth medium.
Potassium Phosphate Monobasic (KH₂PO₄)Fisher ScientificACS GradeBuffer component.
Potassium Phosphate Dibasic (K₂HPO₄)Fisher ScientificACS GradeBuffer component.
Ethyl AcetateFisher ScientificHPLC GradeFor product extraction.
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher ScientificACS GradeFor drying organic extracts.
Chiral GC Analysis
Reagent/ConsumableSupplier/ModelSpecifications
Gas ChromatographAgilent 8890 or equivalentEquipped with Flame Ionization Detector (FID).
Chiral GC ColumnCHIRALDEX® B-DM30 m x 0.25 mm I.D., 0.12 µm film thickness.[11]
(R)-Methyl 3-hydroxypentanoate-Analytical Standard
(S)-Methyl 3-hydroxypentanoate-Analytical Standard
Dichloromethane (DCM)Fisher ScientificHPLC Grade
HeliumAirgas99.999% purity

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-oxopentanoate (Starting Material)

This protocol is adapted from established methods for the synthesis of β-keto esters.[7][12]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere, add methyl acetoacetate (1.0 mol) to a suitable solvent such as methylene chloride (500 mL).

  • Base Addition: Add calcium hydroxide (1.05 mol) to the stirred solution.

  • Acylation: Cool the mixture in an ice bath and add propionyl chloride (1.15 mol) dropwise from the dropping funnel over a period of 1 hour, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract the aqueous layer with methylene chloride (3 x 150 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure methyl 3-oxopentanoate.

Protocol 2: Whole-Cell Biocatalytic Reduction

This protocol describes the use of Candida parapsilosis for the production of (S)-methyl 3-hydroxypentanoate. A similar procedure can be followed using recombinant E. coli expressing an appropriate (R)- or (S)-specific reductase.

Part A: Cultivation of Biocatalyst (C. parapsilosis)

  • Prepare Growth Medium: Prepare YPD medium (1% yeast extract, 2% peptone, 2% D-glucose).

  • Inoculation: Inoculate 100 mL of sterile YPD medium with a single colony of C. parapsilosis ATCC 7330.

  • Cultivation: Grow the culture at 30°C with shaking at 200 rpm for 48 hours.

  • Harvest Cells: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash Cells: Wash the cell pellet twice with sterile potassium phosphate buffer (100 mM, pH 7.0) and resuspend in the same buffer to a final cell concentration (wet weight) of 100 g/L. This is the whole-cell biocatalyst suspension.

Part B: Biotransformation

  • Reaction Setup: In a 250 mL Erlenmeyer flask, combine 50 mL of 100 mM potassium phosphate buffer (pH 7.0), D-glucose (1.5 g, for cofactor regeneration), and the prepared C. parapsilosis cell suspension (10 mL, final cell concentration of ~20 g/L).

  • Substrate Addition: Add methyl 3-oxopentanoate to a final concentration of 10 mM (approx. 130 mg).

  • Reaction: Incubate the flask at 30°C with shaking at 200 rpm. Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 12, 24 hours).

  • Sample Preparation for Analysis: To a 1 mL aliquot of the reaction mixture, add 1 mL of ethyl acetate and vortex vigorously for 1 minute. Centrifuge to separate the phases and carefully transfer the upper organic layer to a clean vial for GC analysis.

dot

Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis Culture 1. Cultivate C. parapsilosis Harvest 2. Harvest Cells (Centrifugation) Culture->Harvest Wash 3. Wash & Resuspend Cells in Buffer Harvest->Wash Setup 4. Prepare Reaction Mix (Buffer, Glucose, Cells) Wash->Setup AddSubstrate 5. Add Substrate (Methyl 3-oxopentanoate) Setup->AddSubstrate Incubate 6. Incubate (30°C, 200 rpm) AddSubstrate->Incubate Sample 7. Take Aliquot Incubate->Sample Extract 8. Extract with Ethyl Acetate Sample->Extract Analyze 9. Analyze by Chiral GC Extract->Analyze

Sources

Application Notes & Protocols: The Role of Methyl 3-hydroxypentanoate as a Chiral Synthon in the Synthesis of Insect Pheromones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The precise chemical structure and stereochemistry of insect pheromones are critical to their biological activity, making their synthesis a significant challenge in chemical ecology and pest management.[1] Chiral β-hydroxy esters, such as methyl 3-hydroxypentanoate, represent a class of exceptionally valuable building blocks for constructing these complex, stereochemically defined molecules.[2] This document provides an in-depth guide on the strategic importance of this compound, detailing its enantioselective synthesis and its application as a model synthon for constructing insect pheromones. We will focus on the synthesis of the aggregation pheromone for the granary weevil (Sitophilus granarius) as a practical exemplar of the principles discussed.

The Strategic Importance of Chiral β-Hydroxy Esters in Pheromone Synthesis

Insect communication is a nuanced chemical language where the enantiomeric purity of a pheromone can dictate its function entirely. In many cases, one enantiomer is highly active, while its mirror image can be inactive or even inhibitory.[1] This biological specificity necessitates synthetic routes that afford high chemo-, regio-, and stereoselectivity.[3]

This compound, with its chiral center at the C3 position, is a versatile precursor. The hydroxyl and ester functionalities provide two distinct handles for further chemical modification, allowing for chain elongation and functional group interconversion. The core challenge and the primary focus of any synthetic strategy is the establishment of the correct absolute stereochemistry at this C3 hydroxyl group.

Two principal routes to achieve this are dominant in the field: biocatalytic reduction and asymmetric chemical synthesis.

  • Biocatalysis: Utilizes enzymes or whole-cell systems (like baker's yeast) to perform highly enantioselective reductions of a prochiral β-keto ester precursor. This approach is often lauded for its environmental friendliness and exceptional selectivity.

  • Asymmetric Chemical Synthesis: Employs chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction, such as the hydrogenation of a corresponding β-keto ester.[4]

The choice between these methods depends on factors like scale, cost, and the availability of specific catalysts and equipment.

Logical Workflow: From Chiral Synthon to Target Pheromone

The following diagram illustrates the conceptual workflow, emphasizing the central role of generating a stereochemically pure intermediate, which serves as the foundation for the final pheromone structure.

G Conceptual Workflow for Pheromone Synthesis cluster_0 Part 1: Enantioselective Synthesis of Chiral Building Block cluster_1 Part 2: Elaboration into Target Pheromone Prochiral Prochiral Precursor (e.g., Methyl 3-oxopentanoate) Asymmetric_Reduction Asymmetric Reduction (Biocatalytic or Chemical) Prochiral->Asymmetric_Reduction Key Stereodetermining Step Chiral_Synthon (R)- or (S)-Methyl 3-hydroxypentanoate (High Enantiomeric Purity) Asymmetric_Reduction->Chiral_Synthon Elaboration Multi-step Chemical Modification (e.g., Grignard reaction, oxidation) Chiral_Synthon->Elaboration Incorporation of Chiral Core Pheromone Final Pheromone Product (e.g., Sitophilure) Elaboration->Pheromone

Caption: Conceptual workflow from a prochiral precursor to a final pheromone product.

Protocol 1: Biocatalytic Synthesis of (R)-Methyl 3-hydroxypentanoate

This protocol describes the enantioselective reduction of methyl 3-oxopentanoate using common baker's yeast (Saccharomyces cerevisiae). The yeast's keto-reductase enzymes convert the prochiral ketone into the (R)-enantiomer of the corresponding alcohol with high fidelity.

Principle: The choice of baker's yeast is a classic example of green chemistry in practice. It functions as a self-contained biocatalyst, providing the necessary enzymes and cofactors (NADPH) for the asymmetric reduction. The process is cost-effective and avoids the use of heavy metal catalysts.

Materials:

Reagent/Material Grade Supplier Notes
Methyl 3-oxopentanoate ≥98% Sigma-Aldrich Substrate
Sucrose Food Grade Local Supplier Carbon source/energy for yeast
Baker's Yeast Active Dry Local Supplier Biocatalyst
Deionized Water - - Solvent
Ethyl Acetate ACS Grade Fisher Scientific Extraction Solvent
Saturated NaCl Solution - - For washing
Anhydrous MgSO₄ ACS Grade VWR Drying Agent

| Celite® 545 | - | Sigma-Aldrich | Filtration aid |

Step-by-Step Methodology:

  • Yeast Activation: In a 2 L Erlenmeyer flask, dissolve 100 g of sucrose in 1 L of warm (35-40 °C) deionized water. Add 50 g of active dry baker's yeast and stir gently. Allow the mixture to stand for 30 minutes until signs of fermentation (frothing) are evident.

  • Substrate Addition: Dissolve 5.0 g of methyl 3-oxopentanoate in 10 mL of ethanol. Add this solution dropwise to the actively fermenting yeast culture over 15 minutes.

  • Incubation: Stopper the flask with a cotton plug or fermentation lock to allow CO₂ to escape. Place the flask on an orbital shaker and incubate at 30 °C with gentle agitation (120 rpm) for 48-72 hours.

    • Causality Note: Gentle agitation ensures the substrate remains suspended and accessible to the yeast cells without causing excessive shear stress that could reduce cell viability.

  • Reaction Quench and Cell Removal: After incubation, add 100 g of Celite® to the mixture and stir for 10 minutes. Filter the entire mixture through a Büchner funnel to remove the yeast cells and Celite®. Wash the filter cake with 200 mL of deionized water.

  • Extraction: Combine the filtrate and the washings in a 2 L separatory funnel. Extract the aqueous solution three times with 250 mL portions of ethyl acetate.

    • Trustworthiness Note: Performing three extractions ensures maximum recovery of the product from the large aqueous volume.

  • Washing and Drying: Combine the organic extracts and wash sequentially with 100 mL of saturated NaCl solution. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by silica gel column chromatography (eluent: 20-30% ethyl acetate in hexanes) to yield pure (R)-methyl 3-hydroxypentanoate.

Expected Results:

  • Yield: 3.5 - 4.0 g (70-80% theoretical yield).

  • Appearance: Colorless oil.

  • Enantiomeric Excess (ee): Typically >95% as determined by chiral GC analysis.

Protocol 2: Synthesis of Sitophilure, the Granary Weevil Aggregation Pheromone

The aggregation pheromone of the granary weevil (Sitophilus granarius) and related species is (4R,5S)-5-hydroxy-4-methyl-3-heptanone, also known as Sitophilure.[5][6] While not a direct product from this compound, its synthesis relies on the same core principle: a stereoselective aldol reaction or reduction to establish the crucial chiral centers. This protocol illustrates how the fundamental structure of a β-hydroxy carbonyl compound is elaborated into a final pheromone.

Synthetic Strategy: The synthesis begins with an aldol condensation between propanal and 2-pentanone, followed by stereoselective reduction and oxidation to achieve the target molecule. The key step mirrors the formation of our model synthon, establishing the critical hydroxyl stereocenter.

Synthetic Pathway for Sitophilure

G Synthetic Scheme for Sitophilure M1 Propanal + 2-Pentanone M2 4-Methyl-4-hepten-3-one (Aldol Condensation Product) M1->M2 Step 1 M3 (4R,5S)-4-Methyl-3,5-heptanediol M2->M3 Step 2 (Key Stereochemical Step) R1 1. LDA, THF, -78 °C 2. H₃O⁺ M2->R1 M4 (4R,5S)-5-Hydroxy-4-methyl-3-heptanone (Sitophilure) M3->M4 Step 3 R2 Asymmetric Hydrogenation or Diastereoselective Reduction (e.g., NaBH₄, CeCl₃) M3->R2 R3 Selective Oxidation (e.g., PCC or Swern) M4->R3

Caption: A simplified synthetic route to the granary weevil pheromone, Sitophilure.

Step-by-Step Methodology (Illustrative):

  • Aldol Condensation:

    • Generate lithium diisopropylamide (LDA) in situ by adding n-butyllithium to diisopropylamine in dry THF at -78 °C.

    • Slowly add 2-pentanone to the LDA solution to form the kinetic enolate.

    • Add propanal to the enolate solution and allow the reaction to proceed. Quench with aqueous ammonium chloride.

    • This step forms the aldol addition product, which is then dehydrated (often in situ or upon workup) to yield 4-methyl-4-hepten-3-one.

  • Diastereoselective Reduction (Key Step):

    • The reduction of the ketone and the alkene in 4-methyl-4-hepten-3-one must be carefully controlled to set the two adjacent stereocenters.

    • A common strategy involves the reduction of the corresponding β-hydroxy ketone. For our purpose, let's assume we have isolated the aldol adduct (5-hydroxy-4-methyl-3-heptanone).

    • A substrate-directed reduction using a chelating agent like CeCl₃ with NaBH₄ (a Luche reduction) can favor the formation of the desired syn diol by coordinating to both carbonyl and hydroxyl groups, directing the hydride attack from the less hindered face.

    • Causality Note: The choice of reducing agent is paramount. A simple NaBH₄ reduction might give poor diastereoselectivity, whereas a directed reduction provides the necessary stereochemical control, which is the cornerstone of pheromone synthesis.

  • Selective Oxidation:

    • The resulting (4R,5S)-4-methyl-3,5-heptanediol has two hydroxyl groups. The secondary hydroxyl at the C3 position must be selectively oxidized to a ketone without affecting the C5 hydroxyl.

    • Reagents like pyridinium chlorochromate (PCC) or conditions for a Swern oxidation are suitable for this selective transformation, yielding the final pheromone, (4R,5S)-5-hydroxy-4-methyl-3-heptanone.

Analytical Validation:

The final product and all intermediates must be rigorously characterized.

  • Structural Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Stereochemical Confirmation: The enantiomeric and diastereomeric purity is confirmed using chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase. Comparison of the retention times with authentic standards is required for absolute configuration assignment.

Conclusion

This compound serves as an exemplary chiral building block in the complex field of insect pheromone synthesis. Its value lies not just in its own structure, but in the synthetic principles it represents: the critical importance of establishing stereocenters early and with high fidelity. The protocols and strategies outlined here, from biocatalytic synthesis of the synthon to its conceptual application in the synthesis of a complex target like Sitophilure, demonstrate a robust and logical framework. For researchers in pest management and drug development, mastering these techniques of asymmetric synthesis is fundamental to accessing the biologically active molecules that mediate the natural world.[7]

References

  • Blomquist, G. J., & Vogt, R. G. (2003). Biosynthesis and endocrine regulation of insect pheromones. An ECI Symposium Series, Pheromones and Chemical Signals in Insects, 6. [Link]

  • InKnowvation. (2017). NSF Award Search: Award #1519395 - Enzymatic Synthesis of Insect Pheromones. National Science Foundation. [Link]

  • Herbert, R. A., et al. (2013). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC. [Link]

  • Wikipedia contributors. (2023). Insect pheromone. Wikipedia, The Free Encyclopedia. [Link]

  • Souza, J. P. A., et al. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Organic & Biomolecular Chemistry. [Link]

  • Shakirzyanova, G. S., et al. (2021). Synthesis of a synthetic analogue for the Sitophilus weevil aggregation pheromone and study on its hygienic and toxicological in. Acta agriculturae Slovenica, 117(2). [Link]

  • Shakirzyanova, G. S., et al. (2021). Synthesis of a synthetic analogue for the Sitophilus weevil aggregation pheromone and study on its hygienic and toxicological indexes. University of Ljubljana Press Journals. [Link]

  • Brown, H. C., & Zweifel, G. (1988). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R, R)-(±)-. Organic Syntheses, 66, 8. [Link]

  • PrepChem. (n.d.). Synthesis of methyl (3R)-2-methyl-3-hydroxypentanoate. PrepChem.com. [Link]

  • The Pherobase. (n.d.). Pheromones and Semiochemicals of Sitophilus granarius. The Pherobase: Database of Insect Pheromones and Semiochemicals. [Link]

  • Ren, Y., et al. (2022). The Correlation between Volatile Compounds Emitted from Sitophilus granarius (L.) and Its Electrophysiological and Behavioral Responses. National Institutes of Health (NIH). [Link]

  • Zarbin, P. H. G., et al. (2008). Synthesis of Pheromones: Highlights from 2005-2007. SciSpace. [Link]

  • Shakirzyanova, G. S., et al. (2021). Synthesis of a synthetic analogue for the Sitophilus weevil aggregation pheromone and study on its hygienic and toxicological indexes. ResearchGate. [Link]

  • Seebach, D., et al. (1991). DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)- 3-HYDROXYBUTYRIC ACID] TO (R)-3- HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. ETH Zürich. [Link]

  • Petkevicius, K., et al. (2022). Biosynthesis of insect sex pheromone precursors via engineered β-oxidation in yeast. Metabolic Engineering Communications, 15, e00213. [Link]

  • Mori, K. (2007). The Synthesis of Insect Pheromones. SciSpace. [Link]

  • Cahiez, G., et al. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Beilstein Journal of Organic Chemistry, 19, 219-230. [Link]

  • Noser, A. A., et al. (2017). Enantioselective Synthesis of (S) 3-Methyl-4-Octanol as Insect Pheromone Using Polymeric Asymmetric Reagent. ResearchGate. [Link]

  • ResearchGate. (n.d.). Scheme 42: Syntheses of methyl (3S,4S)... [Diagram]. ResearchGate. [Link]

  • MySkinRecipes. (n.d.). (-)-METHYL (R)-3-HYDROXYPENTANOATE. MySkinRecipes. [Link]

  • Mori, K. (2016). Overview of Kenji Mori's pheromone synthesis series. Proceedings of the Japan Academy, Series B, 92(9), 415-431. [Link]

  • Mori, K. (2015). Chiral methyl-branched pheromones. Natural Product Reports, 32(7), 983-1002. [Link]

  • Zhang, A., et al. (2022). Enantioselective Synthesis of the Sex Pheromone of Sitodiplosis mosellana (Géhin) and Its Stereoisomers. MDPI. [Link]

  • García-García, P., et al. (2018). Access to Optically Pure β-Hydroxy Esters via Non-Enzymatic Kinetic Resolution by a Planar-Chiral DMAP Catalyst. Molecules, 23(1), 160. [Link]

  • Jiang, X., et al. (2022). De novo biosynthesis of sex pheromone components of Helicoverpa armigera through an artificial pathway in yeast. ResearchGate. [Link]

  • Google Patents. (2018). WO2018154244A1 - Method for the synthesis of pheromones.
  • Royal Society of Chemistry. (2021). Mechanochemical synthesis of (4S)-N-alkyl-4,5-bis-sulfooxypentanamide via a one-pot sequential aminolysis-sulfation reaction of (S)-γ-hydroxymethyl-γ-butyrolactone (2H-HBO). Green Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Kim, K. H., et al. (2007). Synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine (DGDP) via stereoselective amination using chlorosulfonyl isocyanate. Carbohydrate Research, 342(11), 1502-1509. [Link]

  • Oroz-Guinea, I., & García-Junceda, E. (2009). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. ResearchGate. [Link]

  • Google Patents. (2018).
  • Kuwahara, S., et al. (1998). Synthesis of the sex pheromone of the citrus mealybug, Pseudococcus cryptus. Bioscience, Biotechnology, and Biochemistry, 62(7), 1389-1392. [Link]

  • ResearchGate. (n.d.). Synthesis of 4,5-dihydroxyphthalonitrile. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

"improving the yield and purity of Methyl 3-hydroxypentanoate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 3-hydroxypentanoate

Welcome to the technical support guide for the synthesis of this compound (also known as Methyl 3-hydroxyvalerate). This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this valuable chiral building block.[1][2][3][4] We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Core Synthesis Methodology: Reduction of Methyl 3-oxopentanoate

One of the most direct and reliable methods for synthesizing this compound is the reduction of its corresponding keto ester, Methyl 3-oxopentanoate.[5][6][7][8] This approach is favored for its high potential yields and the availability of various reducing agents that can be tailored to specific laboratory needs, including stereoselective reductions.

Two primary reduction strategies are commonly employed:

  • Hydride Reduction: Using agents like Sodium Borohydride (NaBH₄) for a cost-effective and operationally simple approach.

  • Catalytic Hydrogenation: Employing catalysts such as Palladium on Carbon (Pd/C) or Ruthenium catalysts for clean reactions with high atom economy.[9]

This guide will focus on the Sodium Borohydride method due to its widespread use and accessibility.

Detailed Experimental Protocol: NaBH₄ Reduction

This protocol provides a step-by-step methodology for the reduction of Methyl 3-oxopentanoate. It is designed as a self-validating system, with integrated checkpoints for monitoring reaction progress and purity.

Materials:

  • Methyl 3-oxopentanoate (starting material)

  • Sodium Borohydride (NaBH₄), powder

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve Methyl 3-oxopentanoate (1.0 eq) in anhydrous methanol (approx. 0.2-0.5 M concentration).

    • Cool the flask to 0 °C in an ice-water bath.

    • Causality: Performing the reaction at a low temperature is crucial to control the exothermic nature of the hydride addition and to minimize potential side reactions, thereby improving selectivity and purity.

  • Addition of Reducing Agent:

    • Slowly add Sodium Borohydride (NaBH₄) (approx. 1.0-1.5 eq) to the stirred solution in small portions over 30-60 minutes.

    • Expert Insight: While stoichiometrically less is required, using a slight excess of NaBH₄ ensures the complete consumption of the starting ketone.[10] Adding it portion-wise prevents a runaway reaction. Monitor for gas (H₂) evolution.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1-2 hours after the addition is complete.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of hexane and ethyl acetate. The product, being more polar due to the hydroxyl group, will have a lower Rf value than the starting keto ester. The reaction is complete when the starting material spot is no longer visible.

  • Workup and Quenching:

    • Once the reaction is complete, slowly and carefully add 1 M HCl dropwise to the cold reaction mixture to quench the excess NaBH₄. Continue adding until gas evolution ceases and the pH is slightly acidic (pH ~5-6).

    • Causality: The acid neutralizes the excess borohydride and hydrolyzes the borate-ester complexes formed during the reaction, liberating the desired alcohol product.

  • Extraction:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water to the remaining residue and extract the aqueous layer three times with dichloromethane (DCM).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove residual acid) and brine.

    • Expert Insight: The brine wash helps to break any emulsions and removes the bulk of the water from the organic phase before the drying step.

  • Drying and Concentration:

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Alternatively, for larger scales, vacuum distillation can be effective.[11][12]

    • Trustworthiness: Purity should be assessed by NMR and/or GC-MS to confirm the structure and identify any residual impurities.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Common Problems
Problem Probable Causes Recommended Solutions & Explanations
Low Yield 1. Incomplete Reaction: Insufficient reducing agent or reaction time. 2. Product Loss During Workup: Formation of emulsions during extraction; product volatility. 3. Degradation: Quenching at too high a temperature or with overly concentrated acid.1. Verify Completion: Always use TLC to confirm the full consumption of starting material before quenching. If incomplete, add more NaBH₄ or allow more time. 2. Optimize Extraction: Use brine to break emulsions. Be gentle when evaporating the solvent post-extraction as the product has some volatility. 3. Control Quench: Ensure the reaction is kept cold (0 °C) during the acid addition. Use a dilute acid (e.g., 1 M HCl).
Product Contaminated with Starting Material 1. Insufficient NaBH₄: The amount of reducing agent was not enough to reduce all the keto ester. 2. Deactivated NaBH₄: The reducing agent may have degraded due to improper storage (exposure to moisture).1. Increase Stoichiometry: Increase the equivalents of NaBH₄ to 1.5 eq. 2. Use Fresh Reagent: Ensure the NaBH₄ is a free-flowing white powder. Clumped or grayish reagent should be discarded. Store NaBH₄ in a desiccator.
Presence of Side-Products (e.g., from transesterification) 1. Use of Protic Solvents other than Methanol: Using ethanol or other alcohols can lead to transesterification. 2. Prolonged Reaction at High Temperatures: Can promote side reactions.1. Solvent Consistency: Use the same alcohol in the solvent as is in the ester group (in this case, methanol for a methyl ester) to prevent transesterification. 2. Maintain Low Temperature: Do not let the reaction warm to room temperature until quenching is complete.
Difficulty in Purification 1. Streaking on TLC/Column: Residual acidic or basic impurities from the workup. 2. Product Co-elutes with Impurity: Impurity has a similar polarity to the product.1. Thorough Workup: Ensure the organic layer is properly washed with NaHCO₃ and brine to remove all water-soluble impurities before chromatography. 2. Optimize Chromatography: Try a different solvent system (e.g., Dichloromethane/Methanol) or use a high-performance flash chromatography system for better separation.
Frequently Asked Questions (FAQs)

Q1: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of NaBH₄? A: While LiAlH₄ is a more powerful reducing agent, it is generally not recommended for this specific transformation. LiAlH₄ can also reduce the ester functional group to a diol (pentane-1,3-diol), which would drastically lower the yield of the desired product. NaBH₄ is chemoselective and will preferentially reduce the ketone in the presence of the ester.[10]

Q2: How can I achieve an enantioselective synthesis to get a specific stereoisomer (e.g., (R)- or (S)-Methyl 3-hydroxypentanoate)? A: For asymmetric synthesis, you would need to use a chiral reducing agent or a chiral catalyst. Options include:

  • Enzyme-catalyzed reduction: Specific dehydrogenases can reduce β-keto esters with very high enantioselectivity.[13]

  • Asymmetric Catalytic Hydrogenation: Using a chiral catalyst, such as a Ruthenium-BINAP system, can provide high yields of a single enantiomer.[12] This is a common industrial method for producing chiral alcohols.

Q3: My final product appears to be an oil, but some literature reports a solid. Why? A: The physical state of a compound can be highly dependent on its purity. While this compound is often a colorless oil at room temperature, highly pure samples, especially of a single enantiomer, may crystallize or solidify upon standing, particularly at cooler temperatures.[12]

Q4: What is the best way to store the purified this compound? A: The compound should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) and refrigerated. This minimizes oxidation of the hydroxyl group and potential degradation over time.

Visualized Workflows and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and a troubleshooting decision tree.

Experimental Workflow Diagram

Workflow cluster_reaction Reaction Phase cluster_workup Workup & Extraction cluster_purification Purification & Analysis Start Dissolve Methyl 3-oxopentanoate in MeOH Cool Cool to 0 °C Start->Cool Add Add NaBH₄ portion-wise Cool->Add Stir Stir at 0 °C for 1-2h Add->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with 1 M HCl at 0 °C Monitor->Quench Reaction Complete Evaporate Evaporate MeOH Quench->Evaporate Extract Extract with DCM (3x) Evaporate->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Analysis Analyze Purity (NMR, GC-MS) Chromatography->Analysis Final Pure Methyl 3-hydroxypentanoate Analysis->Final

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Troubleshooting Problem Problem: Low Yield or Impure Product CheckTLC Check TLC of crude product Problem->CheckTLC StartMat Starting Material Present? CheckTLC->StartMat Yes SideProd Side-Products Present? CheckTLC->SideProd No Sol_Incomplete Cause: Incomplete Reaction Solution: Use fresh/more NaBH₄, increase reaction time StartMat->Sol_Incomplete Sol_SideReact Cause: Wrong Solvent or Temp Solution: Use MeOH solvent, maintain 0 °C during reaction SideProd->Sol_SideReact Sol_Workup Cause: Poor Workup Solution: Ensure proper washing (NaHCO₃/Brine), re-extract SideProd->Sol_Workup

Caption: Decision tree for troubleshooting common synthesis issues.

References

  • Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) -. Retrieved from [Link]

  • PrepChem. (2018). Synthesis of methyl (3R)-2-methyl-3-hydroxypentanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (-)-METHYL (R)-3-HYDROXYPENTANOATE. Retrieved from [Link]

  • Yu, C., et al. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Journal of Saudi Chemical Society, 21, 587–592.
  • Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]

  • ResearchGate. (2009). Asymmetric synthesis of (-)-(R)-massoia lactone, (R)-delta-decalactone, and (+)-(3R,5R)-3-hydroxydecano-5-lactone. Formal synthesis of verbalactone. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Explain why the yield of ester is relatively low? How to improve the yield and the purity of ester? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • PrepChem. (2018). Synthesis of methyl 3-oxopentanoate. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). (-)-METHYL (R)-3-HYDROXYVALERATE >=98.0% GC SUM OF ENANTIOMERS. Retrieved from [Link]

  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). Organic Chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxy-2-methylpentanoate. PubChem Compound Database. Retrieved from [Link]

  • ChemSynthesis. (2024). methyl 5-hydroxypentanoate. Retrieved from [Link]

  • Hagedoorn, P.-L., et al. (2013). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 97(12), 5365–5377.
  • University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]

  • ResearchGate. (2009). Biocatalytic Strategies for the Asymmetric Synthesis of α-Hydroxy Ketones. Retrieved from [Link]

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"common side products and impurities in Methyl 3-hydroxypentanoate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of Methyl 3-hydroxypentanoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its synthesis. Our focus is on anticipating and resolving issues related to side products and impurities, ensuring the integrity and success of your experimental work.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, offering explanations for their causes and actionable solutions.

Issue 1: Low Yield of this compound and Presence of a Dehydrated Byproduct.

Question: My reaction to synthesize this compound resulted in a low yield, and my analytical data (NMR/GC-MS) shows a significant peak corresponding to an α,β-unsaturated ester. What is happening and how can I prevent this?

Answer:

The presence of an α,β-unsaturated ester, Methyl (E)-pent-2-enoate, is a common issue and arises from the dehydration of the desired β-hydroxy ester product.[1][2][3][4] This elimination of water is often catalyzed by either acidic or basic conditions, especially when coupled with elevated temperatures.[1][2]

Causality and Mechanism:

The hydroxyl group at the β-position of your product can be eliminated along with a proton from the α-carbon. This process is particularly favorable because the resulting double bond is in conjugation with the carbonyl group of the ester, leading to a more stable, conjugated system.[2]

  • Under Basic Conditions: An enolate is formed by the removal of an acidic α-hydrogen. The resulting enolate then expels the hydroxide ion.[1][2]

  • Under Acidic Conditions: The hydroxyl group is protonated, forming a good leaving group (water), which is then eliminated.[1][2]

Troubleshooting Steps:

  • Temperature Control: Maintain a low reaction temperature. Aldol-type reactions are often performed at temperatures ranging from -78°C to room temperature to minimize dehydration.[5] If heating is required for the reaction to proceed, it should be done cautiously and for the minimum time necessary.

  • pH Control During Workup: During the aqueous workup, avoid strongly acidic or basic conditions. Use a mild acid, such as a saturated ammonium chloride solution, for quenching reactions involving strong bases like lithium diisopropylamide (LDA).[5]

  • Prompt Purification: Do not let the crude product sit for extended periods, especially in the presence of residual acid or base. Proceed with purification as soon as possible.

  • Distillation Conditions: If purifying by distillation, use a high vacuum to lower the boiling point and minimize thermal stress on the molecule.[6]

Issue 2: Presence of Unreacted Starting Materials in the Final Product.

Question: After purification, I still observe significant amounts of my starting materials (e.g., methyl acetate and propanal in an aldol-type reaction). What could be the cause?

Answer:

Incomplete conversion of starting materials is a frequent challenge. This can be attributed to several factors related to reaction kinetics and equilibrium.

Causality and Troubleshooting:

  • Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC) to determine the optimal reaction time. While higher temperatures can increase the reaction rate, they also risk the formation of side products, as discussed in Issue 1.

  • Reversibility of the Reaction: Aldol-type reactions can be reversible.[7][8][9] To drive the equilibrium towards the product, consider using an excess of one of the reactants if it is inexpensive and easily separable.

  • Catalyst Inactivation: The catalyst, whether it's a base, acid, or a metal complex, may have been deactivated by impurities in the starting materials or solvents.[6] Ensure all reagents and solvents are of appropriate purity and are properly dried.

  • Inefficient Mixing: In heterogeneous reactions or with viscous solutions, inefficient stirring can lead to localized areas of high reactant concentration and others where the reaction does not proceed effectively.

Issue 3: Formation of Polymeric or High Molecular Weight Byproducts.

Question: My crude product is a thick, viscous oil, and I'm having difficulty isolating the desired this compound. What are these high-boiling point impurities?

Answer:

The formation of high molecular weight byproducts is often due to self-condensation or polymerization reactions.

Causality and Troubleshooting:

  • Self-Condensation of Aldehyde: In aldol-type reactions, the aldehyde starting material (e.g., propanal) can undergo self-condensation to form dimers and oligomers.[8][9] This is more likely if the addition of the enolate source is too slow or if the reaction temperature is too high. A solution is to add the aldehyde slowly to the enolate.

  • Michael Addition: The dehydrated product, Methyl (E)-pent-2-enoate, can act as a Michael acceptor. An enolate can then add to this α,β-unsaturated ester, leading to the formation of higher molecular weight adducts.

  • Transesterification and Oligomerization: In syntheses involving depolymerization of polyesters like poly(3-hydroxybutyrate-co-3-hydroxyvalerate), incomplete depolymerization can leave oligomeric species in the product mixture.[10] Ensure sufficient catalyst and reaction time for complete depolymerization.

Workflow for Minimizing High Molecular Weight Impurities:

Caption: Workflow to minimize high molecular weight byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their associated common impurities?

A1: The main synthetic strategies each have a characteristic impurity profile.

Synthetic RouteCommon Impurities & Side Products
Aldol-Type Reaction Methyl (E)-pent-2-enoate (dehydration product), unreacted starting materials (methyl acetate, propanal), di- and tri-aldol products, self-condensation products of propanal.[8][9]
Reformatsky Reaction Unreacted starting materials (ethyl bromoacetate, propanal), byproducts from Wurtz-type coupling of the Reformatsky reagent.
Hydrogenation of Methyl 3-oxopentanoate Unreacted starting ketone, over-reduction products (though less common for esters), residual catalyst.
Depolymerization of PHBV Other methyl hydroxyalkanoates (e.g., methyl 3-hydroxybutanoate), oligomeric esters, crotonic acid.[10]
Grignard Reaction Di-addition products if an ester is used as a starting material, unreacted Grignard reagent and its quenched product, byproducts from reaction with moisture.[11][12]

Q2: Can transesterification be a source of impurities?

A2: Yes. If the reaction is performed in an alcohol solvent other than methanol (e.g., ethanol for solubility reasons), or if such an alcohol is used in the workup, transesterification can occur, leading to the formation of other alkyl 3-hydroxypentanoates (e.g., ethyl 3-hydroxypentanoate).[13][14] This is more likely under acidic or basic conditions.[13] To avoid this, use methanol as the solvent when possible and avoid other alcohols during the reaction and purification steps.

Q3: What analytical techniques are best for identifying impurities in my this compound sample?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile components and identifying them by their mass spectra. This is particularly useful for detecting unreacted starting materials, the dehydration product, and other low molecular weight byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. ¹H NMR can be used to quantify the relative amounts of the desired product and major impurities. For instance, the characteristic vinyl protons of the dehydrated product will be readily apparent.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the key functional groups (hydroxyl, ester carbonyl) and can indicate the presence of impurities like carboxylic acids (broad O-H stretch) if hydrolysis has occurred.

Q4: My synthesis involves a Grignard reagent. What specific side products should I be aware of?

A4: When using Grignard reagents, several side reactions can occur:

  • Reaction with Water: Grignard reagents are extremely strong bases and will react violently with any trace of water in the glassware or solvents, leading to the formation of the corresponding alkane and reducing the yield of the desired product.[11][15] All equipment must be rigorously dried.

  • Double Addition to Esters: If you are reacting a Grignard reagent with an ester, it is very difficult to stop the reaction after a single addition. The initial ketone product is more reactive than the starting ester, leading to a second addition and the formation of a tertiary alcohol.[12]

  • Impurities in Magnesium: The purity of the magnesium metal used to prepare the Grignard reagent can impact the reaction outcome. Impurities like iron and manganese can affect the yield and lead to side reactions.[16]

Reaction Pathway: Grignard Addition to an Ester

G Ester Ester Ketone Intermediate Ketone Intermediate Ester->Ketone Intermediate 1st Grignard Addition Tertiary Alcohol Tertiary Alcohol Ketone Intermediate->Tertiary Alcohol 2nd Grignard Addition (Fast)

Caption: Double addition of Grignard reagent to an ester.

References

  • Organic Syntheses Procedure. Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±) -. Available from: [Link]

  • Jiang, X., et al. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate.
  • Braun, M., & Gräf, S. (r)-3-hydroxy-4-methylpentanoic acid. Organic Syntheses Procedure. Available from: [Link]

  • Chemistry LibreTexts. (2024). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Available from: [Link]

  • Jasperse, J. Grignard Reaction. Chem 355. Available from: [Link]

  • Minter, D. E., et al. (2006). Structure elucidation of an unexpected product from dehydration of a beta-hydroxyketone. Magnetic Resonance in Chemistry, 44(10), 969-71.
  • Seebach, D., et al. Butanoic acid, 3-hydroxy-, methyl ester, (R) -. Organic Syntheses Procedure. Available from: [Link]

  • OpenStax. (2023). 23.3 Dehydration of Aldol Products: Synthesis of Enones. Organic Chemistry. Available from: [Link]

  • Chem Help ASAP. (2019). dehydration of aldol reaction products. YouTube. Available from: [Link]

  • Organic Chemistry Class Notes. Dehydration of Aldol Products: Synthesis of Enones. Available from: [Link]

  • Walton, E. (1959). Synthesis of 3, 5-dihydroxy-3 methylpentanoic acid and the delta-lactone thereof. U.S.
  • Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Available from: [Link]

  • Master Organic Chemistry. (2022). Transesterification. Available from: [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Available from: [Link]

  • Everett, T. S., et al. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
  • Wikipedia. Aldol reaction. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Munch-Petersen, J. (1967). Influence of Magnesium Purity on the Addition of Grignard Reagents to alpha,beta-Unsaturated Esters. Acta Chemica Scandinavica, 21, 1370-1372.
  • Chemistry LibreTexts. (2024). Aldol Reaction. Available from: [Link]

  • Student Academic Success. Organic Reactions: Esterification & Transesterification. Available from: [Link]

  • Organic Chemistry Portal. Aldol Addition. Available from: [Link]

  • AdiChemistry. ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. Available from: [Link]

  • MDPI. (2021). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production. Available from: [Link]

  • Frontiers. (2019). Estimation of Reaction Rates of Transesterification Pathways. Available from: [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Available from: [Link]

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Technical Support Center: Optimization of Mobile Phase for Chiral HPLC Separation of Methyl 3-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the chiral separation of Methyl 3-hydroxypentanoate. This resource is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common challenges encountered during method development and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral stationary phase (CSP) for separating this compound enantiomers?

A1: For β-hydroxy esters like this compound, polysaccharide-based CSPs are the most effective and widely used.[1] These columns, particularly those with amylose or cellulose derivatives coated or immobilized on a silica support, offer a high probability of successful enantioseparation.

  • Amylose-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) are often a good first choice due to their broad enantiorecognition capabilities for a variety of compounds, including those with ester and hydroxyl functional groups.[1][2]

  • Cellulose-based CSPs (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) provide complementary selectivity and should be screened in parallel.[3]

The chiral recognition mechanism on these phases involves a combination of hydrogen bonding (with the hydroxyl and ester groups of your analyte), dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[4]

Q2: What are the recommended starting mobile phase conditions for this separation?

A2: A normal-phase mobile phase is typically the most successful starting point for separating small, relatively non-polar compounds like this compound on polysaccharide CSPs.

A standard initial screening condition would be a mixture of an alkane and an alcohol. A common and effective starting point is:

  • Mobile Phase: n-Hexane / 2-Propanol (IPA) (90:10, v/v)

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm I.D. column.

  • Temperature: Ambient (e.g., 25 °C)

This combination provides a good balance between retention and enantioselectivity. The alcohol modifier (IPA) is crucial as it competes with the analyte for polar interaction sites on the CSP, thereby modulating retention and influencing chiral recognition.[5][6]

Q3: My compound, this compound, is neutral. Do I still need to use mobile phase additives?

A3: While this compound is a neutral molecule, the use of a small amount of an acidic additive can sometimes sharpen peak shape and improve resolution, even for neutral compounds. This is because additives can interact with the stationary phase and modify its surface chemistry.

For a neutral analyte, an acidic additive like Trifluoroacetic Acid (TFA) at a low concentration (e.g., 0.1%) can be beneficial.[3][7] It is thought to improve the performance of polysaccharide CSPs by enhancing the hydrogen-bonding capabilities of the carbamate groups on the chiral selector.

However, it's recommended to first screen without additives and then introduce them during the optimization phase if peak shape or resolution is suboptimal.

Troubleshooting & Optimization Guides

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Poor resolution is the most common challenge in chiral method development. It indicates that the chosen conditions do not provide sufficient differentiation in the interactions between the two enantiomers and the CSP.

Root Causes & Solutions:
  • Incorrect Mobile Phase Composition: The ratio of alkane to alcohol is the most critical factor influencing selectivity.[8]

  • Inappropriate Alcohol Modifier: The type of alcohol can significantly alter selectivity.

  • Suboptimal Temperature: Temperature affects the thermodynamics of the chiral recognition process.[8]

Optimization Workflow for Improving Resolution:

G cluster_0 Resolution Optimization Workflow Start Initial Condition: n-Hexane/IPA (90/10) CheckRes Resolution (Rs) < 1.5? AdjustRatio Adjust n-Hexane/IPA Ratio (e.g., 95/5, 85/15, 80/20) ChangeAlcohol Change Alcohol Modifier (e.g., to Ethanol) AdjustTemp Optimize Temperature (e.g., 15°C, 40°C) GoodRes Resolution Acceptable (Rs ≥ 1.5) Proceed to Validation

Detailed Experimental Protocols:

Protocol 1: Optimizing the Alcohol Modifier Concentration

  • Prepare Mobile Phases: Create a series of mobile phases with varying n-Hexane/IPA ratios. Good starting points are 98/2, 95/5, 90/10, 80/20, and 70/30 (v/v).

  • Equilibrate the Column: For each new mobile phase composition, flush the column with at least 10-15 column volumes before injecting the sample.

  • Inject Sample: Inject your this compound standard.

  • Analyze Results: Monitor the retention time (t_R) and resolution (Rs). Generally, increasing the alcohol percentage will decrease retention time. The effect on resolution can be complex and must be determined empirically.

Mobile Phase (n-Hexane/IPA)Expected Effect on Retention TimeExpected Effect on Resolution (Rs)
98 / 2LongestMay be high, but peaks might be broad
95 / 5LongOften a good starting point for optimization
90 / 10ModerateRecommended Initial Condition
80 / 20ShorterMay decrease or increase
70 / 30ShortestOften leads to loss of resolution

Protocol 2: Screening Different Alcohol Modifiers

If adjusting the IPA concentration is insufficient, changing the alcohol can provide different selectivity.

  • Select Alcohols: Common alternatives to IPA are ethanol (EtOH) and methanol (MeOH).

  • Prepare Mobile Phases: Prepare mobile phases using the new alcohol at various concentrations, for example, n-Hexane/EtOH (90/10).

  • Equilibrate and Inject: Follow the same procedure as in Protocol 1. Ethanol is a more polar modifier than IPA, which will generally lead to shorter retention times.[5]

Problem 2: Poor Peak Shape (Tailing or Fronting)

Poor peak shape can compromise resolution and affect the accuracy of quantification.[9]

Root Causes & Solutions:
  • Secondary Interactions: Unwanted interactions between the analyte and the silica support can cause peak tailing.

  • Sample Overload: Injecting too much sample can lead to fronting or tailing.[10]

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent much stronger than the mobile phase can distort the peak shape.[11]

Troubleshooting Peak Shape:

G cluster_1 Peak Shape Troubleshooting Start Poor Peak Shape Observed CheckSolvent Is sample solvent stronger than mobile phase? ChangeSolvent Dissolve sample in mobile phase or weaker solvent CheckLoad Is sample concentration high? ReduceLoad Reduce injection volume or sample concentration AddModifier Add acidic modifier (e.g., 0.1% TFA) to mobile phase GoodShape Peak Shape Acceptable

Protocol 3: Using an Acidic Modifier to Improve Peak Shape

  • Prepare Modified Mobile Phase: Add 0.1% Trifluoroacetic Acid (TFA) to your optimized n-Hexane/Alcohol mobile phase. For example: n-Hexane/IPA/TFA (90:10:0.1, v/v/v).

  • Equilibrate: Ensure the column is fully equilibrated with the new mobile phase.

  • Inject and Analyze: Compare the peak symmetry (tailing factor) to the analysis without the additive.

Note on Additive Memory Effect: Be aware that additives can sometimes be retained on the column, affecting subsequent analyses.[12] If you switch between methods with and without additives, or between acidic and basic additives, it is crucial to flush the column thoroughly with an intermediate solvent like 100% IPA.

Problem 3: Shifting Retention Times

Unstable retention times can make peak identification and quantification unreliable.

Root Causes & Solutions:
  • Inadequate Column Equilibration: This is the most common cause. Chiral separations can require longer equilibration times than achiral separations.

  • Mobile Phase Instability: Evaporation of the more volatile component (n-Hexane) can change the mobile phase composition over time.

  • Temperature Fluctuations: Changes in ambient temperature can affect retention.

ProblemCauseSolution
Gradual decrease in retention time Column not fully equilibrated with the current mobile phase.Equilibrate the column for a longer period (30-60 minutes or until a stable baseline is achieved). Inject the sample multiple times until retention times are stable.
Random fluctuations in retention time Inconsistent mobile phase composition due to evaporation.Prepare fresh mobile phase daily. Keep the solvent reservoir bottles loosely capped to prevent pressure buildup but minimize evaporation.
Systematic drift in retention time over a day Ambient temperature changes affecting the column.Use a column thermostat to maintain a constant temperature (e.g., 25 °C). This will significantly improve reproducibility.

References

  • Kumar, S., et al. (2021). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Daicel Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]

  • Výbohová, V., et al. (2024). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. European Food Research and Technology. [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. [Link]

  • YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. [https://ymc.eu/d/ efficient-method-development-for-chiral-separation-by-using-chiral-art-columns]([Link] efficient-method-development-for-chiral-separation-by-using-chiral-art-columns)

  • Unknown. (n.d.). HPLC manual (for chiral HPLC analysis). [Link]

  • LCGC International. (n.d.). Application Notes: Chiral. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Gîrleanu, M. R., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules. [Link]

  • Devasya, R. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. [Link]

  • Ray, A. (2020). Trouble with chiral separations. Chromatography Today. [Link]

  • Fan, M., et al. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. PubMed. [Link]

  • Ribeiro, A. R., et al. (2021). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules. [Link]

  • Daicel Chiral Technologies. (2021). Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]

  • Al-Rifai, A., & Al-Hunaiti, A. (2019). Typical HPLC chromatograms illustrating the separation of the enantiomers of OME (A) and IMP-B (B) in absence and in presence of DEA in methanol. ResearchGate. [Link]

  • Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons.
  • Salgado, A. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org. [Link]

  • Taha, M., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 538804, this compound. [Link]

  • Kumar, A. P., et al. (2010). HPLC Method for the Enantiomeric Purity of Eletriptan Hydrobromide. Asian Journal of Chemistry. [Link]

  • Ares, A. M., et al. (2022). Chiral and achiral separation of ten flavanones using supercritical fluid chromatography. Application to bee pollen analysis. Journal of Chromatography A. [Link]

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Technical Support Center: Enhancing Stereoselectivity of Catalysts for (R)-Methyl 3-hydroxypentanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of (R)-Methyl 3-hydroxypentanoate. This valuable chiral intermediate is crucial in the development of various pharmaceuticals and fine chemicals. Achieving high enantiomeric excess (e.e.) is paramount, and this guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to navigate the complexities of this asymmetric catalytic reaction.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of (R)-Methyl 3-hydroxypentanoate, providing a foundational understanding of the key aspects of the reaction.

Q1: What are the most common catalytic systems for the asymmetric synthesis of (R)-Methyl 3-hydroxypentanoate?

A1: The most prevalent and effective method for synthesizing (R)-Methyl 3-hydroxypentanoate is the asymmetric hydrogenation of methyl 3-oxopentanoate.[1][2] This transformation is typically catalyzed by Ruthenium(II) complexes featuring chiral phosphine ligands.[3][4][5] Among the most successful ligands are those based on the BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) framework and its derivatives.[2][6] These catalysts are renowned for their high activity and ability to induce excellent enantioselectivity in the hydrogenation of β-keto esters.[1][2]

Q2: What is the general mechanism of Ru-BINAP catalyzed asymmetric hydrogenation of β-keto esters?

A2: The mechanism of Ru-BINAP catalyzed asymmetric hydrogenation is understood to proceed through a series of well-defined steps. Initially, the Ru(II) precatalyst is activated under hydrogen pressure to form a reactive ruthenium hydride species.[7][8] The β-keto ester substrate, methyl 3-oxopentanoate, coordinates to this chiral ruthenium hydride complex. The key stereodetermining step involves the transfer of a hydride from the ruthenium center to the carbonyl carbon of the substrate and a proton from the ligand to the carbonyl oxygen.[8] The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydride attack, leading to the preferential formation of the (R)-enantiomer of the product. The product then dissociates, and the catalyst is regenerated to continue the catalytic cycle.

Q3: How is the enantiomeric excess (e.e.) of (R)-Methyl 3-hydroxypentanoate determined?

A3: The enantiomeric excess of the final product is a critical measure of the catalyst's performance. It is typically determined using chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), with a chiral stationary phase.[9] These methods allow for the separation of the (R) and (S) enantiomers, and the ratio of their peak areas is used to calculate the e.e.[9] Other optical methods, such as circular dichroism spectroscopy, can also be employed for rapid screening of enantiomeric excess.[10][11][12]

Q4: What are the key factors that influence the stereoselectivity of the reaction?

A4: Several factors can significantly impact the stereoselectivity of the asymmetric hydrogenation of methyl 3-oxopentanoate. These include:

  • Catalyst Structure: The choice of the chiral ligand is paramount. Subtle modifications to the ligand's structure can have a profound effect on the enantioselectivity.[1][3]

  • Reaction Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.[13]

  • Hydrogen Pressure: The pressure of hydrogen can influence both the reaction rate and, in some cases, the enantioselectivity.

  • Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's activity and selectivity.[1]

  • Substrate Purity: The presence of impurities in the methyl 3-oxopentanoate starting material can potentially poison the catalyst or interfere with the reaction.

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for common issues encountered during the synthesis of (R)-Methyl 3-hydroxypentanoate.

Guide 1: Low Enantiomeric Excess (e.e.)

Low enantiomeric excess is one of the most frequent challenges in asymmetric catalysis. The following steps will help you diagnose and resolve this issue.

Potential Cause Troubleshooting Step Scientific Rationale
Suboptimal Ligand Choice 1. Screen a library of chiral ligands. Consider ligands with different electronic and steric properties.The "lock and key" interaction between the substrate and the chiral catalyst is highly specific. A different ligand may create a more favorable chiral pocket for the desired stereochemical outcome.[3]
Incorrect Reaction Temperature 2. Systematically lower the reaction temperature in increments of 5-10 °C.Lower temperatures increase the energy difference between the two diastereomeric transition states leading to the (R) and (S) products, thereby enhancing the selectivity for the desired enantiomer.[13]
Solvent Effects 3. Evaluate a range of solvents with varying polarities (e.g., methanol, ethanol, dichloromethane).The solvent can influence the conformation of the catalyst-substrate complex and the solubility of hydrogen, both of which can impact stereoselectivity.[1]
Catalyst Poisoning 4. Ensure the purity of the substrate, solvent, and hydrogen gas. Purify the methyl 3-oxopentanoate if necessary.Impurities such as water, oxygen, or sulfur-containing compounds can deactivate the ruthenium catalyst, leading to reduced activity and selectivity.
Incomplete Reaction 5. Monitor the reaction progress by techniques like TLC or GC to ensure it has gone to completion.If the reaction is stopped prematurely, the measured e.e. may not be representative of the catalyst's true performance.

Troubleshooting Workflow for Low Enantioselectivity

G start Low Enantiomeric Excess Observed ligand Step 1: Evaluate Chiral Ligand start->ligand Begin Troubleshooting temp Step 2: Optimize Reaction Temperature ligand->temp If e.e. still low solvent Step 3: Screen Solvents temp->solvent If e.e. still low purity Step 4: Check Reagent Purity solvent->purity If e.e. still low complete Step 5: Ensure Reaction Completion purity->complete If e.e. still low end High Enantiomeric Excess Achieved complete->end Problem Resolved

Caption: A systematic workflow for troubleshooting low enantioselectivity.

Guide 2: Low Reaction Conversion or Rate

Slow or incomplete reactions can be a significant hurdle. This guide provides a systematic approach to improving the reaction kinetics.

Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Catalyst Loading 1. Increase the catalyst loading in small increments (e.g., from 0.1 mol% to 0.5 mol%).A higher concentration of the active catalyst will naturally lead to a faster reaction rate.
Low Hydrogen Pressure 2. Increase the hydrogen pressure.The concentration of dissolved hydrogen is directly proportional to the applied pressure. Higher hydrogen concentration can accelerate the rate-limiting hydrogenation step.
Inhibitory Byproducts 3. Analyze the reaction mixture for potential inhibitory byproducts.Certain side products formed during the reaction could potentially inhibit the catalyst's activity.
Poor Catalyst Activation 4. Ensure the catalyst pre-activation procedure is followed correctly.Incomplete activation of the precatalyst to the active ruthenium hydride species will result in a lower concentration of the active catalyst and thus a slower reaction.
Mass Transfer Limitations 5. Improve stirring efficiency to ensure good gas-liquid mixing.In a heterogeneous gas-liquid reaction, efficient mixing is crucial to ensure that the hydrogen gas is readily available at the catalyst sites in the liquid phase.

III. Experimental Protocol: Asymmetric Hydrogenation of Methyl 3-Oxopentanoate

This protocol provides a general procedure for the synthesis of (R)-Methyl 3-hydroxypentanoate using a Ru-BINAP catalyst system.

Materials:

  • [RuCl2(p-cymene)]2

  • (R)-BINAP

  • Methyl 3-oxopentanoate

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox, add [RuCl2(p-cymene)]2 and (R)-BINAP (in a 1:1.1 molar ratio of Ru to BINAP) to a Schlenk flask.

    • Add anhydrous methanol to dissolve the solids.

    • Stir the mixture at room temperature for 30 minutes to form the catalyst precursor.

  • Hydrogenation Reaction:

    • Transfer the catalyst solution to the high-pressure autoclave reactor.

    • Add the methyl 3-oxopentanoate substrate to the reactor (substrate to catalyst ratio typically 1000:1 to 10000:1).

    • Seal the reactor and purge with hydrogen gas three times.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-50 atm).

    • Heat the reactor to the desired temperature (e.g., 25-50 °C) and stir vigorously.

    • Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • Work-up and Analysis:

    • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified (R)-Methyl 3-hydroxypentanoate by chiral HPLC or GC.

Experimental Workflow Diagram

G catalyst 1. In situ Catalyst Preparation ([RuCl2(p-cymene)]2 + (R)-BINAP) reaction 2. Asymmetric Hydrogenation (Autoclave, H2 pressure, Temp) catalyst->reaction workup 3. Reaction Work-up (Solvent removal) reaction->workup purification 4. Purification (Column Chromatography) workup->purification analysis 5. Analysis (Chiral HPLC/GC for e.e.) purification->analysis

Caption: A streamlined workflow for the synthesis and analysis of (R)-Methyl 3-hydroxypentanoate.

IV. Data Presentation

The following table provides a hypothetical comparison of different chiral ligands for the asymmetric hydrogenation of methyl 3-oxopentanoate, illustrating the impact of ligand structure on catalyst performance.

Table 1: Comparison of Chiral Ligands

EntryChiral LigandTemperature (°C)Pressure (atm)Conversion (%)e.e. (%) of (R)-isomer
1(R)-BINAP3020>9998
2(R)-Tol-BINAP3020>9999
3(R)-Xyl-BINAP3020>9997
4(R)-SYNPHOS3020>9996

This data is illustrative and serves as an example of how to present experimental results.

V. References

  • Genet, J. P. (2003). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications. Accounts of Chemical Research, 36(12), 908-918. [Link]

  • James, B. R., & McMillan, R. S. (1976). Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes. Journal of the Chemical Society, Chemical Communications, (19), 837-838. [Link]

  • James, B. R., & McMillan, R. S. (1976). Catalytic asymmetric hydrogenation using ruthenium(II) chiral phosphine complexes. Journal of the Chemical Society, Chemical Communications, (19), 837-838. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo‐and Stereoselective Hydrogenation of Ketones. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Firmenich SA. (1999). Ruthenium catalysts and their use in the asymmetric hydrogenation of cyclopentenones. U.S. Patent No. 5,874,600. Washington, DC: U.S. Patent and Trademark Office.

  • PrepChem. (n.d.). Synthesis of methyl (3R)-2-methyl-3-hydroxypentanoate. Retrieved from [Link][Link]

  • Chen, S., Yang, W., Yao, Y., Yang, X., Deng, Y., & Yang, D. (2018). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry, 38(10), 2534-2552. [Link]

  • Author Unknown. (2015). Asymmetric Hydrogenation. Retrieved from [Link][Link]

  • Ohkuma, T., Ishii, D., Takeno, H., & Noyori, R. (2003). Asymmetric hydrogenation of ketones. In The handbook of homogeneous hydrogenation (Vol. 3, pp. 1105-1163). Wiley-VCH. [Link]

  • Bäckvall, J. E. (2004). Mechanistic studies on ruthenium-catalyzed hydrogen transfer reactions. Diva-portal.org. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Retrieved from [Link][Link]

  • Heathcock, C. H., et al. (1985). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Organic Syntheses, 63, 128. [Link]

  • Seebach, D., Beck, A. K., Breitschuh, R., & Job, K. (1993). Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses, 71, 39. [Link]

  • Canary, J. W., et al. (2012). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • Canary, J. W., et al. (2022). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. [Link]

  • Stenutz, R. (n.d.). methyl (3R)-3-hydroxypentanoate. Retrieved from [Link][Link]

  • Jiang, X., et al. (2017). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Journal of the Chinese Chemical Society, 64(7), 773-777. [Link]

  • Canary, J. W., et al. (2022). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers. [Link]

  • Bohrium. (2023). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Retrieved from [Link][Link]

  • OUCI. (n.d.). Insights into the mechanism and stereoselectivity of the [3+2] cycloaddition reaction between N-methyl-C-(4-hydroxylphenyl) nitrone and maleic anhydride with a molecular electron density theory perspective. Retrieved from [Link][Link]

  • Patsnap. (n.d.). Method for preparing methyl 5-hydroxypentanoate. Retrieved from [Link][Link]

  • Patel, V. (2012). HOT article: Rapid determination of enantiomeric excess. Analytical Methods Blog. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-hydroxypentanoate. PubChem. Retrieved from [Link][Link]

  • Zheng, G., et al. (2019). Significantly enhancing the stereoselectivity of a regioselective nitrilase for the production of (S)-3-cyano-5-methylhexanoic acid using an MM/PBSA method. Chemical Communications, 55(75), 11259-11262. [Link]

  • Halpern, J. (1982). Mechanism and stereoselectivity of asymmetric hydrogenation. Science, 217(4558), 401-407. [Link]

  • Reddit. (2025). Noyori Asymmetric Hydrogenation Stereoselectivity. r/OrganicChemistry. [Link]

  • Hamza, A., et al. (2020). Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. ACS Catalysis, 10(23), 14290-14301. [Link]

  • Wang, Y., et al. (2022). Stereodivergent, Multicomponent Metal-Catalyzed Couplings Generating Three Stereocenters. ChemRxiv. [Link]

  • National Center for Biotechnology Information. (n.d.). methyl (3R)-5-hydroxy-3-methylpentanoate. PubChem. Retrieved from [Link][Link]

  • MDPI. (n.d.). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Retrieved from [Link][Link]

  • ResearchGate. (n.d.). Insights into the mechanism and stereoselectivity of the [3+2] cycloaddition reaction between N-methyl-C-(4-hydroxylphenyl) nitrone and maleic anhydride with a molecular electron density theory perspective. Retrieved from [Link][Link]

  • OUCI. (n.d.). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphe…. Retrieved from [Link][Link]

  • Sci-Hub. (n.d.). Origin of Stereoselectivity in FLP-Catalyzed Asymmetric Hydrogenation of Imines. Retrieved from [Link][Link]

Sources

Technical Support Center: A Guide to the Stability and Degradation of Methyl 3-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Methyl 3-hydroxypentanoate. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral building block. Here, we delve into the critical aspects of its stability, offering troubleshooting advice and in-depth answers to frequently encountered challenges during experimentation. Our goal is to empower you with the scientific understanding and practical guidance necessary to ensure the integrity of your work.

Introduction to this compound

This compound is a valuable chiral intermediate in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals.[1][2][3] Its bifunctional nature, possessing both a hydroxyl and a methyl ester group, allows for diverse chemical modifications.[3] However, these same functional groups are susceptible to degradation under various experimental conditions, potentially compromising the yield, purity, and safety of the final product. This guide will address the primary degradation pathways—hydrolysis, oxidation, and thermal decomposition—and provide actionable strategies to mitigate these issues.

Troubleshooting Guide: Addressing Common Stability Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter.

Issue 1: Unexpected Peaks in Your Chromatogram

Question: I'm seeing unexpected peaks in my HPLC/GC analysis of a reaction involving this compound. What could be the cause?

Answer: Unexpected peaks are often indicative of degradation or the presence of impurities from the initial material. To diagnose the issue, consider the following:

  • Degradation Products: The most common degradation pathways for this compound are hydrolysis, oxidation, and to a lesser extent, thermal decomposition.[4][5]

  • Initial Impurities: The starting material may contain impurities from its synthesis. It is crucial to have a certificate of analysis for your starting material and to run a preliminary analysis to confirm its purity.

  • Contamination: Ensure all solvents, reagents, and glassware are of high purity and free from contaminants that could either react with your compound or appear as extraneous peaks.

A stability-indicating analytical method is essential for distinguishing the active pharmaceutical ingredient (API) from its degradation products.[1][6][7][8][9]

Issue 2: Low Yield or Incomplete Reaction

Question: My reaction yield is consistently low, and I suspect my this compound is degrading. How can I confirm this and prevent it?

Answer: Low yields can certainly be a consequence of reactant degradation. Here’s a systematic approach to troubleshooting:

  • Characterize the Byproducts: Attempt to isolate and identify the unexpected byproducts using techniques like GC-MS or LC-MS.[10][11][12] Comparing the mass spectra to the potential degradation products discussed below can provide a definitive answer.

  • Review Your Reaction Conditions:

    • pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester.[4][5] If your reaction is not pH-sensitive, aim for neutral conditions. If acidic or basic conditions are necessary, consider running the reaction at a lower temperature to minimize degradation.

    • Temperature: High temperatures can accelerate all degradation pathways.[13] Use the lowest effective temperature for your reaction.

    • Atmosphere: If oxidation is suspected, conduct your reaction under an inert atmosphere (e.g., nitrogen or argon).[14]

    • Solvent: Be mindful of the water content in your solvents, as this can contribute to hydrolysis. Use anhydrous solvents when possible.

In-Depth Analysis of Degradation Pathways

A thorough understanding of the degradation mechanisms is paramount for developing robust experimental protocols.

Hydrolysis: The Primary Culprit

The ester functional group in this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases.[15]

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The final products are 3-hydroxypentanoic acid and methanol.[15]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction is irreversible as the resulting carboxylate anion is resonance-stabilized and less reactive. The products are the salt of 3-hydroxypentanoic acid and methanol.[15]

Mitigation Strategies:

  • Maintain a neutral pH whenever possible.

  • Use non-aqueous solvents or ensure solvents are thoroughly dried.

  • If pH control is necessary, use the mildest effective acid or base and the lowest possible temperature.

Diagram of Hydrolysis Pathways

cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis MHP This compound HPA 3-Hydroxypentanoic Acid MHP->HPA H+ / H2O HPASalt 3-Hydroxypentanoate Salt MHP->HPASalt OH- / H2O Methanol Methanol

Caption: Hydrolysis of this compound under acidic and basic conditions.

Oxidation: A Threat to the Hydroxyl Group

The secondary alcohol in this compound can be oxidized to a ketone, forming Methyl 3-oxopentanoate. Common laboratory oxidants or even atmospheric oxygen under certain conditions (e.g., in the presence of metal ions or upon exposure to light) can facilitate this transformation.[16]

Potential Oxidation Products:

  • Methyl 3-oxopentanoate: The primary oxidation product.

  • Further degradation products: Under harsh oxidative conditions, cleavage of C-C bonds can occur, leading to smaller molecules.

Mitigation Strategies:

  • Store the compound under an inert atmosphere.

  • Avoid contact with strong oxidizing agents unless it is a desired reaction.

  • Use antioxidants in formulations where appropriate.

  • Protect from light to prevent photo-oxidation.

Diagram of Oxidation Pathway

MHP This compound MOP Methyl 3-oxopentanoate MHP->MOP [O]

Caption: Oxidation of this compound.

Thermal Decomposition: A High-Temperature Concern

At elevated temperatures, β-hydroxy esters can undergo a retro-aldol type reaction.[17][18][19] For this compound, this would likely involve a cyclic six-membered transition state, leading to the formation of acetone and ethyl acetate.[17]

Decomposition Products:

  • Acetone

  • Ethyl Acetate

Mitigation Strategies:

  • Avoid excessive heating. Use the minimum temperature required for your reaction or distillation.

  • For distillations, use a high vacuum to lower the boiling point.

Diagram of Thermal Decomposition Pathway

MHP This compound Acetone Acetone MHP->Acetone Heat EthylAcetate Ethyl Acetate MHP->EthylAcetate Heat

Caption: Proposed thermal decomposition of this compound.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

A robust HPLC method is crucial for monitoring the stability of this compound.

  • Column Selection: A C18 column is a good starting point.

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable as the compound lacks a strong chromophore.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, perform forced degradation studies.[4][5][14][20][21]

    • Acidic: 0.1 M HCl at 60 °C for 2 hours.

    • Basic: 0.1 M NaOH at room temperature for 30 minutes.

    • Oxidative: 3% H₂O₂ at room temperature for 2 hours.

    • Thermal: 100 °C for 4 hours.

    • Photolytic: Expose to UV light (as per ICH Q1B guidelines).[22]

  • Analysis: Analyze the stressed samples and ensure that the degradation product peaks are well-resolved from the parent compound peak.

Protocol 2: GC-MS Analysis of Degradation Products

GC-MS is a powerful tool for identifying volatile degradation products.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms or DB-17ms) is typically used.

  • Injection: Use a split or splitless injector depending on the concentration of your sample.

  • Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 250 °C) to elute all components.

  • Mass Spectrometry: Use electron ionization (EI) at 70 eV.

  • Identification: Identify the degradation products by comparing their mass spectra with a library (e.g., NIST).

Data Summary

ParameterRecommended ConditionRationale
Storage Cool, dry, well-ventilated area, away from ignition sources and strong oxidants/bases.To minimize hydrolysis, oxidation, and other degradation reactions.
pH in Solution Neutral (pH 6-8)To prevent acid or base-catalyzed hydrolysis.
Temperature Use the lowest effective temperature for reactions.To minimize thermal decomposition and other degradation pathways.
Atmosphere Inert (Nitrogen or Argon) for long-term storage or sensitive reactions.To prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should also be kept separate from strong oxidizing agents and strong bases.

Q2: Can I use this compound in aqueous solutions? A2: While it is slightly soluble in water, be aware that the presence of water, especially at non-neutral pH, can lead to hydrolysis. If an aqueous solution is necessary, use it promptly and consider buffering to a neutral pH.

Q3: My compound is chiral. Can degradation affect the enantiomeric purity? A3: The primary degradation pathways (hydrolysis, oxidation at the 3-position) do not directly affect the chiral center at the 3-position. However, harsh conditions or the presence of certain impurities could potentially lead to racemization. It is always good practice to verify the enantiomeric purity of your final product using a suitable chiral chromatography method.[23][24]

Q4: How can I remove acidic or basic impurities from my this compound sample? A4: A simple workup procedure involving washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, followed by a wash with a mild acid (e.g., dilute HCl) to remove basic impurities, and then a brine wash can be effective. Ensure the organic layer is thoroughly dried before removing the solvent.

Q5: What are the key safety precautions when handling this compound? A5: Handle in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses). Avoid contact with skin and eyes. Keep away from ignition sources.

References

  • Yates, B. L., & Quijano, J. (1969). Thermal decomposition of .beta.-hydroxy esters. Ethyl-3-hydroxy-3-methylbutanoate. The Journal of Organic Chemistry, 34(9), 2506–2508.
  • Yates, B. L., & Quijano, J. (1969). Thermal decomposition of .beta.-hydroxy esters.
  • Yates, B. L., & Quijano, J. (1969). Thermal decomposition of .beta.-hydroxy esters.
  • Singh, S., & Bakshi, M. (2000). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo.
  • Chen, J., et al. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PMC.
  • Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov.
  • Patel, K., & Dedania, Z. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research.
  • Kamberi, M., & Bynum, K. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Wikipedia. (2024). Aldehyde.
  • Organic Syntheses Procedure. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±).
  • MedCrave online. (2016).
  • A Brief Study on Forced Degradation Studies with Regul
  • Pharmaceutical Technology. (2016).
  • vscht.cz. (n.d.).
  • Michael Evans. (2011, November 11).
  • SciSpace. (2014).
  • Yates, B. L., & Quijano, J. (1969). Thermal decomposition of .beta.-hydroxy ketones. The Journal of Organic Chemistry.
  • Jagadamba, P. (2019, July 23). Reformatsky Reaction Basic concept and Mechanism: Method to prepare beta-Hydroxy Ester (part 1) [Video]. YouTube.
  • PubChem. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • PMC. (n.d.).
  • Organic Syntheses Procedure. (n.d.). Butanoic acid, 3-hydroxy-, methyl ester, (R).
  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters.
  • PMC - PubMed Central. (n.d.).
  • PubChem. (n.d.).
  • Sigma-Aldrich. (n.d.). (-)-Methyl (R)-3-hydroxyvalerate >= 98.0 GC sum of enantiomers 60793-22-8.
  • SciSpace. (n.d.).
  • ResearchGate. (n.d.).
  • PMC - NIH. (n.d.).
  • ChemRxiv. (n.d.).
  • ChemicalBook. (n.d.). (-)-Methyl (R)
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Guidechem. (n.d.). (+)-METHYL (S)
  • PMC - NIH. (n.d.).
  • Phcogj.com. (n.d.). GC-MS Analysis of Bioactive Phytochemicals in Methanol Extract of Aerial Part and Callus of Dipterygium glaucum Decne.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.).
  • ResearchGate. (n.d.). (PDF) Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)
  • ResearchGate. (n.d.). (PDF)
  • MDPI. (n.d.). Effect of 3-Hydroxyvalerate Content on Thermal, Mechanical, and Rheological Properties of Poly(3-hydroxybutyrate-co-3-hydroxyvalerate)

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"purification techniques for isolating high-purity Methyl 3-hydroxypentanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-hydroxypentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into obtaining this valuable chiral building block with high purity. Here, we will address common challenges and provide practical, step-by-step protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. Common impurities can include:

  • Unreacted starting materials: Such as the initial aldehyde/ketone and α-haloester if prepared via a Reformatsky-type reaction.

  • Reaction byproducts: Aldol condensation products can sometimes compete with the desired reaction, leading to various side products.[1]

  • Solvent residues: Residual solvents from the reaction or work-up, such as diethyl ether or tetrahydrofuran (THF).

  • Diastereomers: If the synthesis involves the creation of a second chiral center, diastereomers may be present and require separation.[2][3]

  • Water: Moisture can lead to the hydrolysis of the ester back to the carboxylic acid.

  • High-boiling point impurities: These can co-distill with the product if their boiling points are similar and may require chromatographic separation.[2]

Q2: What is the typical boiling point of this compound?

A2: The boiling point of this compound is dependent on the pressure. It is a relatively high-boiling point compound, making vacuum distillation the preferred method for purification. Reported boiling points include:

  • 68-70 °C at 5 mmHg

  • 52.5 °C at 2.5 mmHg[4]

Q3: Is this compound prone to degradation during purification?

A3: Yes, β-hydroxy esters can be susceptible to thermal degradation, especially at elevated temperatures. The primary degradation pathway is elimination of water to form the corresponding α,β-unsaturated ester. This is why vacuum distillation at the lowest possible temperature is crucial. Prolonged heating should be avoided.

Q4: Which analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography (GC): Excellent for determining the percentage of volatile impurities and the isomeric ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can detect impurities with different chemical shifts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the hydroxyl (-OH) and ester (C=O) functional groups.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric excess (e.e.) if the product is intended to be enantiomerically pure.

Purification Workflow Overview

The general workflow for purifying this compound involves an initial work-up followed by one or more purification techniques. The choice of technique depends on the nature of the impurities and the desired final purity.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Work-up (e.g., dilute acid/base wash) Crude->Workup Drying Drying of Organic Phase (e.g., MgSO4, Na2SO4) Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval CrudeProduct Crude Product SolventRemoval->CrudeProduct Distillation Vacuum Distillation CrudeProduct->Distillation For volatile impurities Chromatography Column Chromatography CrudeProduct->Chromatography For non-volatile or closely boiling impurities Crystallization Crystallization (if applicable) CrudeProduct->Crystallization Alternative/Additional Step Distillation->Chromatography Further purification PureProduct High-Purity Product Distillation->PureProduct Chromatography->Distillation Further purification Chromatography->PureProduct Crystallization->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting Guide: Vacuum Distillation

Vacuum distillation is often the primary method for purifying this compound due to its relatively high boiling point and thermal sensitivity.

Step-by-Step Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a clean, dry distillation apparatus suitable for vacuum. This typically includes a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum source with a gauge and a cold trap.

  • Sample Preparation: Place the crude this compound in the round-bottom flask. Add a magnetic stir bar or boiling chips to ensure smooth boiling.

  • Initiate Vacuum: Slowly and carefully apply the vacuum to the system.

  • Heating: Once the desired vacuum is reached and stable, begin heating the distillation flask using a heating mantle with stirring.

  • Fraction Collection: Collect any low-boiling impurities first. Then, collect the main fraction of this compound at its characteristic boiling point for the applied pressure.

  • Termination: Once the product has been collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.

Troubleshooting Common Distillation Issues
Problem Potential Cause Solution
Bumping/Uncontrolled Boiling - Uneven heating.- Insufficient vacuum.- Lack of boiling chips or inadequate stirring.- Use a heating mantle with a stirrer for uniform heating.- Ensure the vacuum is stable before heating.- Add fresh boiling chips or use a magnetic stir bar.
Product Decomposition (Discoloration) - Distillation temperature is too high.- Use a higher vacuum to lower the boiling point.- Ensure the heating mantle temperature is not excessively high.
Poor Separation of Impurities - Boiling points of impurities are too close to the product.- Inefficient distillation column.- Use a fractionating column with higher efficiency (e.g., Vigreux).- Consider column chromatography for difficult separations.
Low Yield - Product hold-up in the apparatus.- Incomplete condensation.- Use a smaller distillation setup for smaller scales.- Ensure the condenser has an adequate flow of coolant at the appropriate temperature.

Troubleshooting Guide: Column Chromatography

Column chromatography is a powerful technique for removing non-volatile impurities, diastereomers, or impurities with boiling points very close to that of this compound.

Step-by-Step Protocol: Column Chromatography
  • Solvent System Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). For a moderately polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is a good starting point. Aim for an Rf value of 0.2-0.4 for the desired product.

  • Column Packing: Pack a glass column with silica gel or alumina as a slurry in the non-polar component of your eluent system. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the chosen solvent system. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for complex mixtures.

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Troubleshooting Common Chromatography Issues
Problem Potential Cause Solution
Poor Separation - Inappropriate solvent system.- Column overloading.- Optimize the eluent system using TLC.- Use a larger column or load less sample.
Cracking or Channeling of the Stationary Phase - Improper packing of the column.- Running the column dry.- Ensure the column is packed uniformly as a slurry.- Always maintain the solvent level above the top of the stationary phase.
Product Tailing on TLC/Column - Compound is too polar for the eluent.- Acidic or basic nature of the compound interacting with the stationary phase.- Increase the polarity of the eluent.- Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the eluent.
Irreproducible Results - Inconsistent solvent composition.- Variation in the activity of the stationary phase.- Use freshly prepared, high-purity solvents.- Use silica gel from the same batch for related experiments.

Troubleshooting Logic for Purification Strategy

TroubleshootingLogic Start Crude Product Analysis (GC/TLC) VolatileImpurities Are there significant volatile impurities? Start->VolatileImpurities Distill Perform Vacuum Distillation VolatileImpurities->Distill Yes NonVolatileImpurities Are non-volatile or closely boiling impurities present? VolatileImpurities->NonVolatileImpurities No AnalyzeDistillate Analyze Distillate (GC/TLC) Distill->AnalyzeDistillate AnalyzeDistillate->NonVolatileImpurities Chromatography Perform Column Chromatography NonVolatileImpurities->Chromatography Yes Pure High-Purity Product NonVolatileImpurities->Pure No AnalyzeFractions Analyze Fractions (TLC) Chromatography->AnalyzeFractions AnalyzeFractions->Pure Fractions are pure Impure Product Still Impure AnalyzeFractions->Impure Fractions are impure Reevaluate Re-evaluate Purification Strategy (e.g., different column, gradient elution) Impure->Reevaluate

Caption: Decision-making flowchart for purification strategy.

References

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R * )-(±). Retrieved from [Link]

  • Diastereomeric Salt Formation. (n.d.). Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl (3R)-2-methyl-3-hydroxypentanoate. Retrieved from [Link]

Sources

"optimizing injection parameters for GC-MS analysis of thermally labile hydroxy esters"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of thermally labile compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges posed by thermally sensitive hydroxy esters. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions and effectively troubleshoot your analyses.

Troubleshooting Guide

This section addresses the most common issues encountered during the analysis of thermally labile hydroxy esters. Each problem is presented in a question-and-answer format, providing a systematic approach to diagnosis and resolution.

Q1: My hydroxy ester peaks are tailing significantly. What are the likely causes and how can I fix this?

A: Peak tailing is a classic symptom of undesirable interactions between your analyte and the GC system. For polar, thermally sensitive molecules like hydroxy esters, the cause is almost always related to "active sites" within the sample flow path. These are locations that can adsorb polar analytes, delaying their passage to the column and detector.

Primary Causes and Solutions:

  • Active Inlet Liner: The liner is the first surface your sample contacts upon injection. Silanol groups (Si-OH) on the surface of standard glass or quartz liners are highly polar and will strongly interact with the hydroxyl group of your ester, causing peak tailing.[1]

    • Solution: Always use a deactivated liner.[1][2] Deactivation processes cap these silanol groups, creating a more inert surface. For highly sensitive compounds, consider liners with advanced deactivations like Siltek®.[3] Regularly replacing the liner is critical, as its inertness will degrade over time with exposure to sample matrix.[2][4]

  • Contamination: Non-volatile residues from previous injections can accumulate in the liner and at the head of the column, creating new active sites that cause tailing and signal loss.[5]

    • Solution: Perform regular inlet maintenance. This includes replacing the septum and liner.[2] If tailing persists, trim the first 10-20 cm from the inlet end of the column to remove accumulated residue.

  • Improper Column Installation: If the column is installed too low or too high in the injector, it can create "dead volumes" where the sample can swirl and mix inefficiently before entering the column, leading to broad or tailing peaks.

    • Solution: Consult your instrument manual for the correct column installation depth for your specific inlet and ferrule type.[4][5] A clean, 90-degree cut of the column is also essential to ensure a good connection and prevent turbulence.

  • Analyte Polarity (Inherent Issue): The fundamental polarity of the hydroxy group makes these esters prone to interaction.

    • Solution: Derivatization is often the most effective solution. By chemically modifying the hydroxyl group, you can make the entire molecule less polar and more volatile, significantly improving peak shape and thermal stability.[6] Silylation is a very common and effective technique.[6]

Below is a troubleshooting workflow to systematically address peak tailing.

G start Peak Tailing Observed liner 1. Replace Inlet Liner & Septum (Use a new, deactivated liner) start->liner trim_col 2. Trim 10-20cm from Column Inlet liner->trim_col Tailing persists resolved Problem Resolved liner->resolved Tailing resolved check_install 3. Verify Column Installation (Correct depth, clean cut) trim_col->check_install Tailing persists trim_col->resolved Tailing resolved derivatize 4. Implement Derivatization (e.g., Silylation) check_install->derivatize Tailing persists check_install->resolved Tailing resolved derivatize->resolved Tailing resolved

Caption: Troubleshooting workflow for peak tailing.

Q2: I'm seeing a very low signal or no peak at all for my hydroxy ester. What's happening?

A: A complete or significant loss of signal points to a more severe issue than simple adsorption. For thermally labile compounds, the most likely culprit is thermal degradation in the hot injector.[7][8]

Primary Causes and Solutions:

  • Excessive Injector Temperature: The "flash vaporization" approach, where the injector is set to a very high temperature, is often unsuitable for thermally labile compounds.[9] The high heat can cause the hydroxy ester to decompose before it ever reaches the column.[8][10]

    • Solution: Lower the injector temperature. Start with a temperature just above the boiling point of your solvent and gradually increase it in 10-20°C increments. You may find an optimal temperature that is significantly lower than typical default methods (e.g., 250-300°C).[9][10]

  • Active Surfaces Catalyzing Degradation: Active sites in the liner (from contamination or lack of deactivation) can not only cause peak tailing but can also catalyze the thermal breakdown of sensitive analytes.[2][11] The presence of glass wool, if not properly deactivated, can exacerbate this issue.[2][10]

    • Solution: Use a highly inert liner, potentially one without glass wool or with the wool positioned carefully.[10][12] Regular maintenance is crucial.

  • Incorrect Injection Mode: If you are analyzing a trace-level sample, using a split injection with a high split ratio will vent most of your sample, resulting in a very low signal.[13][14]

    • Solution: For trace analysis, always use splitless injection.[13][14] This mode directs nearly the entire sample volume onto the column, maximizing sensitivity.[14][15]

  • System Leaks: A leak in the injector can prevent the sample from being transferred efficiently to the column.[4][8]

    • Solution: Use an electronic leak detector to systematically check all fittings, especially around the septum nut and column connections.[4]

Q3: My peak areas are inconsistent between injections. How can I improve my reproducibility?

A: Poor reproducibility, measured as a high relative standard deviation (%RSD), often points to problems during the sample introduction phase.

Primary Causes and Solutions:

  • Backflash: This is a primary cause of poor reproducibility and occurs when the volume of the vaporized sample and solvent exceeds the volume of the inlet liner.[1] The vapor cloud expands out of the liner into cooler zones of the inlet, leading to sample loss and carryover.[1]

    • Solution: Calculate the solvent expansion volume to ensure it is less than the liner volume (typically 70-80% max). Use a solvent expansion calculator. Key parameters are solvent type, injection volume, temperature, and pressure. To reduce the vapor volume, you can decrease the injection volume, use a liner with a larger internal diameter, or lower the inlet temperature.[5]

SolventBoiling Point (°C)Expansion Volume (µL) per 1 µL liquid
Hexane69~215
Dichloromethane40~370
Acetonitrile82~430
Methanol65~560
Water100~1380
Approximate values at 250°C and 25 psig. Actual values depend on precise conditions.
  • Needle Discrimination: Higher-boiling point compounds can condense on the cooler syringe needle tip as it enters the hot injector. When the needle is withdrawn, these compounds are withdrawn with it, leading to a lower response for less volatile analytes.

    • Solution: Use a "hot needle" injection technique with your autosampler. This involves a longer pre-injection dwell time in the inlet, allowing the needle to heat up before the plunger is depressed. Using a liner with glass wool can also help by "wiping" the needle as it's withdrawn.[1]

Q4: When is derivatization necessary for hydroxy esters, and what are the common methods?

A: Derivatization is a chemical modification process used to improve a compound's analytical properties for GC analysis.[6] For hydroxy esters, it is often not just recommended, but essential for obtaining accurate and reproducible results.

You should strongly consider derivatization when you observe:

  • Severe peak tailing that is not resolved by inlet maintenance.

  • Low signal intensity or complete signal loss, suggesting thermal degradation.[16]

  • Poor reproducibility that cannot be traced to backflash or other injection issues.

Common Derivatization Methods:

The goal is to cap the polar hydroxyl (-OH) group with a non-polar, thermally stable functional group.

  • Silylation: This is the most common method. An active hydrogen on the hydroxyl group is replaced by a silyl group, such as trimethylsilyl (TMS).[6]

    • Reagents: Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[17]

    • Advantages: The resulting TMS-ether derivatives are much more volatile and thermally stable.[6] The reaction is generally fast and produces few byproducts.

  • Acylation: This method converts the hydroxyl group into an ester.

    • Reagents: Acyl chlorides or anhydrides (e.g., benzoyl chloride) can be used.[6]

    • Advantages: Can introduce a group that is easily detectable by specific detectors.

  • Alkylation: This converts the hydroxyl group into an ether.

    • Reagents: Methyl iodide in the presence of a base is a classic example.[18]

    • Advantages: Produces very stable methyl ether derivatives.[18]

The derivatization workflow is illustrated below.

Caption: A simplified workflow for sample derivatization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting injector temperature for a thermally labile hydroxy ester?

A: There is no single "ideal" temperature; it must be determined empirically. A good starting point is 20-30°C above the boiling point of your solvent. For splitless injections, it is often possible and desirable to use an inlet temperature considerably lower than the analyte's boiling point.[9] A recommended approach is to start low (e.g., 180-200°C) and inject a standard. Gradually increase the temperature in 20°C increments (e.g., 200°C, 220°C, 240°C) and monitor the peak area and shape. You are looking for the temperature that provides the best response before degradation (indicated by a drop in peak area or the appearance of breakdown products) begins.[10]

Q2: Should I use a split or splitless injection?

A: The choice depends entirely on the concentration of your analyte.

  • Split Injection: Use for high-concentration samples where you need to introduce only a small fraction of the sample to the column to avoid overloading it.[13][14] The high flow rates in the inlet lead to sharp peaks and reduce the time for analytes to interact with active surfaces.[13][15]

  • Splitless Injection: This is the ideal mode for trace analysis (e.g., parts-per-million or lower).[13][14] In this mode, the split vent is closed during injection, allowing nearly the entire vaporized sample to be transferred to the column, which maximizes sensitivity.[14][15] However, because the transfer process is slower due to lower flow rates, it can increase the risk of degradation for very labile compounds if the inlet is not sufficiently inert.[15]

Q3: Which type of inlet liner is best for my analysis?

A: Selecting the right liner is critical for success. For thermally labile hydroxy esters, the primary considerations are inertness and geometry.

  • Inertness: Always choose a deactivated liner.[1][19] If you still see issues, consider premium deactivations (e.g., Siltek®) which provide an even more inert surface.[3]

  • Geometry: For splitless injections, a single taper liner (often with a bit of deactivated glass wool) is a robust starting point.[12][20] The taper at the bottom helps to focus the sample onto the column entrance and prevents contact with the metal inlet seal, which can be an active site.[3][20]

  • Glass Wool: The use of glass wool can be beneficial as it aids in vaporization, prevents non-volatile matrix from reaching the column, and wipes the syringe needle.[1][12] However, it also increases the surface area your analyte is exposed to. If you suspect the wool is causing degradation, try a liner without wool or one with a design that contains the sample without packing (e.g., a double taper or baffled liner).[3][10]

Detailed Protocols

Protocol 1: Standard Operating Procedure for Inlet Liner Replacement

This protocol should be performed regularly, with the frequency depending on the cleanliness of your samples (from daily for dirty samples to monthly for very clean samples).

  • Cool the Injector: Set the injector temperature to a safe level (e.g., < 50°C) and wait for it to cool down.

  • Turn Off Gases: Turn off the carrier gas flow to the inlet.

  • Remove the Septum Nut: Using an appropriate wrench, carefully unscrew the septum retaining nut at the top of the injector.

  • Remove Old Consumables: Use tweezers to remove the old septum and any retaining hardware.

  • Remove the Liner: Carefully pull the old liner out of the injector. It may be hot, so use liner-removal tweezers or forceps. Note its orientation.

  • Clean the Injector (if necessary): If the injector body looks dirty, gently wipe the accessible surfaces with a lint-free swab lightly dampened with a suitable solvent (e.g., methanol or dichloromethane). Ensure it is completely dry before proceeding.

  • Install the New Liner: Wearing clean, lint-free gloves, take the new, deactivated liner and insert it into the injector in the correct orientation.

  • Install New Septum: Place a new septum into the retaining hardware and place it on top of the injector.

  • Secure the Septum Nut: Screw the retaining nut back on. Tighten it to the manufacturer's specification (typically finger-tight plus an additional quarter-turn with a wrench). Do not overtighten, as this can damage the septum and cause leaks.[2]

  • Restore Gas Flow and Check for Leaks: Turn the carrier gas back on. Heat the injector to the method temperature. Use an electronic leak detector to check for leaks around the septum nut and column fitting.

  • Condition the System: Allow the system to equilibrate for 15-30 minutes before running samples.

References

  • Capillary GC Liner Selection Guide. Element Lab Solutions. [Link]

  • Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. National Institutes of Health (NIH). [Link]

  • TROUBLESHOOTING GUIDE. Source Not Available.
  • Temperature Programming for Better GC Results. Phenomenex. [Link]

  • How Do I Troubleshoot a Problem on My GC-MS?. Books. [Link]

  • Gas-liquid chromatography-mass spectrometry of hydroxy fatty acids as their methyl esters tert.-butyldimethylsilyl ethers. PubMed. [Link]

  • How to Choose a GC Inlet Liner. Restek. [Link]

  • Split, Splitless, and Beyond—Getting the Most From Your Inlet. LCGC International. [Link]

  • Selecting a GC Inlet Liner. American Laboratory. [Link]

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Source Not Available.
  • Split/Splitless Injector Gas Chromatography. SCION Instruments. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • How do I perform a methylation as derivatization method for GC-MS analysis without highly toxic diazomethane?. ResearchGate. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silyl
  • Split vs. Splitless Injection in Gas Chromatography (GC). Phenomenex. [Link]

  • GCMS Troubleshooting Booklet. Scribd. [Link]

  • GC Inlet Maintenance. Element Lab Solutions. [Link]

  • Thermally labile analytes analysed by A) hot splitless GC injection,... ResearchGate. [Link]

  • Reason for loss of sterol esters during GC analysis?. ResearchGate. [Link]

  • Helpful Hints and Tricks for High Temperature GC Analysis. Agilent. [Link]

  • GC Troubleshooting. Stepbio. [Link]

  • Split vs. Splitless Injection. YouTube. [Link]

  • Optimizing Gas Chromatography Parameters for Enhanced Performance. Microbioz India. [Link]

  • GC Troubleshooting. Agilent. [Link]

  • Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. PubMed. [Link]

  • Question about temperature in injection for gc/ms. Reddit. [Link]

  • 552.3 inlet degradation of analytes. Chromatography Forum. [Link]

  • Analysis of thermally labile pesticides by on-column injection gas chromatography in fruit and vegetables. Source Not Available.
  • Optimization of a GC-MS Injection-Port Derivatization Methodology to Enhance Metabolomics Analysis Throughput in Biological Samples. ResearchGate. [Link]

  • Optimization and Validation of HS-GC/MS Method for the Controlled Release Study of Microencapsulated Specific Bioattractants for Target-Plaguicide Production. MDPI. [Link]

  • Optimization of SPME-Arrow-GC/MS Method for Determination of Free and Bound Volatile Organic Compounds from Grape Skins. MDPI. [Link]

Sources

Technical Support Center: Derivatization Strategies for Trace Analysis of Methyl 3-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the trace analysis of Methyl 3-hydroxypentanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the selection and application of derivatization reagents. Our goal is to equip you with the necessary expertise to develop robust and reliable analytical methods for this key analyte.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: this compound, while containing a methyl ester group, also possesses a free hydroxyl group. This hydroxyl group imparts polarity to the molecule, which can lead to several challenges in trace analysis, particularly by Gas Chromatography (GC):

  • Poor Peak Shape and Tailing: The polar hydroxyl group can interact with active sites on the GC column, leading to peak tailing and reduced chromatographic resolution.

  • Low Volatility: The hydrogen bonding capacity of the hydroxyl group decreases the volatility of the analyte, potentially requiring higher inlet and oven temperatures, which can risk thermal degradation.

  • Limited Sensitivity: Poor chromatographic performance and potential for thermal breakdown can lead to lower sensitivity and higher limits of detection.

Derivatization chemically modifies the hydroxyl group, replacing the active hydrogen with a non-polar functional group. This transformation increases volatility, reduces polarity, and improves thermal stability, resulting in sharper peaks, better resolution, and enhanced sensitivity.[1][2][3] For Liquid Chromatography (LC) analysis, derivatization can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency for mass spectrometry (MS) detection.[4][5]

Q2: What are the most common derivatization strategies for a compound like this compound?

A2: The two primary derivatization strategies for compounds containing hydroxyl groups are silylation and acylation .

  • Silylation: This is a widely used technique where the active hydrogen of the hydroxyl group is replaced by an alkylsilyl group, most commonly a trimethylsilyl (TMS) group.[2][6] Silylating reagents are generally easy to use and produce derivatives that are more volatile, less polar, and more thermally stable.[2]

  • Acylation: This method involves the conversion of the hydroxyl group into an ester by reacting it with a carboxylic acid derivative, such as an acid anhydride or an acid chloride.[3][7][8] Acylation can also increase volatility and reduce polarity. A key advantage of acylation is the ability to introduce fluorinated groups, which can significantly enhance detectability with an electron capture detector (ECD) in GC analysis.[8]

The choice between silylation and acylation will depend on the specific requirements of your analysis, including the desired sensitivity, the complexity of the sample matrix, and the analytical instrumentation available.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the derivatization and analysis of this compound.

Silylation Troubleshooting

Problem 1: Incomplete derivatization leading to multiple peaks or a broad solvent front.

  • Causality: Incomplete silylation is a common issue and can arise from several factors. The presence of moisture is a primary culprit, as silylating reagents are highly water-sensitive and will react preferentially with water over the analyte.[1][3][9] Insufficient reagent, reaction time, or temperature can also lead to an incomplete reaction.[1]

  • Solution Workflow:

    • Ensure Anhydrous Conditions: Dry your sample and solvents thoroughly before adding the silylation reagent. If your sample is in an aqueous solution, it must be completely evaporated to dryness. Use a high-purity, anhydrous grade of any solvent.

    • Optimize Reagent Concentration: Use a sufficient excess of the silylating reagent. A general guideline is a 2:1 molar ratio of the reagent to active hydrogens.[1]

    • Increase Reaction Time and/or Temperature: For sterically hindered hydroxyl groups, a longer reaction time or elevated temperature may be necessary. Monitor the reaction progress by analyzing aliquots at different time points.[3] Heating is often employed to increase the yield of the derivative.[3]

    • Use a Catalyst: The addition of a catalyst like trimethylchlorosilane (TMCS) can significantly increase the reactivity of silylating reagents like BSTFA or MSTFA, especially for hindered hydroxyls.[1][10][11]

Problem 2: The sample residue does not dissolve in the silylating reagent.

  • Causality: Some dried extracts may not readily dissolve in the silylating reagent alone, preventing the derivatization reaction from proceeding efficiently.[12]

  • Solution Workflow:

    • Add a Solvent: The use of a solvent like pyridine or ethyl acetate can help dissolve the sample residue before adding the silylating reagent.[12] Pyridine is a common choice as it can also act as a catalyst and acid scavenger.

    • Gentle Agitation: After adding the solvent and reagent, vortexing or gentle shaking can aid in the dissolution and reaction.

Problem 3: Degradation of the GC column after injecting silylated samples.

  • Causality: While silylating reagents like BSTFA and MSTFA are generally safe for polysiloxane-based GC columns, the byproducts of certain derivatization reactions or the presence of catalysts like TMCS can be problematic. TMCS can generate small amounts of HCl, which may damage the stationary phase at low temperatures.[10]

  • Solution Workflow:

    • Avoid Polyethylene Glycol (PEG) Columns: Do not inject derivatized samples containing excess reagent onto PEG-based columns (e.g., Carbowax) unless all excess reagent has been removed, as it can cause irreversible damage.[10]

    • Minimize Low-Temperature Hold Times: When using TMCS as a catalyst, avoid prolonged periods at low oven temperatures (below 50-60°C) to minimize potential stationary phase damage from HCl.[10]

    • Regular Column Maintenance: More frequent column maintenance, such as trimming the front of the column, may be necessary when analyzing a large number of derivatized samples.[10]

Acylation Troubleshooting

Problem 1: Low or no yield of the acylated derivative.

  • Causality: Acylation reactions can be sensitive to reaction conditions. The presence of water can hydrolyze the acylating reagent. Additionally, the acidic byproducts of the reaction (e.g., carboxylic acids from anhydrides) can inhibit the reaction if not neutralized.[3]

  • Solution Workflow:

    • Ensure Anhydrous Conditions: As with silylation, all reagents and the sample must be dry.

    • Use a Catalyst/Acid Scavenger: Acylation reactions are often performed in the presence of a base like pyridine or triethylamine.[13] These act as catalysts and also neutralize the acidic byproducts, driving the reaction to completion.

    • Optimize Temperature: While some acylations proceed at room temperature, gentle heating may be required to increase the reaction rate and yield.[14]

Problem 2: Column degradation from acidic byproducts.

  • Causality: Acylating reagents like acid anhydrides produce acidic byproducts that can rapidly damage the GC column's stationary phase if injected.[3][10]

  • Solution Workflow:

    • Quench and Extract: After the reaction is complete, it is crucial to remove the excess reagent and acidic byproducts. This can be done by quenching the reaction with a mild aqueous base (e.g., sodium bicarbonate solution) and then extracting the derivatized analyte into an organic solvent.[15]

    • Use Imidazole-Based Reagents: Acylating reagents like trifluoroacetylimidazole (TFAI) are more reactive and produce a relatively inert byproduct (imidazole), which is less harmful to the GC column.[10]

Experimental Protocols

Protocol 1: Silylation of this compound using MSTFA

This protocol describes the formation of the trimethylsilyl (TMS) derivative of this compound for GC-MS analysis.

  • Sample Preparation: Evaporate a known volume of the sample extract to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: To the dried residue, add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). For difficult-to-derivatize matrices, a mixture of MSTFA with 1% TMCS can be used.[11]

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Analysis: Cool the vial to room temperature. Inject 1 µL of the derivatized sample directly into the GC-MS system.

Protocol 2: Acylation of this compound using Acetic Anhydride

This protocol details the formation of the acetyl ester derivative of this compound.

  • Sample Preparation: Evaporate the sample extract to dryness under a stream of nitrogen.

  • Reagent Addition: Dissolve the dried residue in 100 µL of anhydrous pyridine. Add 50 µL of acetic anhydride.

  • Reaction: Cap the vial and heat at 60°C for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature. Add 200 µL of deionized water to quench the excess acetic anhydride.

  • Extraction: Add 200 µL of ethyl acetate and vortex thoroughly. Allow the layers to separate and carefully transfer the upper organic layer to a clean vial for GC-MS analysis.

Protocol 3: Chiral Derivatization for Enantiomeric Analysis

For determining the enantiomeric composition of this compound, a chiral derivatizing agent such as Mosher's acid chloride can be used to form diastereomers that can be separated on a non-chiral GC column.

  • Sample Preparation: Dry the sample containing this compound thoroughly.

  • Reaction Setup: In a dry vial, dissolve the sample in 0.5 mL of anhydrous dichloromethane. Add a few drops of anhydrous pyridine.

  • Derivatization: Add a slight molar excess of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride).[16][17]

  • Reaction: Cap the vial and allow the reaction to proceed at room temperature for 1-2 hours.

  • Analysis: The resulting diastereomeric esters can be directly analyzed by GC-MS.

Data Presentation

Table 1: Comparison of Derivatization Reagents for GC Analysis

Reagent ClassExample ReagentTarget Functional GroupDerivativeKey AdvantagesPotential Issues
Silylation MSTFA, BSTFA + TMCSHydroxyl (-OH)Trimethylsilyl (TMS) etherEasy to use, volatile byproducts, good for GC-MS.[11][18]Moisture sensitive, derivatives can be prone to hydrolysis.[1][6]
Acylation Acetic Anhydride, TFAAHydroxyl (-OH)Acetyl or Trifluoroacetyl esterStable derivatives, can introduce electron-capturing groups for ECD.[8]Acidic byproducts can damage GC columns if not removed.[10]
Chiral Mosher's Acid ChlorideHydroxyl (-OH)Diastereomeric estersAllows for enantiomeric separation on a non-chiral column.[16][17]Requires enantiomerically pure reagent, potential for kinetic resolution.

Visualization of Workflows

Derivatization_Selection_Workflow start Start: Trace Analysis of This compound analysis_type Select Analytical Technique start->analysis_type gc_ms GC-MS analysis_type->gc_ms Volatility lc_ms LC-MS/MS analysis_type->lc_ms Polarity derivatization_needed Is Derivatization Required? gc_ms->derivatization_needed lc_derivatization LC Derivatization (e.g., 3-NPH, O-BHA) lc_ms->lc_derivatization direct_analysis Direct Analysis (if sensitivity allows) lc_ms->direct_analysis silylation Silylation (e.g., MSTFA) derivatization_needed->silylation Yes acylation Acylation (e.g., Acetic Anhydride) derivatization_needed->acylation Yes chiral_analysis Is Chiral Separation Needed? silylation->chiral_analysis acylation->chiral_analysis chiral_reagent Chiral Derivatization (e.g., Mosher's Acid) chiral_analysis->chiral_reagent Yes achiral_analysis Achiral Analysis chiral_analysis->achiral_analysis No end End: Optimized Method chiral_reagent->end achiral_analysis->end lc_derivatization->end direct_analysis->end

Caption: Decision workflow for selecting a derivatization strategy.

Troubleshooting_Silylation start Problem: Incomplete Silylation check_moisture Check for Moisture Actions: - Use anhydrous solvents - Dry sample completely start->check_moisture check_reagent Check Reagent Amount Actions: - Increase reagent excess - Use fresh reagent ampoule check_moisture->check_reagent If moisture is excluded check_conditions Check Reaction Conditions Actions: - Increase temperature (e.g., 60-75°C) - Increase reaction time check_reagent->check_conditions If reagent amount is sufficient check_catalyst Consider Catalyst Action: - Add 1% TMCS to reagent check_conditions->check_catalyst If reaction is still incomplete solution Solution: Complete Derivatization check_catalyst->solution

Caption: Troubleshooting workflow for incomplete silylation.

References

  • Chromatography Forum. (2008). Derivitization Preparation. [Link]

  • Han, J., & Lin, K. (2015). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. ResearchGate. [Link]

  • Shimadzu. LC/MS/MS Method Package for Short Chain Fatty Acids. [Link]

  • Li, X., et al. (2020). Derivatization strategy combined with parallel reaction monitoring for the characterization of short-chain fatty acids and their hydroxylated derivatives in mouse. Analytica Chimica Acta, 1104, 80-88. [Link]

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?[Link]

  • Dei Cas, M., et al. (2023). Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma. Journal of Pharmaceutical and Biomedical Analysis, 235, 115657. [Link]

  • Kim, H., et al. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Molecules, 24(17), 3143. [Link]

  • Das, P., et al. (2021). Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization. Journal of the American Society for Mass Spectrometry, 32(8), 2135-2143. [Link]

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Validation & Comparative

"comparison of synthetic routes to Methyl 3-hydroxypentanoate and Ethyl 3-hydroxypentanoate"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-hydroxypentanoate and Ethyl 3-hydroxypentanoate are valuable chiral building blocks in the synthesis of a variety of fine chemicals and pharmaceuticals. Their β-hydroxy ester motif is a key structural feature in numerous biologically active molecules. The efficient and stereoselective synthesis of these compounds is therefore of significant interest to the research and drug development community. This guide provides an in-depth, objective comparison of the primary synthetic routes to these important molecules, supported by experimental data and detailed protocols to assist researchers in selecting the optimal strategy for their specific needs. We will explore four principal methodologies: catalytic asymmetric hydrogenation, biocatalytic reduction, the Reformatsky reaction, and the directed aldol reaction.

Catalytic Asymmetric Hydrogenation of β-Keto Esters

The catalytic asymmetric hydrogenation of the corresponding β-keto esters, methyl 3-oxopentanoate and ethyl 3-oxopentanoate, stands as one of the most efficient and widely employed methods for producing enantiomerically enriched β-hydroxy esters.[1] This approach offers high yields and exceptional levels of stereocontrol, making it a preferred route in many industrial and academic settings.[2][3]

Mechanism and Rationale: This method involves the reduction of the ketone functionality of the β-keto ester using molecular hydrogen in the presence of a chiral transition metal catalyst. Ruthenium and Iridium complexes bearing chiral phosphine ligands, such as BINAP, are commonly used.[4][5] The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the prochiral ketone, resulting in the formation of one enantiomer in excess. The choice of ligand and metal can be tuned to achieve the desired stereochemical outcome.

Advantages:

  • High yields and excellent enantioselectivities (often >95% ee).

  • Atom-economical, with molecular hydrogen as the reducing agent.

  • Catalytic nature of the reaction allows for low catalyst loadings.

Disadvantages:

  • Requires specialized and often expensive chiral ligands and metal catalysts.

  • May require high-pressure hydrogenation equipment.

  • The synthesis of the starting β-keto ester is an additional step.

Synthesis of Starting Materials: Methyl and Ethyl 3-Oxopentanoate

The requisite β-keto esters are typically synthesized via a Claisen condensation reaction. For instance, ethyl 3-oxopentanoate can be prepared by the reaction of ethyl propionate with ethyl acetate in the presence of a strong base like sodium ethoxide.[6] Similarly, methyl 3-oxopentanoate can be synthesized from methyl propionate and methyl acetate.

Biocatalytic Reduction of β-Keto Esters

Biocatalysis, particularly using whole-cell systems like baker's yeast (Saccharomyces cerevisiae) or isolated enzymes such as oxidoreductases, offers an environmentally benign and highly stereoselective alternative for the synthesis of β-hydroxy esters.[7]

Mechanism and Rationale: The reduction of the β-keto ester is catalyzed by enzymes, typically dehydrogenases, within the microbial cells. These enzymes utilize cofactors like NADPH as the reducing equivalent, which are regenerated by the cell's metabolic processes. The inherent chirality of the enzyme's active site leads to a highly enantioselective reduction of the ketone.

Advantages:

  • Excellent enantioselectivity, often yielding a single enantiomer.

  • Mild reaction conditions (room temperature, atmospheric pressure, aqueous media).

  • Environmentally friendly and sustainable.

  • Cost-effective, especially with baker's yeast.

Disadvantages:

  • Lower yields compared to some chemical methods.

  • Product isolation from the aqueous reaction mixture can be challenging.

  • Substrate concentration may be limited to avoid toxicity to the microorganisms.

  • Reaction times can be long.

The Reformatsky Reaction

The Reformatsky reaction is a classic organometallic reaction that provides a direct route to β-hydroxy esters from an α-haloester and a carbonyl compound.[8][9]

Mechanism and Rationale: The reaction involves the formation of an organozinc reagent (a Reformatsky enolate) by the oxidative addition of zinc metal to the carbon-halogen bond of an α-haloester, such as methyl or ethyl bromoacetate.[10] This enolate then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde, in this case, propanal. Subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ester.[11] Indium has also been shown to be an effective metal for this transformation.[6]

Advantages:

  • A direct, one-pot synthesis from readily available starting materials.

  • Tolerant of a wide range of functional groups.

  • Milder conditions compared to Grignard reactions.

Disadvantages:

  • Stoichiometric amounts of zinc are required.

  • Activation of the zinc metal is often necessary.

  • Achieving high stereoselectivity can be challenging without the use of chiral auxiliaries or catalysts.

  • Yields can be variable.

Directed Aldol Reaction

The aldol reaction is a powerful tool for carbon-carbon bond formation and can be adapted to produce β-hydroxy esters.[12][13][14] To avoid self-condensation and achieve regioselectivity, a directed aldol approach using a pre-formed enolate is necessary.[15][16][17]

Mechanism and Rationale: A strong, sterically hindered base, such as lithium diisopropylamide (LDA), is used to completely and irreversibly deprotonate an ester, like methyl or ethyl acetate, to form a lithium enolate. This pre-formed enolate is then reacted with an aldehyde electrophile, such as propanal, at low temperatures. The reaction is then quenched with a proton source to afford the β-hydroxy ester.

Advantages:

  • Excellent control over which carbonyl compound acts as the nucleophile and which as the electrophile.

  • Can be adapted for stereoselective synthesis using chiral auxiliaries or catalysts.

Disadvantages:

  • Requires stoichiometric amounts of a strong base (LDA).

  • Strictly anhydrous conditions and low temperatures are necessary.

  • The handling of pyrophoric reagents like n-butyllithium (for LDA preparation) requires care.

Comparative Data Summary

Synthetic RouteTarget CompoundStarting MaterialsKey ReagentsTypical YieldStereoselectivity (ee%)Ref.
Catalytic Asymmetric Hydrogenation This compoundMethyl 3-oxopentanoateH₂, Ru-BINAP catalystHigh (>90%)Excellent (>98%)[18]
Ethyl 3-hydroxypentanoateEthyl 3-oxopentanoateH₂, Ir-based catalystHigh (>90%)Excellent (>95%)[2]
Biocatalytic Reduction This compoundMethyl 3-oxopentanoateBaker's Yeast, SucroseModerate (50-70%)Excellent (>98%)[19][20]
Ethyl 3-hydroxypentanoateEthyl 3-oxopentanoateBaker's Yeast, SucroseGood (75-85%)High (88-94%)[21]
Reformatsky Reaction This compoundPropanal, Methyl bromoacetateZincModerate to Good (50-80%)Racemic (without chiral control)[22]
Ethyl 3-hydroxypentanoatePropanal, Ethyl bromoacetateIndiumGood to Excellent (80-95%)Racemic (without chiral control)[6]
Directed Aldol Reaction This compoundPropanal, Methyl acetateLDAGood (70-85%)Racemic (can be made stereoselective)[12][13]
Ethyl 3-hydroxypentanoatePropanal, Ethyl acetateLDAGood (70-85%)Racemic (can be made stereoselective)[23]

Experimental Protocols

Protocol 1: Catalytic Asymmetric Hydrogenation of Methyl 3-Oxopentanoate

This protocol is adapted from a similar procedure for a related substrate.[18]

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with a chiral Ru-BINAP catalyst (e.g., [RuCl₂(BINAP)]₂·NEt₃) (0.01 mol%).

  • Reaction Setup: The flask is evacuated and backfilled with argon. Anhydrous, degassed methanol (50 mL) is added via cannula.

  • Substrate Addition: Methyl 3-oxopentanoate (1.30 g, 10 mmol) is added via syringe.

  • Hydrogenation: The flask is connected to a hydrogen line, purged several times, and then pressurized with hydrogen gas (50 atm).

  • Reaction: The mixture is stirred vigorously at 50 °C for 24 hours.

  • Workup: The reactor is cooled to room temperature and the pressure is carefully released. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Biocatalytic Reduction of Ethyl 3-Oxopentanoate using Baker's Yeast

This protocol is based on established procedures for the yeast-mediated reduction of β-keto esters.[21]

  • Yeast Suspension: In a 1 L Erlenmeyer flask, dissolve sucrose (50 g) in warm water (500 mL). Add baker's yeast (50 g) and stir for 30 minutes at 30 °C to activate the yeast.

  • Substrate Addition: Add ethyl 3-oxopentanoate (1.44 g, 10 mmol) to the yeast suspension.

  • Fermentation: Stopper the flask with a cotton plug and stir the mixture at room temperature for 48-72 hours.

  • Workup: Add Celite (20 g) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with water.

  • Extraction: Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by distillation under reduced pressure to yield Ethyl 3-hydroxypentanoate.

Protocol 3: Reformatsky Reaction for the Synthesis of this compound

This is a general procedure for the Reformatsky reaction.[11][22]

  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add zinc dust (1.3 g, 20 mmol). Add a small crystal of iodine and gently heat with a heat gun until the purple vapor disappears.

  • Reaction Setup: Add anhydrous THF (20 mL) to the activated zinc.

  • Reactant Addition: A solution of propanal (0.58 g, 10 mmol) and methyl bromoacetate (2.29 g, 15 mmol) in anhydrous THF (10 mL) is added dropwise from the addition funnel to the stirred zinc suspension. The reaction is initiated by gentle heating.

  • Reaction: After the initial exothermic reaction subsides, the mixture is heated to reflux for 1 hour.

  • Workup: The reaction is cooled to 0 °C and quenched by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extraction: The mixture is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) to give this compound.

Protocol 4: Directed Aldol Reaction for the Synthesis of Ethyl 3-Hydroxypentanoate

This protocol outlines a directed aldol reaction using a pre-formed lithium enolate.[12][13]

  • LDA Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11 mmol). Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11 mmol) dropwise. Stir the solution at -78 °C for 30 minutes.

  • Enolate Formation: Add ethyl acetate (0.97 mL, 10 mmol) dropwise to the LDA solution at -78 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Aldehyde Addition: Add a solution of propanal (0.72 mL, 10 mmol) in anhydrous THF (5 mL) dropwise to the enolate solution at -78 °C. Stir for 1 hour at -78 °C.

  • Quenching: Quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL).

  • Workup: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield Ethyl 3-hydroxypentanoate.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_start Starting Materials cluster_routes Synthetic Routes cluster_products Products Methyl 3-oxopentanoate Methyl 3-oxopentanoate Asymmetric Hydrogenation Asymmetric Hydrogenation Methyl 3-oxopentanoate->Asymmetric Hydrogenation H₂, Ru-BINAP Biocatalytic Reduction Biocatalytic Reduction Methyl 3-oxopentanoate->Biocatalytic Reduction Baker's Yeast Ethyl 3-oxopentanoate Ethyl 3-oxopentanoate Ethyl 3-oxopentanoate->Asymmetric Hydrogenation H₂, Ir-catalyst Ethyl 3-oxopentanoate->Biocatalytic Reduction Baker's Yeast Propanal Propanal Reformatsky Reaction Reformatsky Reaction Propanal->Reformatsky Reaction Directed Aldol Reaction Directed Aldol Reaction Propanal->Directed Aldol Reaction Methyl Bromoacetate Methyl Bromoacetate Methyl Bromoacetate->Reformatsky Reaction Zn or In Ethyl Bromoacetate Ethyl Bromoacetate Ethyl Bromoacetate->Reformatsky Reaction Zn or In Methyl Acetate Methyl Acetate Methyl Acetate->Directed Aldol Reaction LDA Ethyl Acetate Ethyl Acetate Ethyl Acetate->Directed Aldol Reaction LDA This compound This compound Asymmetric Hydrogenation->this compound Ethyl 3-hydroxypentanoate Ethyl 3-hydroxypentanoate Asymmetric Hydrogenation->Ethyl 3-hydroxypentanoate Biocatalytic Reduction->this compound Biocatalytic Reduction->Ethyl 3-hydroxypentanoate Reformatsky Reaction->this compound Reformatsky Reaction->Ethyl 3-hydroxypentanoate Directed Aldol Reaction->this compound Directed Aldol Reaction->Ethyl 3-hydroxypentanoate

Caption: Overview of the primary synthetic routes to Methyl and Ethyl 3-hydroxypentanoate.

Conclusion

The choice of synthetic route for Methyl and Ethyl 3-hydroxypentanoate is contingent upon the specific requirements of the researcher, including desired stereochemistry, scale, cost, and available equipment. For high enantiopurity and yield, catalytic asymmetric hydrogenation is often the method of choice, albeit with higher initial costs for catalysts. Biocatalytic reduction offers an excellent green chemistry alternative with high stereoselectivity, particularly suitable for smaller-scale syntheses where longer reaction times are acceptable. The Reformatsky and directed aldol reactions provide versatile and direct methods for constructing the carbon skeleton, with the latter offering greater control over regioselectivity. By understanding the advantages and limitations of each approach, researchers can make an informed decision to efficiently synthesize these valuable chiral building blocks.

References

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A Senior Application Scientist's Guide to Evaluating Chiral Stationary Phases for the Resolution of Methyl 3-Hydroxypentanoate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereoisomeric composition of a chiral molecule is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods for their separation and quantification. This guide provides an in-depth comparison of chiral stationary phases (CSPs) for the resolution of methyl 3-hydroxypentanoate enantiomers, a key chiral building block. By delving into the underlying principles of chiral recognition and presenting actionable experimental protocols, this document serves as a practical resource for developing and optimizing enantioselective separation methods.

The Critical Role of Chiral Stationary Phase Selection

The cornerstone of successful chiral chromatography lies in the selection of an appropriate CSP.[1] The differential interaction between the enantiomers and the chiral selector embedded in the stationary phase leads to the formation of transient diastereomeric complexes with varying stabilities, resulting in different retention times and, consequently, separation.[2] Two classes of CSPs have demonstrated broad applicability and exceptional success in resolving a wide array of racemic compounds: polysaccharide-based and cyclodextrin-based CSPs.

Polysaccharide-Based Chiral Stationary Phases: Broad-Spectrum Enantioselectivity

Polysaccharide-based CSPs, typically derived from cellulose or amylose that are coated or immobilized on a silica support, are renowned for their versatility and powerful chiral recognition capabilities.[3][4] The chiral selectors in these phases are derivatized with carbamates or esters, creating a complex three-dimensional structure with chiral grooves and cavities.

Mechanism of Chiral Recognition

The enantioselective discrimination on polysaccharide-based CSPs arises from a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The carbamate linkages and any unreacted hydroxyl groups on the polysaccharide backbone can act as hydrogen bond donors and acceptors.

  • Dipole-Dipole Interactions: The polar carbamate groups contribute to dipole-dipole interactions.

  • π-π Interactions: Aromatic groups on the derivatizing agent can engage in π-π stacking with analytes containing aromatic rings.

  • Steric Interactions: The helical structure of the polysaccharide and the bulky derivative groups create a sterically constrained environment. Enantiomers will fit differently into these chiral cavities, leading to differential retention.

The overall enantioselectivity is a result of the sum of these interactions. The subtle differences in how the enantiomers of this compound interact with these sites determine the degree of separation. For instance, the hydroxyl and ester moieties of the analyte are key interaction points.

Practical Considerations for Method Development

While no specific application note for this compound on a polysaccharide CSP was identified in our literature review, a general strategy for method development can be outlined based on the separation of similar β-hydroxy esters.

Typical Starting Conditions for Polysaccharide-Based CSPs:

  • Columns:

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase (Normal Phase): A non-polar solvent with a polar modifier, such as Hexane/Isopropanol (IPA) in ratios from 99:1 to 80:20 (v/v). The ratio is adjusted to optimize retention and resolution.[5]

  • Flow Rate: Typically 0.5-1.0 mL/min for a 4.6 mm I.D. column.

  • Detection: UV detection is often challenging for non-chromophoric analytes like this compound. A Refractive Index Detector (RID) or derivatization to introduce a UV-active group would be necessary for HPLC. Gas chromatography is often a more direct approach for such volatile compounds.

Cyclodextrin-Based Chiral Stationary Phases: High Efficiency for Volatile Enantiomers

For volatile compounds like this compound, gas chromatography (GC) with a cyclodextrin-based CSP is a highly effective technique.[6] Cyclodextrins are cyclic oligosaccharides, with derivatized β-cyclodextrins being particularly effective for a broad range of chiral molecules.[7]

Mechanism of Chiral Recognition

Cyclodextrins have a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior.[7] Chiral recognition is primarily governed by the inclusion of the analyte, or a portion of it, into the cyclodextrin cavity.[7] The differential stability of the inclusion complexes for the two enantiomers leads to their separation. The fit of the analyte into the cavity is a key factor, influenced by both size and shape.[8] Derivatization of the hydroxyl groups on the rim of the cyclodextrin introduces additional interaction sites, enhancing enantioselectivity.

A Data-Driven Approach: Extrapolating from a Structurally Similar Compound

While a specific application note for this compound was not found, a detailed protocol for the closely related compound, ethyl 3-hydroxybutanoate, provides an excellent and reliable starting point for method development. The structural similarity suggests that the optimal conditions will be very close.

This protocol can be adapted for this compound.

  • Instrumentation and Consumables:

    • Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a Flame Ionization Detector (FID).

    • Chiral GC Column: CHIRALDEX® B-DM (Dimethylated β-cyclodextrin), 30 m x 0.25 mm I.D., 0.12 µm film thickness.[6]

    • Carrier Gas: Helium (99.999% purity).

    • Syringes: 10 µL GC syringe.

    • Vials: 2 mL amber glass vials with screw caps and septa.

  • Chromatographic Conditions:

ParameterValue
Column CHIRALDEX® B-DM (30 m x 0.25 mm, 0.12 µm)
Oven Program 60°C (hold 1 min), ramp to 150°C at 5°C/min
Injector Temp. 250°C
Detector Temp. 250°C
Carrier Gas Helium
Flow Rate 1.5 mL/min (Constant Flow)
Split Ratio 50:1
Injection Vol. 1.0 µL
  • Sample Preparation:

    • Prepare a racemic standard of this compound at approximately 1 mg/mL in a suitable solvent like dichloromethane or methanol.

    • Prepare individual enantiomer standards, if available, for peak identification.

    • Dilute samples to be analyzed to a similar concentration.

  • GC Analysis Workflow:

    • Equilibrate the GC system with the specified method parameters.

    • Inject a solvent blank to ensure system cleanliness.

    • Inject the racemic standard to determine the retention times and resolution of the enantiomers.

    • Inject individual enantiomer standards (if available) to confirm the elution order.

    • Inject the unknown samples for analysis.

Chiral GC Method Development Workflow cluster_prep Preparation cluster_analysis GC Analysis cluster_optimization Optimization racemic_std Prepare Racemic Standard system_setup System Setup & Equilibration racemic_std->system_setup sample_prep Prepare Sample sample_prep->system_setup blank_inj Inject Solvent Blank system_setup->blank_inj racemic_inj Inject Racemic Standard blank_inj->racemic_inj sample_inj Inject Sample racemic_inj->sample_inj data_analysis Data Analysis (Resolution, %ee) sample_inj->data_analysis optimize Optimize (Temp, Flow) data_analysis->optimize Resolution < 1.5? optimize->system_setup Re-equilibrate

Caption: A typical workflow for developing a chiral GC separation method.

Comparative Summary and Recommendations

FeaturePolysaccharide-Based CSPs (HPLC)Cyclodextrin-Based CSPs (GC)
Typical Technique HPLCGC
Applicability Broad range of compounds, less volatileVolatile and thermally stable compounds
Chiral Recognition H-bonding, π-π, dipole-dipole, stericInclusion complexation, surface interactions
Mobile Phase Hexane/Alcohol (Normal Phase)Inert Carrier Gas (e.g., Helium)
Detection UV (requires chromophore), RIDFID, Mass Spectrometry (MS)
Recommendation for this compound Feasible but may require derivatization for sensitive detection.Highly Recommended. Direct analysis, high efficiency.

For the specific challenge of resolving this compound enantiomers, a cyclodextrin-based GC column, such as a dimethylated β-cyclodextrin phase, is the most direct and efficient approach. The volatility of the analyte is well-suited for GC, and the Flame Ionization Detector provides universal and sensitive detection without the need for a chromophore. The provided experimental protocol for a close structural analog offers a high probability of initial success and a solid foundation for further optimization.

Should HPLC be the preferred or required platform, a systematic screening of polysaccharide-based columns (e.g., Chiralpak® AD-H and Chiralcel® OD-H) with normal phase eluents is the recommended starting point. However, researchers must be prepared to address the detection challenges associated with this non-UV-absorbing analyte.

Conclusion

The successful enantioselective separation of this compound is readily achievable with the appropriate selection of a chiral stationary phase and analytical technique. While polysaccharide-based CSPs offer broad utility in HPLC, the inherent volatility of the target analyte makes GC with a cyclodextrin-based CSP the superior choice for a direct, efficient, and robust analytical method. By leveraging the provided experimental data and understanding the principles of chiral recognition, researchers can confidently develop and validate a method to accurately determine the enantiomeric purity of this compound, ensuring the quality and stereochemical integrity of this important chiral intermediate.

References

  • Current time inform
  • Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. MDPI. [Link]

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  • Optimization of the preparative separation of a chiral pharmaceutical intermediate by high performance liquid chromatography. PubMed. [Link]

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A Comparative Analysis of the Biological Activity of Methyl 3-hydroxypentanoate and Its Structural Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of drug discovery and development, the exploration of short-chain fatty acids and their derivatives continues to unveil promising therapeutic potential. Among these, Methyl 3-hydroxypentanoate, a simple esterified hydroxy fatty acid, and its structural analogs are emerging as molecules of interest. This guide provides a comparative overview of the known biological activities of this compound and related compounds, grounded in the available scientific literature. While direct and extensive experimental data on this compound remains limited, this document synthesizes the existing knowledge on analogous structures to offer a predictive framework and guide future research.

Introduction to this compound

This compound (C₆H₁₂O₃) is the methyl ester of 3-hydroxypentanoic acid.[1] Its structure, characterized by a five-carbon chain with a hydroxyl group at the third position and a methyl ester at the carboxyl end, places it within the class of short-chain hydroxy fatty acid esters. These molecules are of interest due to the established biological activities of related compounds, such as their roles in cellular signaling and as potential antimicrobial and anti-inflammatory agents.[2][3]

Structural Analogs for Comparison:

To build a comparative framework, this guide will consider the following structural analogs, selected based on variations in the alkyl ester group and the carbon chain length:

  • Ethyl 3-hydroxypentanoate: An analog with an ethyl ester group instead of a methyl group.

  • Propyl 3-hydroxybutanoate: An analog with a propyl ester and a shorter four-carbon backbone.

  • Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): A broader class of endogenous lipids with demonstrated anti-inflammatory and antidiabetic properties.[3][4]

Comparative Biological Activities: A Landscape of Potential

While specific quantitative data for this compound is not extensively available in the public domain, we can infer its potential activities by examining the broader class of short-chain fatty acid esters and related molecules.

Antimicrobial Activity

Short-chain fatty acids and their derivatives have long been recognized for their antimicrobial properties.[2] The mechanism of action is often attributed to the disruption of bacterial cell membranes and interference with cellular processes. The structure-activity relationship in this class of compounds is influenced by factors such as carbon chain length and esterification.[2][5]

It is hypothesized that this compound may exhibit modest antimicrobial activity, a notion that requires empirical validation through standardized assays.

Anti-inflammatory Activity

A significant area of interest for hydroxy fatty acid esters is their potential role in modulating inflammation. A class of related endogenous lipids, fatty acid esters of hydroxy fatty acids (FAHFAs), has been identified as having anti-inflammatory and anti-diabetic properties.[3][4][6] These molecules can reduce inflammatory responses, enhance glucose tolerance, and stimulate the secretion of insulin and glucagon-like peptide 1 (GLP-1).[3]

Given its structural similarity to the building blocks of FAHFAs, this compound is a candidate for possessing anti-inflammatory effects. Future research should focus on evaluating its ability to modulate inflammatory pathways in relevant cellular and in vivo models.

Cytotoxicity

The cytotoxic potential of any new chemical entity is a critical parameter in drug development. Currently, there is a lack of specific cytotoxicity data (e.g., LD50 or IC50 values) for this compound in the available literature. Determining the cytotoxic profile of this compound against various cell lines, including both cancerous and healthy cells, is a crucial next step in assessing its therapeutic window.

Experimental Protocols for Biological Evaluation

To address the current knowledge gap, a systematic evaluation of the biological activity of this compound and its analogs is necessary. The following are detailed, step-by-step methodologies for key experiments that would provide the requisite data for a comprehensive comparison.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

Principle: The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Culture the desired bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C.

    • Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds:

    • Prepare a stock solution of this compound and its structural analogs in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include positive (bacteria and broth) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

Principle: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common in vitro model to screen for anti-inflammatory activity. The inhibition of nitric oxide (NO) production, a key inflammatory mediator, is measured using the Griess assay.

Protocol:

  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound or its analogs for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.

  • Measurement of Nitrite Concentration:

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-only control.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production.

Cytotoxicity Assay: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., HeLa, HepG2) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound or its analogs for 24, 48, or 72 hours.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizing the Path Forward: A Proposed Research Workflow

To systematically investigate the biological activities of this compound and its analogs, a structured research workflow is essential.

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Data Analysis & Comparison cluster_3 Advanced Studies Synthesis Synthesis of this compound and Structural Analogs QC Purity and Structural Verification (NMR, MS) Synthesis->QC Antimicrobial Antimicrobial Assays (MIC, MBC) QC->Antimicrobial AntiInflammatory Anti-inflammatory Assays (NO, Cytokine Production) QC->AntiInflammatory Cytotoxicity Cytotoxicity Assays (MTT, LDH) QC->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial->SAR AntiInflammatory->SAR Cytotoxicity->SAR Comparative Comparative Efficacy and Safety Profiling SAR->Comparative Mechanism Mechanism of Action Studies Comparative->Mechanism InVivo In Vivo Efficacy and Toxicity Models Mechanism->InVivo

Caption: Proposed workflow for the comparative biological evaluation of this compound and its analogs.

Conclusion and Future Directions

The current body of scientific literature provides a promising, albeit incomplete, picture of the biological activities of this compound and its structural analogs. While the broader class of short-chain hydroxy fatty acid esters demonstrates potential as antimicrobial and anti-inflammatory agents, a significant need exists for direct, quantitative experimental data on this compound itself.

The experimental protocols and research workflow outlined in this guide provide a clear path forward for researchers to systematically investigate these compounds. By generating robust and comparable data on their antimicrobial, anti-inflammatory, and cytotoxic properties, the scientific community can begin to build a comprehensive understanding of their structure-activity relationships. This knowledge will be instrumental in determining the therapeutic potential of this compound and guiding the development of novel drug candidates based on this chemical scaffold. Future research should also focus on elucidating the molecular mechanisms underlying the observed biological activities and progressing the most promising candidates to in vivo models of disease.

References

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A Guide to the Spectroscopic Comparison of Methyl 3-hydroxybutanoate and its Synthetic Precursor, Methyl Acetoacetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive spectroscopic analysis for monitoring the chemical transformation of methyl acetoacetate to methyl 3-hydroxybutanoate via reduction. It is designed for researchers, chemists, and drug development professionals who rely on precise analytical techniques to verify reaction outcomes and confirm product identity. By juxtaposing the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data of the starting material against the final product, this guide offers a clear, data-supported framework for spectroscopic characterization. We delve into the causality behind spectral changes, providing not just data, but the scientific rationale needed for confident compound identification.

Introduction: The Significance of β-Hydroxy Esters

β-hydroxy esters, such as methyl 3-hydroxybutanoate, are highly valuable chiral building blocks in organic synthesis. Their dual functionality—a hydroxyl group and an ester moiety—makes them versatile intermediates for producing a wide array of pharmaceuticals, agrochemicals, and natural products. The stereochemistry of the hydroxyl group is often critical for the biological activity of the final molecule, making the precise synthesis and characterization of these compounds paramount.

One of the most fundamental and reliable methods for synthesizing β-hydroxy esters is the selective reduction of a β-keto ester. In this guide, we focus on the reduction of methyl acetoacetate using sodium borohydride (NaBH₄), a mild and selective reducing agent, to yield methyl 3-hydroxybutanoate. The objective is to demonstrate how a suite of spectroscopic techniques can be employed to unequivocally track the disappearance of the ketone functionality and the appearance of the secondary alcohol, thereby confirming the success of the synthesis.

Synthetic Pathway Overview

The conversion of methyl acetoacetate to methyl 3-hydroxybutanoate is a classic example of a ketone reduction. Sodium borohydride serves as a source of hydride ions (H⁻), which act as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. A subsequent protonation step, typically from the solvent (e.g., methanol or ethanol), quenches the resulting alkoxide to yield the final alcohol product.

G cluster_reactants Precursor cluster_product Product A Methyl Acetoacetate (β-Keto Ester) B Methyl 3-hydroxybutanoate (β-Hydroxy Ester) A->B 1. NaBH₄, Methanol 2. Mild Acidic Workup

Caption: Synthetic route for the reduction of methyl acetoacetate.

Comparative Spectroscopic Analysis

The structural change from a ketone to a secondary alcohol introduces distinct and predictable changes in the spectroscopic signatures of the molecule.

Infrared (IR) Spectroscopy: A Tale of Two Functional Groups

IR spectroscopy is exceptionally powerful for identifying the presence or absence of specific functional groups. The key transformation here is the conversion of a carbonyl group (C=O) into a hydroxyl group (O-H).

  • Methyl Acetoacetate (Precursor): The spectrum is dominated by two strong, sharp absorption bands in the carbonyl region. One appears around 1745 cm⁻¹ , corresponding to the ester C=O stretch, and another sharp peak is observed around 1720 cm⁻¹ for the ketone C=O stretch. The presence of this ketone peak is the primary identifier for the starting material.

  • Methyl 3-hydroxybutanoate (Product): The most telling change is the complete disappearance of the ketone peak at ~1720 cm⁻¹ . In its place, a very broad and prominent absorption band emerges in the 3500-3200 cm⁻¹ region, which is the classic signature of the O-H stretching vibration of an alcohol, broadened by hydrogen bonding.[1] The ester carbonyl peak remains, although it may shift slightly, typically appearing around 1735-1715 cm⁻¹ .[2]

CompoundKey IR Absorption Bands (cm⁻¹)Interpretation
Methyl Acetoacetate~1745 (s, sharp), ~1720 (s, sharp)Presence of both ester and ketone C=O groups
Methyl 3-hydroxybutanoate~3400 (s, broad), ~1730 (s, sharp)Appearance of O-H group, disappearance of ketone C=O
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, making it invaluable for confirming structural transformations.

  • Methyl Acetoacetate (Precursor): This molecule exists in a keto-enol tautomerism, but in a typical solvent like CDCl₃, the keto form dominates. The spectrum shows three key singlets: a methyl group adjacent to the ketone at ~2.2-2.3 ppm , the methylene protons (CH₂) between the two carbonyls at ~3.4-3.5 ppm , and the methoxy (OCH₃) protons of the ester at ~3.7 ppm .[3][4]

  • Methyl 3-hydroxybutanoate (Product): The spectrum changes significantly.

    • The singlet for the methylene protons at ~3.4-3.5 ppm disappears. It is replaced by a doublet of doublets or a more complex multiplet for the new CH₂ group adjacent to the alcohol, now appearing further upfield around ~2.4-2.5 ppm .[5]

    • A new proton signal appears for the hydrogen attached to the carbon bearing the hydroxyl group (the CH-OH methine proton). This signal is typically a multiplet around ~4.2 ppm .[5]

    • The methyl group that was next to the ketone is now adjacent to the new stereocenter and appears as a doublet around ~1.2 ppm .

    • The methoxy (OCH₃) singlet remains, typically around ~3.7 ppm .[5]

  • Methyl Acetoacetate (Precursor): The carbon spectrum clearly shows the two distinct carbonyl carbons: the ester carbonyl at ~167 ppm and, most importantly, the ketone carbonyl at a highly deshielded position, ~200-202 ppm .[6]

  • Methyl 3-hydroxybutanoate (Product): The key diagnostic change is the disappearance of the ketone signal from ~202 ppm . A new signal appears in the alcohol region, typically around ~64-68 ppm , corresponding to the carbon atom now bonded to the hydroxyl group (CH-OH). The other carbon signals will also shift accordingly, but the dramatic upfield shift from the ketone to the alcohol carbon is unambiguous proof of the reduction.

CompoundKey ¹H NMR Signals (ppm, CDCl₃)Key ¹³C NMR Signals (ppm, CDCl₃)
Methyl Acetoacetate~3.7 (s, 3H, OCH₃), ~3.4 (s, 2H, CH₂), ~2.2 (s, 3H, CH₃)~201 (C=O, ketone), ~167 (C=O, ester), ~52 (OCH₃)
Methyl 3-hydroxybutanoate~4.2 (m, 1H, CHOH), ~3.7 (s, 3H, OCH₃), ~2.4 (m, 2H, CH₂), ~1.2 (d, 3H, CH₃)~173 (C=O, ester), ~64 (CHOH), ~51 (OCH₃), ~43 (CH₂), ~22 (CH₃)
Mass Spectrometry (MS): Analyzing Molecular Weight and Fragmentation

Mass spectrometry confirms the molecular weight of the product and provides structural clues through its fragmentation pattern.

  • Methyl Acetoacetate (Precursor): Molecular Weight: 116.12 g/mol . The mass spectrum often shows a molecular ion peak (M⁺) at m/z = 116. A very prominent peak is typically observed at m/z = 43 , corresponding to the stable acetyl cation [CH₃CO]⁺, which is a characteristic fragment from the cleavage of the ketone group.[6][7]

  • Methyl 3-hydroxybutanoate (Product): Molecular Weight: 118.13 g/mol . The addition of two hydrogen atoms during reduction increases the molecular weight by 2 Da. The molecular ion peak (M⁺) should appear at m/z = 118 . The fragmentation pattern will be different; the prominent m/z = 43 peak will be significantly reduced or absent. Instead, new fragmentation pathways arise from the alcohol group, such as the loss of water (M-18) leading to a peak at m/z = 100, or cleavage next to the alcohol, which could produce a characteristic fragment at m/z = 103 from the loss of a methyl group.

CompoundMolecular Ion (M⁺)Key Fragment Ions (m/z)Interpretation of Change
Methyl Acetoacetate11643 ([CH₃CO]⁺)N/A
Methyl 3-hydroxybutanoate118103, 100, 45Increase in MW by 2 Da. Loss of characteristic ketone fragment.

Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and generating reliable, self-validating data.

Synthesis: Reduction of Methyl Acetoacetate
  • Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve methyl acetoacetate (1.0 eq) in anhydrous methanol (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reductant: Add sodium borohydride (NaBH₄, 1.0-1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~5-6 to neutralize excess NaBH₄ and hydrolyze borate esters.

  • Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel if necessary to obtain pure methyl 3-hydroxybutanoate.

Spectroscopic Analysis Workflow

G A Prepare Samples (Precursor & Product) B Dissolve in CDCl₃ for NMR Analysis A->B C Prepare KBr Pellet or Neat Film for IR Analysis A->C D Dissolve in Methanol for MS (ESI) Analysis A->D E Acquire ¹H & ¹³C NMR Spectra B->E F Acquire IR Spectrum C->F G Acquire Mass Spectrum D->G H Process & Analyze Data E->H F->H G->H I Compare Spectra & Confirm Transformation H->I

Caption: General workflow for comparative spectroscopic analysis.

  • NMR Spectroscopy: Dissolve ~15 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[8] Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • IR Spectroscopy: For liquid samples, acquire the spectrum as a thin film (neat) between two NaCl or KBr plates.[8] For solid samples, prepare a KBr pellet. Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

  • Mass Spectrometry: Dissolve the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL. Analyze using a mass spectrometer with electrospray ionization (ESI) or by gas chromatography-mass spectrometry (GC-MS).[8][9]

Conclusion

The transformation of a β-keto ester to a β-hydroxy ester is a fundamental reaction in organic synthesis, and its success can be unequivocally verified through a multi-faceted spectroscopic approach. The disappearance of the ketone C=O signal and the appearance of the alcohol O-H signal in the IR spectrum provide the initial, powerful evidence of the reaction. This is further substantiated by ¹H and ¹³C NMR, which map the precise structural changes, most notably the loss of the ketonic carbon signal (~200 ppm) and the emergence of the alcohol methine carbon (~64 ppm). Finally, mass spectrometry confirms the expected increase in molecular weight by 2 Da and reveals a fragmentation pattern consistent with the new alcohol functionality. Together, these techniques form a self-validating system, providing researchers with the definitive data required to confirm the identity and purity of their target molecule, methyl 3-hydroxybutanoate.

References

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"performance comparison of different detectors for the analysis of Methyl 3-hydroxypentanoate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Comparison of GC-FID and GC-MS Detectors for the Analysis of Methyl 3-hydroxypentanoate

For researchers and professionals in microbiology, biotechnology, and drug development, the accurate quantification of polyhydroxyalkanoate (PHA) monomers is critical for characterizing these biodegradable polymers. This compound, a key monomer of certain PHAs, serves as an important indicator of copolymer composition and overall yield. The analytical rigor applied to its measurement directly impacts process optimization, material characterization, and quality control.

Gas chromatography (GC) is the cornerstone technique for analyzing volatile methyl esters derived from PHAs.[1][2] However, the choice of detector—the component that ultimately identifies and quantifies the analyte as it elutes from the GC column—is a critical decision point that dictates the quality and utility of the resulting data. The two most prevalent detectors for this application are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).[3][4]

This guide provides an in-depth, objective comparison of GC-FID and GC-MS for the analysis of this compound. We will explore the fundamental principles of each detector, present comparative performance data, and provide detailed experimental protocols to empower you to make an informed decision based on your specific analytical requirements.

Principles of Detection: A Tale of Two Technologies

The fundamental difference between FID and MS lies in what they "see" and how they report it. This distinction is the primary driver for choosing one over the other.

  • Flame Ionization Detector (FID) : The FID is a robust and widely used destructive detector.[5] As the sample elutes from the GC column, it is burned in a hydrogen-air flame. This combustion process ionizes the carbon-containing molecules, generating a small electrical current between two electrodes.[4] The magnitude of this current is directly proportional to the number of carbon atoms entering the flame. This makes the FID a "carbon counter," providing a universal and highly reliable response for hydrocarbons and their derivatives, making it the gold standard for routine quantitative analysis.[6][7]

  • Mass Spectrometer (MS) : The MS detector is a more sophisticated and powerful tool that provides both quantitative and qualitative information.[3] After eluting from the GC column, molecules enter an ion source where they are typically bombarded with electrons (Electron Impact ionization), causing them to lose an electron and form a positively charged molecular ion. These ions, along with any fragment ions that form from their breakdown, are then separated based on their mass-to-charge ratio (m/z).[4] The MS detector provides a total ion chromatogram (TIC), which is analogous to an FID chromatogram, but crucially, it also provides a unique mass spectrum for each peak, acting as a chemical "fingerprint" that allows for definitive identification.[1]

Performance Comparison: Quantitative Insights

The choice between FID and MS often comes down to a trade-off between the universal reliability of FID for quantification and the unparalleled specificity of MS for identification. The following table summarizes key performance metrics based on published data for fatty acid methyl esters (FAMEs), which serve as excellent proxies for PHA methyl esters due to their structural similarity.

Performance MetricGas Chromatography-Flame Ionization Detector (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Rationale & Causality
Selectivity Low. Responds to virtually all organic compounds. Relies solely on chromatographic retention time for identification.High. Provides a unique mass spectrum for each compound, allowing for positive identification and differentiation from co-eluting matrix interferences.[3]MS provides an orthogonal dimension of data (mass-to-charge ratio), which is invaluable for confirming analyte identity, especially in complex biological samples.[8]
Sensitivity (LOD/LOQ) Excellent. LODs typically in the low µg/mL to high ng/mL range.[9]Excellent to Superior. Generally offers comparable or better sensitivity than FID, especially in Selected Ion Monitoring (SIM) mode.[3][8]While FID is very sensitive, MS in SIM mode focuses on specific fragment ions of the target analyte, dramatically reducing noise and enhancing the signal-to-noise ratio.
Linearity (r²) Excellent. Typically >0.99 over a wide dynamic range.[9]Excellent. Typically >0.99, though the dynamic range might be slightly less than FID in some cases.[10]Both detectors are capable of producing highly linear calibration curves, which is fundamental for accurate quantification.
Precision (%RSD) Excellent. Relative Standard Deviations (RSDs) are often <5% for replicate injections.Excellent. RSD values are typically <10% and can be comparable to FID with proper optimization.[10]The stability of the flame in an FID contributes to its exceptional repeatability. Modern MS instruments also demonstrate high precision.
Accuracy (% Recovery) High. Typically within 98-102% with proper calibration.High. Acceptable recovery rates of 75-98% are achievable.[10]Accuracy in both systems is highly dependent on the quality of the sample preparation and the calibration standards used.
Cost & Complexity Lower initial cost, simpler operation, and less maintenance.Higher initial cost, more complex operation, requires vacuum systems and more extensive maintenance.The sophisticated technology of the mass spectrometer, including its high-vacuum system and complex electronics, drives up its cost and operational complexity.

Experimental Protocols & Workflows

Accurate analysis begins long before the sample is injected. The following protocols detail a validated workflow for the analysis of this compound from a bacterial cell mass, a common starting material for PHA analysis.[6][11]

Sample Preparation: Methanolysis of PHA

The core objective of sample preparation is to depolymerize the PHA polyester and convert the resulting 3-hydroxypentanoate monomers into their volatile methyl esters for GC analysis. This is achieved through acid-catalyzed transesterification.[11][12]

Protocol:

  • Cell Harvesting & Drying: Pellet approximately 10-20 mg of bacterial cells by centrifugation. Wash the pellet with distilled water and lyophilize (freeze-dry) to obtain a constant dry cell weight.

  • Methanolysis Reaction: Place the dried cell mass into a screw-capped pressure-resistant vial. Add 2 mL of chloroform and 2 mL of a methanolysis reagent (15% v/v sulfuric acid in methanol).[11] For internal standardization, a known concentration of a suitable standard, such as methyl benzoate, can be added.

  • Digestion: Tightly cap the vial and heat at 100°C for 140 minutes in a thermoreactor or heating block.[11] This step simultaneously lyses the cells, releases the PHA granules, and drives the methanolysis reaction.

  • Phase Separation: After cooling the vial to room temperature, add 1 mL of distilled water and vortex vigorously for 1 minute.

  • Extraction: Centrifuge the vial to separate the phases. The bottom organic layer (chloroform) now contains the this compound.

  • Sample Transfer: Carefully transfer the bottom chloroform layer to a clean GC vial for analysis.

G cluster_prep Sample Preparation: Acid-Catalyzed Methanolysis A 1. Dried Bacterial Cell Mass (10-20 mg) B 2. Add Methanolysis Reagent (H2SO4 in Methanol) & Chloroform A->B C 3. Heat at 100°C for 140 min B->C D 4. Cool & Add Water C->D E 5. Vortex & Centrifuge for Phase Separation D->E F 6. Extract Chloroform Layer (contains this compound) E->F G GC Vial Ready for Injection F->G G cluster_gcfid GC-FID Analytical Workflow A Sample Injection (1 µL) B Separation on Polar GC Column A->B C Analyte Elution B->C D Combustion in H2/Air Flame C->D E Ion Generation D->E F Signal Detection (Current Measurement) E->F G Data Output: Chromatogram F->G G cluster_gcms GC-MS Analytical Workflow A Sample Injection (1 µL) B Separation on Polar GC Column A->B C Analyte Elution B->C D Ionization (Electron Impact) C->D E Mass Filtering (Quadrupole) D->E F Ion Detection E->F G Data Output: TIC & Mass Spectrum F->G

Sources

A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Strategies for Chiral Methyl 3-hydroxypentanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and fine chemical synthesis, the efficient production of enantiomerically pure building blocks is a cornerstone of innovation. Chiral β-hydroxy esters, such as Methyl 3-hydroxypentanoate, are valuable intermediates found in the synthetic pathways of numerous pharmaceuticals, including statins and antibiotics. The stereocenter at the C3 position is critical for biological activity, demanding synthetic routes that offer high enantioselectivity, scalability, and economic viability.

This guide provides an in-depth comparison of the three primary strategies for synthesizing chiral this compound: Asymmetric Hydrogenation, Enzymatic Kinetic Resolution, and Chiral Pool Synthesis. We will delve into the mechanistic underpinnings, practical execution, and a cost-benefit analysis of each approach to inform your selection of the most suitable method for your research and development needs.

Strategic Overview: Pathways to Enantiopurity

The choice of synthetic strategy is a critical decision dictated by factors such as required optical purity, batch size, available equipment, and cost of goods. Each of the following methods presents a unique set of advantages and challenges.

cluster_0 Core Synthetic Strategies cluster_1 Methodologies cluster_2 Outcome Start Methyl 3-oxopentanoate AH Asymmetric Hydrogenation Start->AH Direct, 100% Theoretical Yield Racemic Racemic Methyl 3-hydroxypentanoate EKR Enzymatic Kinetic Resolution Racemic->EKR Separation, 50% Max Yield Chiral_Pool Chiral Precursor (e.g., PHB) CPS Chiral Pool Synthesis Chiral_Pool->CPS Multi-step Conversion Product Enantiopure (R)- or (S)- This compound AH->Product EKR->Product CPS->Product

Caption: Core strategies for synthesizing chiral this compound.

Asymmetric Hydrogenation of a β-Keto Ester

Asymmetric hydrogenation of the prochiral substrate, methyl 3-oxopentanoate, stands out as an elegant and atom-economical approach. This method can theoretically convert 100% of the starting material into a single desired enantiomer.

Mechanistic Insight: The success of this strategy hinges on the use of a chiral transition metal catalyst, typically based on Ruthenium (Ru) or Rhodium (Rh), complexed with a chiral ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). The chiral ligand creates a sterically defined environment around the metal center. The β-keto ester coordinates to the metal, and hydrogen is delivered preferentially to one face of the ketone, leading to the formation of one enantiomer of the β-hydroxy ester in excess. The Ru-BINAP system, pioneered by Noyori, is particularly effective for this class of substrates.[1]

Workflow Diagram:

cluster_0 Asymmetric Hydrogenation Workflow Substrate Methyl 3-oxopentanoate + Ru-(R)-BINAP catalyst Reaction Pressurize with H₂ in Methanol Substrate->Reaction Workup Catalyst Removal (e.g., Silica Filtration) Reaction->Workup Product (R)-Methyl 3-hydroxypentanoate Workup->Product

Caption: Workflow for Asymmetric Hydrogenation.

Performance & Cost:

  • Yield: Typically high, often >95%.

  • Enantioselectivity: Excellent, frequently achieving >98% enantiomeric excess (e.e.).[2]

  • Cost Drivers: The primary cost is the precious metal catalyst and the chiral ligand. While the catalyst loading is low (e.g., S/C ratio of 1000-10,000), the initial investment in catalysts like (R)-Ru(OAc)₂(BINAP) can be substantial. The substrate, methyl 3-oxopentanoate, is moderately priced.

  • Benefits: High yield and enantioselectivity, direct conversion, and atom economy.

  • Drawbacks: Requires high-pressure hydrogenation equipment, and the cost of the catalyst can be prohibitive for smaller scales unless recycling strategies are implemented.

Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a well-established method that utilizes the stereoselectivity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture.

Mechanistic Insight: In the context of racemic this compound, a lipase such as Candida antarctica Lipase B (CALB) will selectively catalyze the hydrolysis (or acylation) of one enantiomer at a much faster rate than the other. For instance, in a hydrolysis reaction, the enzyme might selectively convert the (R)-ester into the (R)-carboxylic acid, leaving the (S)-ester unreacted. The resulting mixture of the (S)-ester and the (R)-acid can then be separated. The efficiency of this separation is quantified by the enantiomeric ratio (E-value); a high E-value is indicative of excellent selectivity.[3]

Workflow Diagram:

cluster_0 Enzymatic Kinetic Resolution Workflow Substrate Racemic this compound + Lipase (e.g., CALB) in Buffer Reaction Selective Hydrolysis at ~50% Conversion Substrate->Reaction Separation Acid-Base Extraction Reaction->Separation Product_S (S)-Methyl 3-hydroxypentanoate Separation->Product_S Product_R (R)-3-hydroxy-pentanoic acid Separation->Product_R

Caption: Workflow for Enzymatic Kinetic Resolution.

Performance & Cost:

  • Yield: The maximum theoretical yield for a single enantiomer is 50%.

  • Enantioselectivity: Can be excellent, often >99% e.e. for both the recovered ester and the produced acid, provided the reaction is stopped at or near 50% conversion.[4]

  • Cost Drivers: The cost of the enzyme and the racemic starting material are key factors. Immobilized enzymes like Novozym 435 (immobilized CALB) can be recycled, significantly reducing their contribution to the overall cost over multiple batches.

  • Benefits: Extremely high enantioselectivity, mild reaction conditions (ambient temperature and pressure), environmentally benign (uses water as a solvent), and does not require specialized high-pressure equipment.

  • Drawbacks: The 50% theoretical yield limit is a significant drawback in terms of atom economy. An additional step (e.g., a Mitsunobu inversion) is required to convert the undesired enantiomer if both are not needed, adding complexity and cost.

Chiral Pool Synthesis

This strategy leverages naturally occurring chiral molecules as starting materials. For β-hydroxy esters, a common and cost-effective precursor is poly(R)-3-hydroxybutyrate (PHB), a biodegradable polymer produced by various bacteria.[5]

Mechanistic Insight: The synthesis begins with the depolymerization of PHB, typically through acid-catalyzed methanolysis, to yield methyl (R)-3-hydroxybutanoate.[6][7] This chiral building block can then be elongated to the desired this compound. A common method involves converting the hydroxyl group to a leaving group, followed by displacement with a one-carbon nucleophile (e.g., cyanide) and subsequent elaboration, or through an oxidation-Wittig olefination-reduction sequence. This multi-step process preserves the original stereochemistry.

Workflow Diagram:

cluster_0 Chiral Pool Synthesis Workflow Start Poly-(R)-3-hydroxybutyrate (PHB) Step1 Methanolysis (H₂SO₄/MeOH) Start->Step1 Intermediate Methyl (R)-3-hydroxybutanoate Step1->Intermediate Step2 Oxidation (e.g., PCC) Intermediate->Step2 Step3 Wittig Reaction (+ Ph₃P=CH₂) Step2->Step3 Step4 Reduction (e.g., H₂/Pd) Step3->Step4 Product (R)-Methyl 3-hydroxypentanoate Step4->Product

Caption: A potential workflow for Chiral Pool Synthesis from PHB.

Performance & Cost:

  • Yield: The overall yield is dependent on the number of steps and the efficiency of each transformation. It is generally lower than asymmetric hydrogenation.

  • Enantioselectivity: The enantiomeric excess of the final product is dictated by the optical purity of the starting chiral pool material, which is typically very high (>99%).

  • Cost Drivers: The cost of the chiral starting material (PHB) is relatively low. However, the costs accumulate over the multi-step sequence due to reagents, solvents, and purification for each step.

  • Benefits: Avoids the use of expensive chiral catalysts or ligands and high-pressure equipment. The starting material is a renewable resource.

  • Drawbacks: Typically involves multiple synthetic steps, leading to lower overall yields and higher labor costs. It is also less flexible, as it only provides access to the enantiomer available from the chiral pool.

Quantitative Comparison and Cost-Benefit Analysis

To provide a clearer comparison, the following table summarizes the key performance indicators and estimated costs. The costs are based on catalog prices for research-scale quantities and are intended for comparative purposes only.

ParameterAsymmetric HydrogenationEnzymatic Kinetic ResolutionChiral Pool Synthesis
Starting Material Methyl 3-oxopentanoateRacemic this compoundPoly(R)-3-hydroxybutyrate (PHB)
Key Reagent/Catalyst Ru-BINAP ComplexLipase (e.g., CALB)Standard organic reagents
Theoretical Yield ~100%50% (for one enantiomer)Varies (multi-step)
Typical E.E. >98%>99%>99% (retains precursor's e.e.)
Number of Steps 11 (plus separation)3-5
Equipment High-pressure reactorStandard glassware, incubatorStandard glassware
Estimated Cost/Gram

$
(High catalyst cost)

(Yield limitation, enzyme cost)

$
(Multi-step reagent/solvent cost)
Scalability ExcellentGood (batch processes)Moderate
Best For... Large-scale production where high yield and atom economy are critical.High enantiopurity is paramount, and the 50% yield is acceptable or the other enantiomer is also desired.Accessing a specific enantiomer when the precursor is readily and cheaply available.

Cost Analysis Assumptions (per 10 mmol scale):

  • Asymmetric Hydrogenation: Substrate (Methyl 3-oxopentanoate, ~

    
    55/250mg, using 0.1 mol%)[8]. The catalyst cost per gram of product is high initially but decreases with scale and recycling.
    
  • Enzymatic Resolution: Substrate (Racemic this compound, assume similar cost to keto-ester) + Enzyme (Immobilized Lipase B, ~$1200/g, using 50 mg).[9] The high initial cost of the enzyme is offset by its reusability.

  • Chiral Pool Synthesis: Substrate (PHB, ~$180/g)[10] + multiple steps of reagents (oxidants, Wittig reagents, solvents, etc.), which significantly increase the overall cost.

Experimental Protocols

The following protocols are representative procedures for each synthetic strategy, adapted for the synthesis of this compound.

Protocol 1: Asymmetric Hydrogenation of Methyl 3-Oxopentanoate

This protocol is adapted from the Noyori asymmetric hydrogenation of β-keto esters.[2][11]

  • Catalyst Preparation: In a glovebox, add Ru(OAc)₂[(R)-BINAP] (0.01 mmol, 1 mol%) to a high-pressure reactor vessel.

  • Reaction Setup: Add a solution of methyl 3-oxopentanoate (10 mmol, 1.30 g) in anhydrous, degassed methanol (20 mL).

  • Hydrogenation: Seal the reactor, remove it from the glovebox, and purge with H₂ gas (3 cycles). Pressurize the reactor to 50 atm with H₂.

  • Reaction: Stir the mixture at 50 °C for 12-24 hours. Monitor the reaction by TLC or GC for the disappearance of the starting material.

  • Work-up: Cool the reactor to room temperature and carefully vent the H₂ pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield (R)-Methyl 3-hydroxypentanoate.

  • Analysis: Determine the yield and confirm the enantiomeric excess by chiral HPLC or GC analysis.

Protocol 2: Enzymatic Kinetic Resolution of Racemic this compound

This protocol is based on the lipase-catalyzed hydrolysis of β-hydroxy esters.[4][5]

  • Reaction Setup: To a flask, add racemic this compound (10 mmol, 1.32 g) and a phosphate buffer (100 mL, 0.1 M, pH 7.0).

  • Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435, ~150 mg).

  • Reaction: Stir the suspension vigorously at 30 °C. Monitor the reaction progress by taking aliquots, extracting with ethyl acetate, and analyzing by chiral GC. The reaction should be stopped at ~50% conversion.

  • Enzyme Recovery: Filter the reaction mixture to recover the immobilized enzyme. The enzyme can be washed with water and acetone, dried, and stored for reuse.

  • Separation: Acidify the aqueous filtrate to pH 2 with 1M HCl. Extract the mixture with ethyl acetate (3 x 50 mL).

  • Isolation of (S)-Ester: Wash the combined organic layers with saturated NaHCO₃ solution to remove the acid product. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield (S)-Methyl 3-hydroxypentanoate.

  • Isolation of (R)-Acid: Acidify the bicarbonate washings to pH 2 and extract with ethyl acetate to isolate (R)-3-hydroxypentanoic acid.

  • Analysis: Determine the yield and e.e. of both the recovered (S)-ester and the (R)-acid.

Protocol 3: Chiral Pool Synthesis of (R)-Methyl 3-Hydroxypentanoate

This conceptual protocol is adapted from the degradation of PHB and standard chain elongation techniques.[6]

  • Methanolysis of PHB: Reflux a suspension of Poly(R)-3-hydroxybutyrate (10 g) in methanol (100 mL) containing concentrated sulfuric acid (2 mL) for 48 hours.[6]

  • Work-up & Isolation: Cool the mixture, neutralize with saturated NaHCO₃, and extract with dichloromethane. Dry the organic layer, concentrate, and distill under reduced pressure to obtain pure methyl (R)-3-hydroxybutanoate.

  • Oxidation: To a solution of methyl (R)-3-hydroxybutanoate (10 mmol) in dichloromethane, add pyridinium chlorochromate (PCC) (15 mmol) and stir at room temperature until the starting material is consumed (monitor by TLC). Filter through a pad of silica gel to remove chromium salts and concentrate to yield methyl 3-oxobutanoate.

  • Wittig Reaction: Add the methyl 3-oxobutanoate to a solution of methyltriphenylphosphonium bromide and a strong base (e.g., n-BuLi) in THF at 0°C. Allow the reaction to warm to room temperature to form methyl 3-methylenepentanoate.

  • Reduction: Hydrogenate the resulting alkene using H₂ gas and a Pd/C catalyst in methanol to afford (R)-Methyl 3-hydroxypentanoate.

  • Purification & Analysis: Purify the final product by column chromatography and verify its identity and optical purity.

Conclusion and Recommendations

The optimal synthetic strategy for chiral this compound is highly dependent on the specific project requirements.

  • For large-scale, industrial applications , Asymmetric Hydrogenation is often the most economically viable method due to its high atom economy, excellent enantioselectivity, and high throughput, despite the initial capital investment for equipment and catalysts.

  • For laboratory-scale synthesis requiring the highest possible optical purity , Enzymatic Kinetic Resolution is an outstanding choice. Its operational simplicity and mild conditions are highly advantageous, provided that the 50% maximum yield is not a limiting factor.

  • Chiral Pool Synthesis is a valuable academic tool and can be practical if the necessary multi-step transformations are well-optimized and the cost of reagents is low. However, it often lacks the efficiency and flexibility of the other two methods for industrial applications.

By carefully weighing the factors of yield, enantioselectivity, cost, and scalability, researchers can confidently select the most appropriate and efficient pathway for their synthetic goals.

References

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  • ResearchGate. Asymmetric Hydrogenation of 3-Oxo Carboxylates Using Binap-Ruthenium Complexes: (R)-(−)-Methyl 3-Hydroxybutanoate. [Link]

  • ResearchGate. Conversion of polyhydroxybutyrate (PHB) to methyl crotonate for the production of biobased monomers. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of Methyl 3-hydroxypentanoate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, step-by-step procedures for the proper disposal of methyl 3-hydroxypentanoate, ensuring the safety of laboratory personnel and adherence to environmental regulations. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is structured to provide immediate, actionable information, grounded in established safety protocols and regulatory standards.

Immediate Safety and Hazard Assessment

This compound, while not classified as acutely toxic, presents several hazards that necessitate careful handling and disposal. The primary concerns are its potential for causing skin, eye, and respiratory irritation. Although comprehensive toxicological data is not widely available, related compounds such as methyl 3-oxopentanoate are known to be combustible liquids and may cause central nervous system depression upon inhalation.[1] Therefore, a cautious approach is paramount.

Key Hazard Information
PropertyValueSource
Molecular Formula C₆H₁₂O₃[2][3]
Appearance Colorless liquid[2]
Known Hazards Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[4]
Incompatible Materials Strong oxidizing agents, Strong bases.[1][5]

Before beginning any disposal procedure, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[6]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound.

Body PartRecommended PPESpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and wash the exterior before removal.[6][7]
Body Laboratory coatA standard lab coat should be worn and buttoned to provide a barrier against splashes.
Eyes & Face Safety goggles or a face shieldUse snug-fitting, non-fogging goggles. A face shield provides additional protection, especially when handling larger quantities.[6][8]
Respiratory NIOSH/OSHA approved respiratorRequired if working in areas with inadequate ventilation or when there is a risk of aerosolization.[9][10]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Do not discharge it down the drain or mix it with non-hazardous waste.

Waste Segregation and Containerization
  • Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. The container should be compatible with the chemical; high-density polyethylene (HDPE) or glass containers are generally suitable.

  • Avoid Mixing: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or strong bases.[1][5] Mixing incompatible chemicals can lead to dangerous reactions.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of its hazards (e.g., "Irritant").[11]

Accumulation of Waste in the Laboratory
  • Satellite Accumulation Areas (SAA): Laboratories can accumulate up to 55 gallons of hazardous waste in designated SAAs, which must be at or near the point of generation.[11]

  • Container Management: Keep the waste container tightly sealed when not in use.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

Arranging for Disposal
  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions and arrange for the collection of the waste by a licensed hazardous waste disposal company.

  • Waste Manifest: For shipments of hazardous waste, a hazardous waste manifest is required, which tracks the waste from your facility to its final disposal location.[12]

Emergency Procedures: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Cleanup Protocol
  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as outlined above.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1][13] Do not use combustible materials like paper towels to absorb a flammable liquid.[13]

  • Collect Absorbed Material: Carefully scoop the absorbed material into a designated hazardous waste container.[1]

  • Decontaminate the Area: Clean the spill area with soap and water.[14]

  • Dispose of Cleanup Materials: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[15]

Disposal Decision Workflow

DisposalWorkflow Start This compound for Disposal Assess Assess Hazards: - Irritant (Skin, Eyes, Respiratory) - Potentially Combustible Start->Assess PPE Don Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat Assess->PPE Container Select Compatible Waste Container (e.g., HDPE, Glass) PPE->Container Label Label Container: - 'Hazardous Waste' - 'this compound' - Hazard warnings (Irritant) Container->Label Segregate Segregate from Incompatible Waste (Strong Oxidizers, Strong Bases) Label->Segregate Accumulate Store in Satellite Accumulation Area (SAA) with Secondary Containment Segregate->Accumulate Contact_EHS Contact Institutional EHS Office for Waste Pickup Accumulate->Contact_EHS Disposal Licensed Hazardous Waste Vendor Disposes of Waste Contact_EHS->Disposal

Caption: Decision workflow for the proper disposal of this compound.

Regulatory Framework

The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] For academic institutions, Subpart K of the RCRA regulations provides an alternative set of requirements for managing hazardous waste generated in laboratories.[16][17] It is imperative to be familiar with and adhere to your institution's specific policies, which are designed to comply with these federal, state, and local regulations.

References

  • U.S. Environmental Protection Agency. (2016). Hazardous Waste Generator Improvements Final Rule. [Link]

  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. [Link]

  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-oxo-pentanoate, 98%. [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]

  • J&K Scientific LLC. (2021). Chemical spill cleanup procedures. [Link]

  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • CUNY. (2023). Laboratory Chemical Spill Cleanup and Response Guide. [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-(2-hydroxyphenyl)propanoate, 95%+. [Link]

  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals. [Link]

  • NUS Medicine. (2016). Chemical Spill Response. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.